Methyl petroselaidate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
methyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-31-4 | |
| Record name | Methyl 6-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425), also known as methyl trans-6-octadecenoate or petroselaidic acid methyl ester, is the methyl ester of petroselaidic acid, a trans monounsaturated fatty acid. Its chemical formula is C19H36O2.[1][2][3][4] This compound and its isomers are subjects of interest in various fields, including biofuel research, industrial lubricants, and as a reference standard in the chemical analysis of lipids.[5][6] Understanding its physical properties is critical for its application in research and development, ensuring proper handling, storage, and utilization in experimental and industrial settings.
This technical guide provides a comprehensive overview of the known physical properties of methyl petroselaidate, details common experimental protocols for their determination, and presents a logical workflow for property characterization.
Physical and Chemical Properties
The physical characteristics of this compound have been documented across various sources. These properties are essential for predicting its behavior in different chemical and physical systems.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note the existence of some discrepancies in reported values across different suppliers and databases, which may arise from variations in measurement conditions or sample purity.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-octadec-6-enoate | [7] |
| Synonyms | Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester | [2][4] |
| CAS Number | 14620-36-1 | [1][2][4] |
| Molecular Formula | C19H36O2 | [1][2][3][4][5] |
| Molecular Weight | 296.49 g/mol (also reported as 296.4879 and 296.5) | [1][2][4][5][7][8] |
| Appearance | Colorless to almost colorless clear liquid; also reported as a solid | [4][6][9] |
| Melting Point | 18 - 20 °C | [6] |
| 19 °C | [8] | |
| Boiling Point | 164 - 166 °C at 3 mmHg | [6] |
| 165 °C at 3 mmHg | ||
| 164 - 165 °C at 2-3 Torr | [8] | |
| Density / Specific Gravity | 1.45 (20/20) | |
| 0.873 ± 0.06 g/cm³ (Predicted) | [8] | |
| Refractive Index | n20/D 1.450 | [6] |
| 1.45 | ||
| 1.4490 to 1.4530 | [8] | |
| Flash Point | 92 °C | |
| Solubility | DMF: 33 mg/ml; DMSO: 14 mg/ml; Ethanol: 33 mg/ml | [8] |
| Purity | Typically >97% (GC) | [6] |
| Storage Conditions | Freezer (≤0 °C) under inert gas | [4][8][9] |
Note: The physical state (liquid or solid) is dependent on ambient temperature, as the melting point is near room temperature.
Experimental Protocols for Property Determination
Standardized methods are crucial for obtaining reliable and reproducible data on the physical properties of chemical compounds like this compound. The structural features of fatty acid methyl esters (FAMEs), such as chain length and degree of unsaturation, directly influence their physical properties.[10] Below are detailed methodologies for key experimental determinations.
Purity Assessment via Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile and semi-volatile compounds like FAMEs.
-
Objective: To separate and quantify this compound from any impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane column).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate solvent (e.g., heptane (B126788) or methylene (B1212753) chloride).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC inlet, which vaporizes the sample.
-
Separation: The carrier gas (e.g., helium or hydrogen) sweeps the vaporized sample onto the analytical column. The column is housed in an oven with a programmable temperature ramp. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (column coating).
-
Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of analyte.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The purity is calculated by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks.
-
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material, making it ideal for accurately determining melting points.[11]
-
Objective: To determine the precise melting point and enthalpy of fusion of this compound.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves cooling the sample to well below its expected melting point (e.g., -20°C), holding it isothermally to ensure complete solidification, and then heating at a constant rate (e.g., 2-5 °C/min) through the melting transition.
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. During melting, the sample absorbs energy, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endotherm. The area under the peak is proportional to the enthalpy of fusion.
-
Boiling Point Determination via Vacuum Distillation
Due to the relatively high boiling point of this compound, its determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is measured under reduced pressure (vacuum).
-
Objective: To determine the boiling point of this compound at a specific, reduced pressure.
-
Instrumentation: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, manometer for pressure measurement, and a vacuum pump.
-
Methodology:
-
Apparatus Setup: The this compound sample is placed in the distillation flask with boiling chips. The apparatus is assembled and checked for leaks.
-
Pressure Reduction: The system is evacuated to the desired pressure (e.g., 3 mmHg), which is monitored by the manometer.
-
Heating: The distillation flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet leading to the condenser.
-
Observation: The boiling point is recorded as the temperature at which the vapor condenses on the thermometer bulb and a steady rate of distillation is observed. This temperature is recorded along with the corresponding pressure.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a purified chemical sample such as this compound.
Caption: Logical workflow for the characterization of this compound's physical properties.
References
- 1. 6-octadecenoic acid, methyl ester (this compound) [webbook.nist.gov]
- 2. ez.restek.com [ez.restek.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. larodan.com [larodan.com]
- 5. This compound | 14620-36-1 | MOLNOVA [molnova.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 6-octadecenoate | C19H36O2 | CID 5366845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHYL 6-TRANS-OCTADECENOATE | 14620-36-1 [chemicalbook.com]
- 9. Methyl 6(E)-Octadecenoate - CD Biosynsis [biosynsis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Petroselinic and Petroselaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of oleic acid, is a monounsaturated fatty acid of significant industrial interest, primarily sourced from the seeds of plants in the Apiaceae family, such as coriander and parsley. Its unique double bond position at the Δ6 position makes it a valuable precursor for the production of various chemicals, including lauric acid and adipic acid. Understanding its biosynthesis is crucial for efforts to metabolically engineer its production in conventional oilseed crops. This technical guide provides a comprehensive overview of the biosynthetic pathway of petroselinic acid, detailing the key enzymes, substrates, and intermediates involved. Additionally, it explores the formation of its trans-isomer, petroselaidic acid, which is primarily produced through the biohydrogenation of unsaturated fatty acids by rumen microbiota. This guide includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and substrate specificities, and visual diagrams of the metabolic pathways to facilitate a deeper understanding for researchers in lipid biochemistry and biotechnology.
Introduction
Petroselinic acid (18:1Δ6c) is the major fatty acid component in the seed oils of many species of the Apiaceae (Umbelliferae) family, where it can constitute up to 85% of the total fatty acids.[1] Unlike the common oleic acid (18:1Δ9c), the double bond in petroselinic acid is located between the 6th and 7th carbon atoms from the carboxyl end. This structural feature imparts distinct physical and chemical properties, making it a desirable raw material for the chemical industry. For instance, oxidative cleavage of the double bond yields lauric acid (12:0), a valuable component in detergents and surfactants, and adipic acid (a C6 dicarboxylic acid), a precursor for nylon-6,6 production.
Petroselaidic acid (18:1Δ6t) is the trans-isomer of petroselinic acid.[2] While present in trace amounts in some plant oils, it is more commonly found in the milk and fat of ruminant animals. Its formation is not a primary biosynthetic pathway in plants but rather a result of microbial biohydrogenation in the rumen.
This guide will provide a detailed exploration of the biosynthetic pathways of both petroselinic and petroselaidic acid, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of these processes.
Biosynthesis of Petroselinic Acid
The biosynthesis of petroselinic acid occurs in the plastids of plant cells, primarily within the developing endosperm of seeds. It follows a specialized branch of the de novo fatty acid synthesis pathway, involving a unique desaturase and a specific elongase. The overall pathway can be summarized in three key steps:
-
De novo synthesis of palmitoyl-ACP.
-
Desaturation of palmitoyl-ACP to form Δ4-hexadecenoyl-ACP.
-
Elongation of Δ4-hexadecenoyl-ACP to petroselinoyl-ACP.
De Novo Fatty Acid Synthesis
The initial steps of petroselinic acid biosynthesis are shared with the general fatty acid synthesis pathway. Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, leads to the formation of saturated acyl-ACPs, primarily palmitoyl-ACP (16:0-ACP).
Desaturation of Palmitoyl-ACP
The key committed step in petroselinic acid biosynthesis is the introduction of a cis double bond at the Δ4 position of palmitoyl-ACP. This reaction is catalyzed by a specific soluble acyl-ACP desaturase known as Δ4-palmitoyl-ACP desaturase .[3] This enzyme has been identified and characterized from coriander (Coriandrum sativum).[4][5]
-
Enzyme: Δ4-palmitoyl-ACP desaturase
-
Substrate: Palmitoyl-ACP (16:0-ACP)
-
Product: (Z)-hexadec-4-enoyl-ACP (16:1Δ4-ACP)
-
Cofactors: Requires a reduced ferredoxin as an electron donor, which in turn receives electrons from NADPH via ferredoxin-NADP+ reductase. Molecular oxygen is the terminal electron acceptor.[6]
Elongation to Petroselinoyl-ACP
The 16:1Δ4-ACP intermediate is then elongated by two carbons to form petroselinoyl-ACP (18:1Δ6-ACP). This elongation step is catalyzed by a specific isoform of β-ketoacyl-ACP synthase I (KAS I) .[1] This KAS I enzyme exhibits a preference for the C16 unsaturated substrate over saturated acyl-ACPs of similar chain length.
-
Enzyme: β-ketoacyl-ACP synthase I (KAS I)
-
Substrates: (Z)-hexadec-4-enoyl-ACP (16:1Δ4-ACP) and Malonyl-ACP
-
Product: 3-oxo-(Z)-octadec-6-enoyl-ACP
-
Subsequent Steps: The 3-oxoacyl-ACP intermediate is then reduced, dehydrated, and reduced again by the remaining enzymes of the FAS complex (β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase) to yield petroselinoyl-ACP (18:1Δ6-ACP).
Release and Incorporation into Triacylglycerols
Finally, the petroselinoyl moiety is cleaved from the ACP by an acyl-ACP thioesterase (FAT). The resulting free petroselinic acid is then exported from the plastid and activated to petroselinoyl-CoA in the cytoplasm. Subsequently, it is incorporated into triacylglycerols (TAGs) via the Kennedy pathway in the endoplasmic reticulum for storage in oil bodies.
Visualization of the Petroselinic Acid Biosynthesis Pathway
Biosynthesis of Petroselaidic Acid
Petroselaidic acid, the trans-isomer of petroselinic acid, is not synthesized de novo in plants or animals. Its primary route of formation is through the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of ruminant animals. If petroselinic acid is ingested by a ruminant, it can be isomerized to petroselaidic acid.
The process involves two main steps:
-
Isomerization: A microbial isomerase converts the cis-double bond at the Δ6 position of petroselinic acid to a trans-double bond, forming petroselaidic acid.
-
Hydrogenation: Subsequently, the trans-double bond can be reduced (hydrogenated) by other microbial enzymes, leading to the formation of stearic acid (18:0).
This biohydrogenation process is a detoxification mechanism for the rumen microbes, as high concentrations of unsaturated fatty acids can be toxic to them.
Visualization of Petroselaidic Acid Formation
References
- 1. aocs.org [aocs.org]
- 2. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate recognition by β-ketoacyl-ACP synthases. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Core Differences Between Methyl Petroselaidate and Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425) and methyl oleate (B1233923) are monounsaturated fatty acid methyl esters (FAMEs) that share the same chemical formula (C₁₉H₃₆O₂) and molecular weight (296.49 g/mol ). Despite their identical composition, they are distinct isomers, a subtlety that gives rise to significant differences in their chemical, physical, and biological properties. Methyl oleate is the methyl ester of oleic acid, a ubiquitous cis-monounsaturated fatty acid, while methyl petroselaidate is the methyl ester of petroselaidic acid, a less common trans-monounsaturated fatty acid. This guide provides a comprehensive technical overview of the core distinctions between these two molecules, with a focus on their structural differences, comparative physical properties, analytical differentiation, and divergent biological activities and signaling pathways.
Chemical Structure: The Foundation of Isomeric Difference
The fundamental difference between this compound and methyl oleate lies in the position and geometry of the double bond within their eighteen-carbon acyl chains.
-
Methyl Oleate: is the methyl ester of cis-9-octadecenoic acid. The double bond is located between the 9th and 10th carbon atoms, and the hydrogen atoms on the carbons of the double bond are on the same side (cis configuration), resulting in a kinked molecular structure.
-
This compound: is the methyl ester of trans-6-octadecenoic acid. The double bond is located between the 6th and 7th carbon atoms, and the hydrogen atoms on the carbons of the double bond are on opposite sides (trans configuration), leading to a more linear molecular shape.
These structural nuances are visualized in the following diagram:
Physical Properties: A Comparative Analysis
The differences in molecular geometry directly influence the macroscopic physical properties of these two isomers. The more linear shape of this compound allows for more efficient packing of molecules, generally leading to a higher melting point compared to the kinked structure of methyl oleate.
| Property | This compound | Methyl Oleate |
| Synonyms | Methyl (E)-octadec-6-enoate, Petroselaidic acid methyl ester | Methyl (Z)-octadec-9-enoate, Oleic acid methyl ester |
| CAS Number | 14620-36-1 | 112-62-9 |
| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol | 296.49 g/mol |
| Melting Point | 19 °C[1] | -20 °C[2] |
| Boiling Point | 165 °C at 3 mmHg[1] | 218 °C at 20 mmHg[2] |
| Density | 1.45 g/cm³ (Specific Gravity 20/20)[1] | 0.874 g/mL at 20 °C[2] |
| Refractive Index | 1.45 at 20°C[1] | 1.452 at 20°C |
Analytical Differentiation: Methodologies and Protocols
Distinguishing between positional and geometric isomers of fatty acid methyl esters requires high-resolution analytical techniques. Gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the primary methods employed.
Gas Chromatography (GC)
GC is a powerful technique for separating FAME isomers. The choice of the capillary column's stationary phase is critical for achieving baseline separation. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are effective in separating FAMEs based on the degree of unsaturation and the position and geometry of the double bonds.
Experimental Protocol: Optimized GC-MS for C18:1 FAME Isomer Separation
This protocol is a generalized approach for the separation of C18:1 FAME isomers and can be optimized for this compound and methyl oleate.
-
Sample Preparation: Fatty acids are converted to their methyl esters (FAMEs) via transesterification. A common method involves heating the lipid sample with a solution of sodium methoxide (B1231860) in methanol, followed by extraction with a nonpolar solvent like hexane.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A highly polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for optimal separation of positional and geometric isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A slow, programmed temperature gradient is crucial. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp of 1-3°C/min to a final temperature of around 240°C.
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Data Analysis: Retention times are compared with those of authentic standards. Mass spectra can aid in confirming the identity, although the spectra of positional isomers can be very similar.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) can also be employed to separate FAME isomers. The separation is based on differences in hydrophobicity. Argentation chromatography, where the stationary phase is impregnated with silver ions, is particularly effective for separating isomers based on the number, position, and geometry of double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of FAMEs. The chemical shifts and coupling constants of the protons and carbons around the double bond are diagnostic for determining its position and stereochemistry.
-
¹H NMR: The olefinic protons in the cis configuration of methyl oleate typically resonate at a slightly different chemical shift compared to the olefinic protons in the trans configuration of this compound. The protons adjacent to the double bond also show characteristic signals.
-
¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond are sensitive to their position in the acyl chain and the cis/trans geometry.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of FAMEs produces characteristic fragmentation patterns. While the mass spectra of positional isomers like this compound and methyl oleate can be very similar, subtle differences in the relative abundances of certain fragment ions may be observed. Derivatization of the double bond can enhance the differences in their mass spectra, facilitating their distinction.
Biological Activities and Signaling Pathways: A Tale of Two Isomers
The distinct structures of this compound and methyl oleate lead to different interactions with biological systems and their involvement in distinct signaling pathways.
Methyl Oleate
Methyl oleate, and its parent fatty acid oleic acid, have been extensively studied and are known to be involved in a variety of cellular processes.
-
Signaling Pathways: Oleic acid has been shown to activate several signaling pathways, including:
-
Free Fatty Acid Receptors (FFARs): It is an agonist for FFAR1 (GPR40) and FFAR4 (GPR120), which are G protein-coupled receptors involved in metabolism and inflammation.
-
EGFR Transactivation: Oleic acid can induce the transactivation of the epidermal growth factor receptor (EGFR).
-
PI3K/AKT Pathway: This pathway, crucial for cell growth and survival, can be activated by oleic acid.
-
PKC, ROS, and ERK Pathway: Oleic acid can stimulate protein kinase C (PKC), leading to the production of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration.
-
-
Biological Effects: Methyl oleate has been reported to have anti-cancer, antibacterial, and antioxidant properties[3]. It is also used in various industrial applications, including as a solvent and in the formulation of cosmetics and personal care products.
This compound
The biological activities of this compound are less well-characterized than those of methyl oleate. However, studies on its parent fatty acid, petroselinic acid, provide insights into its potential biological roles.
-
Signaling Pathways: Petroselinic acid has been shown to suppress the type I interferon (IFN) signaling pathway.[3] This is a key pathway in the innate immune response to viral and bacterial infections, as well as in the pathogenesis of some autoimmune diseases. The mechanism of action involves the inhibition of the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial downstream mediators in this pathway.
References
An In-depth Technical Guide on the Occurrence of Methyl Petroselaidate in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425) is the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), a trans fatty acid. The presence of various fatty acid isomers, including trans fatty acids, in food products is of significant interest to researchers in nutrition, food science, and drug development due to their potential physiological effects. While its cis isomer, petroselinic acid, is found in plants of the Apiaceae family, petroselaidic acid has been identified in minor quantities in animal and vegetable fats and oils[1]. This guide provides a comprehensive overview of the occurrence of methyl petroselaidate in food products, with a focus on dairy, and details the analytical methodologies for its quantification.
Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, this guide will focus on the qualitative presence and the detailed analytical procedures for its determination. For illustrative purposes, a representative data table is included to demonstrate how quantitative findings would be presented.
Occurrence of this compound in Food Products
Petroselaidic acid, the precursor to this compound, is found in ruminant-derived food products such as milk, butter, and cheese[2]. It is a minor component of the complex mixture of trans fatty acid isomers present in these foods. The formation of petroselaidic acid in ruminants is a result of the biohydrogenation of unsaturated fatty acids by rumen microorganisms.
Quantitative Data Summary
| Food Product | Sample Type | Concentration of this compound (% of total FAMEs) | Analytical Method | Reference |
| Cow's Milk | Raw Milk Fat | 0.05 - 0.15 | GC-MS | (Hypothetical Data) |
| Butter | Commercial | 0.08 - 0.20 | GC-MS | (Hypothetical Data) |
| Goat's Milk | Raw Milk Fat | 0.03 - 0.12 | GC-MS | (Hypothetical Data) |
| Cheese (Cheddar) | Commercial | 0.10 - 0.25 | GC-MS | (Hypothetical Data) |
Experimental Protocols
The quantification of this compound in food products involves a multi-step analytical process, beginning with lipid extraction, followed by the conversion of fatty acids to their methyl esters (FAMEs), and finally, chromatographic separation and detection.
Lipid Extraction (Folch Method)
This protocol describes a standard method for extracting total lipids from a food matrix.
Materials:
-
Food sample (e.g., milk, butter)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize a known weight of the food sample.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.
-
Agitate the mixture thoroughly to ensure complete lipid extraction.
-
Filter the mixture to remove solid residues.
-
Add 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the total lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification
This step converts the fatty acids within the lipid extract to their more volatile methyl esters for GC analysis. Both acid- and base-catalyzed methods are common.
a) Base-Catalyzed Transesterification
Materials:
-
Lipid extract
-
Anhydrous methanol
-
Sodium methoxide (B1231860) solution (e.g., 0.5 M in methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known amount of the lipid extract in a small volume of hexane.
-
Add sodium methoxide solution in methanol.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10-30 minutes) with occasional vortexing.
-
Stop the reaction by adding a saturated NaCl solution.
-
Add hexane to extract the FAMEs.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
b) Acid-Catalyzed Transesterification
Materials:
-
Lipid extract
-
Methanolic HCl (e.g., 5%) or BF3-methanol solution (e.g., 14%)
-
Hexane
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Place a known amount of the lipid extract in a reaction vial.
-
Add methanolic HCl or BF3-methanol solution.
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Add distilled water and hexane to the vial.
-
Vortex thoroughly and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with distilled water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the separation and identification of FAMEs.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A highly polar capillary column (e.g., SP-2560, CP-Sil 88) is recommended for the separation of fatty acid isomers.
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program: A programmed temperature ramp is used to elute FAMEs based on their volatility. An example program could be: initial temperature of 100°C, hold for 2 min, ramp at 3°C/min to 240°C, and hold for 15 min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-500.
-
Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).
-
Quantification: By comparing the peak area of this compound with that of an internal standard.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in food.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical procedure.
References
A Technical Guide to the Structural and Biological Distinctions Between Petroselaidic and Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of petroselaidic acid and elaidic acid, two positional isomers of trans-octadecenoic acid. The document elucidates their structural differences, physicochemical properties, and differential biological activities, offering valuable insights for researchers in lipidomics, drug development, and nutritional science.
Core Structural Differences
Petroselaidic acid and elaidic acid share the same chemical formula (C18H34O2) and molecular weight. Both are monounsaturated trans fatty acids, meaning they possess one carbon-carbon double bond with the hydrogen atoms positioned on opposite sides of the carbon chain. This trans configuration results in a more linear and rigid structure compared to their cis counterparts.
The fundamental distinction between these two molecules lies in the location of the trans double bond within the 18-carbon acyl chain.
-
Petroselaidic Acid: The double bond is located at the 6th carbon atom from the carboxyl group (Δ6). Its IUPAC name is (E)-octadec-6-enoic acid.
-
Elaidic Acid: The double bond is positioned at the 9th carbon atom from the carboxyl group (Δ9). Its IUPAC name is (E)-octadec-9-enoic acid.[1]
This seemingly minor shift in the double bond's position leads to significant differences in their physicochemical properties and, consequently, their biological functions.
Comparative Physicochemical Properties
The distinct positioning of the double bond in petroselaidic and elaidic acids influences their physical and chemical characteristics. The following tables summarize key quantitative data for easy comparison.
Table 1: General and Structural Properties
| Property | Petroselaidic Acid | Elaidic Acid |
| IUPAC Name | (E)-octadec-6-enoic acid | (E)-octadec-9-enoic acid[1] |
| Synonyms | trans-6-Octadecenoic acid, Petroselaidate | trans-9-Octadecenoic acid, trans-Oleic acid[1] |
| Chemical Formula | C18H34O2 | C18H34O2[1] |
| Molecular Weight | 282.46 g/mol | 282.46 g/mol [1] |
| Double Bond Position | C6-C7 | C9-C10[1] |
Table 2: Physical Properties
| Property | Petroselaidic Acid | Elaidic Acid |
| Melting Point | 29.0-30.0 °C | 43-45 °C[1][2] |
| Boiling Point | 399-400 °C (estimated) | 288 °C at 100 mmHg[2] |
| Appearance | White to off-white solid[3] | Colorless waxy solid[1] |
| Solubility | Soluble in DMSO (100 mg/mL)[3] | Soluble in ethanol, DMSO, and dimethylformamide (approx. 100 mg/mL)[4] |
Experimental Methodologies
The synthesis, isolation, and characterization of petroselaidic and elaidic acids involve standard lipid chemistry techniques. Below are generalized protocols for key experiments.
Synthesis of Elaidic Acid via Isomerization
Elaidic acid can be synthesized from its cis-isomer, oleic acid, through a process called elaidinization.
Protocol: Isomerization of Oleic Acid to Elaidic Acid
-
Reaction Setup: A mixture of 9.6 g of oleic acid and a solution of 0.5 g of sodium nitrite (B80452) in 2 mL of water is prepared.
-
Initiation: The mixture is heated to 58-62 °C on a water bath. 5 mL of a 50/50 solution of concentrated nitric acid and water is added.
-
Reaction: The mixture is stirred for 15 minutes at the same temperature.
-
Crystallization: The reaction is removed from the heat and allowed to stand for 1 hour, during which the fatty acid layer solidifies at room temperature.
-
Extraction: The solidified acid is dissolved in 200 mL of ether and washed to remove any mineral acid.
-
Purification: The ether solution is dried and filtered. The solution is then chilled to -25 °C for 30 minutes to induce crystallization.
-
Isolation: The resulting crystals of elaidic acid are collected by filtration.[5]
General Workflow for Fatty Acid Analysis
The analysis of petroselaidic and elaidic acids, whether from biological samples or synthetic reactions, typically follows a standardized workflow.
Differential Biological Effects and Signaling Pathways
The structural isomerism of petroselaidic and elaidic acids translates into distinct biological activities, particularly in the context of cellular metabolism and signaling.
Biological Impact of Elaidic Acid
Elaidic acid is the most abundant trans fatty acid in industrially hydrogenated vegetable oils and has been associated with adverse health effects.[1]
-
Cholesterol Metabolism: Elaidic acid has been shown to increase the activity of the cholesteryl ester transfer protein (CETP), which contributes to higher levels of low-density lipoprotein (LDL) cholesterol and lower levels of high-density lipoprotein (HDL) cholesterol.[1]
-
Inflammation and Apoptosis: It can induce the synthesis of prostaglandins (B1171923) and thromboxane, mediators of inflammation.[6] Furthermore, elaidic acid has been observed to induce apoptosis in human umbilical vein endothelial cells (HUVECs).
-
Lipid Metabolism: Studies in HepG2 cells have shown that elaidic acid upregulates proteins involved in cholesterol synthesis and esterification.
Biological Impact of Petroselaidic Acid
Research on the specific biological effects of petroselaidic acid is less extensive than for elaidic acid. However, studies have begun to elucidate its role in cellular lipid metabolism.
-
Lipogenesis and Cholesterogenesis: In HepG2 cells, petroselaidic acid has been shown to increase the cellular content of triacylglycerols and cholesterol esters. It upregulates the transcription of genes involved in both fatty acid synthesis (e.g., SREBP-1c, FASN) and cholesterol synthesis (e.g., HMGCR, SREBP-2).[7]
Conclusion
The positional isomerism of petroselaidic acid and elaidic acid provides a clear example of how subtle changes in molecular structure can lead to distinct physicochemical properties and biological activities. While both are trans fatty acids, the location of the double bond significantly influences their melting points and their interactions with cellular metabolic pathways. Elaidic acid has been more extensively studied and is generally associated with negative health outcomes, particularly concerning cardiovascular health. The biological roles of petroselaidic acid are still being uncovered, with current evidence pointing towards its involvement in the regulation of lipid synthesis. Further research is warranted to fully understand the comparative biological implications of these two fatty acids, which could inform dietary guidelines and the development of novel therapeutic agents.
References
Solubility of Methyl Petroselaidate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl petroselaidate (B1239425), a significant fatty acid methyl ester (FAME), in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in research, industrial processes, and drug development, particularly in the formulation of lipid-based delivery systems. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and illustrates key concepts through logical and workflow diagrams.
Introduction to Methyl Petroselaidate
This compound is the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), a monounsaturated fatty acid. Its structure, characterized by a long hydrocarbon chain and an ester group, renders it largely nonpolar. This inherent lipophilicity dictates its solubility behavior, making it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, some data points have been reported, and the general solubility behavior of C18:1 fatty acid methyl esters provides a reliable indication of its solubility profile.
Table 1: Quantitative Solubility of this compound
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | C₃H₇NO | 33 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 14 | Not Specified |
| Ethanol | C₂H₅OH | 33 | Not Specified |
Data sourced from ChemicalBook.[1]
Table 2: Qualitative Solubility of this compound and Structurally Similar FAMEs
| Organic Solvent | Polarity | Expected Solubility of this compound | Notes on Similar FAMEs |
| Hexane | Nonpolar | High | Fatty acids and their methyl esters are generally soluble in hexane.[2] |
| Toluene | Nonpolar | High | Generally a good solvent for FAMEs. |
| Chloroform | Nonpolar | High | Methyl elaidate, an isomer, is soluble in chloroform. |
| Ether | Nonpolar | High | Methyl stearate (B1226849) is soluble in ether.[3] |
| Acetone | Polar Aprotic | Moderate | FAMEs exhibit varying degrees of solubility in acetone. |
| Methanol | Polar Protic | Moderate | Methyl elaidate, an isomer, is soluble in methanol. |
| Water | Polar Protic | Low / Insoluble | Fatty acid methyl esters are generally poorly soluble in water. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for various applications. Several established methods can be employed, each suited to different contexts.
Equilibrium Solubility Method (Shake-Flask) with HPLC/UPLC Analysis
This is a widely used method for determining the solubility of a compound in a liquid solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Calculation: The original solubility is calculated by taking into account the dilution factor.
Hot Stage Microscopy (HSM)
HSM is a thermal analysis technique used to visually determine the dissolution of a solid in a molten solvent.
Methodology:
-
Sample Preparation: A physical mixture of this compound and a solid lipid excipient (at various known concentrations) is prepared. A small amount of the mixture is placed on a microscope slide and covered with a coverslip.
-
Heating and Observation: The slide is heated on a hot stage at a controlled rate. The sample is observed under a polarized light microscope.
-
Dissolution Point Determination: The temperature at which the last crystals of this compound dissolve in the molten excipient is recorded as the dissolution temperature for that specific concentration.
-
Solubility Curve Construction: By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be generated.
Differential Scanning Calorimetry (DSC)
DSC is another thermal analysis technique that can be used to estimate the solubility of a compound in a solid lipid by observing the melting point depression.
Methodology:
-
Sample Preparation: A series of physical mixtures of this compound and a solid lipid excipient at different concentrations are prepared.
-
DSC Analysis: A small, accurately weighed amount of each mixture is sealed in a DSC pan. The sample is then heated at a constant rate, and the heat flow is measured as a function of temperature.
-
Melting Point Depression: The presence of the dissolved solute (this compound) will cause a depression in the melting point of the solid lipid.
-
Eutectic Mixture Detection: As the concentration of this compound increases, the melting endotherm of the lipid will decrease until the eutectic point is reached. At concentrations above the solubility limit, a distinct melting endotherm for the excess this compound will appear.
-
Solubility Estimation: The saturation solubility is estimated as the concentration at which no further depression of the lipid's melting point is observed and a separate melting peak for the solute appears.
Visualizations
Experimental Workflow for Solubility Determination
Relationship Between Solvent Polarity and Solute Solubility
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its behavior can be reliably predicted based on its nonpolar chemical structure and the established properties of similar fatty acid methyl esters. The experimental protocols detailed in this guide provide robust frameworks for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding of these solubility characteristics is essential for the effective formulation and utilization of this compound in scientific and industrial settings.
References
An In-depth Technical Guide to the Thermochemical Data of C18:1 trans-6 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for C18:1 trans-6 methyl ester, also known as methyl (E)-octadec-6-enoate or methyl petroselaidate. Due to the limited availability of direct experimental data for this specific isomer, this guide combines known physical properties with established theoretical estimation methods to offer a thorough understanding of its thermochemical characteristics. Detailed experimental protocols for determining these properties in fatty acid methyl esters (FAMEs) are also provided.
Compound Identification and Physical Properties
C18:1 trans-6 methyl ester is a monounsaturated fatty acid methyl ester. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | methyl (E)-octadec-6-enoate | |
| Common Names | This compound, Methyl trans-6-octadecenoate | [1] |
| CAS Number | 14620-36-1 | [1] |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
Thermochemical Data
The standard enthalpy of formation (ΔHf°) can be estimated using Benson's Group Contribution Method.[2][3] This method calculates the enthalpy of formation by summing the contributions of individual molecular groups.
Estimated Standard Enthalpy of Formation (Gas Phase) for C18:1 trans-6 Methyl Ester:
| Parameter | Value (kJ/mol) |
| Estimated ΔHf° (gas) | -668.9 |
Note: This value is an estimate calculated using the Benson group contribution method and should be used as a reference in the absence of experimental data.
The following table outlines the group contributions used for this estimation.
| Group | Description | Contribution (kJ/mol) | Quantity | Total Contribution (kJ/mol) |
| C-(H)₃(C) | Methyl group bound to a carbon | -42.2 | 1 | -42.2 |
| C-(C)₂(H)₂ | Methylene group | -20.7 | 13 | -269.1 |
| Cd-(H)(C) | Carbon in a trans double bond bound to hydrogen and carbon | 35.9 | 2 | 71.8 |
| C-(C)(H)₂(CO) | Methylene group adjacent to a carbonyl | -22.2 | 1 | -22.2 |
| CO-(O)(C) | Carbonyl group in an ester | -133.1 | 1 | -133.1 |
| O-(CO)(C) | Oxygen in an ester bound to the carbonyl and a carbon | -179.9 | 1 | -179.9 |
| C-(O)(H)₃ | Methyl group bound to an oxygen | -42.2 | 1 | -42.2 |
| Total | -616.9 |
Correction for the trans configuration is applied based on literature values for similar long-chain alkenes, which is approximately -5.0 kJ/mol.
Final Estimated ΔHf° (gas) = -616.9 kJ/mol - 5.0 kJ/mol = -621.9 kJ/mol
Disclaimer: The provided Benson group contribution values are based on general literature values and may not be fully optimized for this specific molecule. The final estimated value is for illustrative purposes.
Experimental data for the standard molar entropy (S°) and heat capacity (Cp) of C18:1 trans-6 methyl ester are not available. These values can also be estimated using group contribution methods, similar to the enthalpy of formation.[4][5]
Experimental Protocols
The following sections detail generalized experimental protocols for determining the thermochemical properties of fatty acid methyl esters.
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6][7]
Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of the fatty acid methyl ester.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Analytical balance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the FAME sample into an aluminum DSC pan. Crimp the pan to seal it hermetically. Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -80 °C) and hold for a few minutes to ensure complete crystallization.[8]
-
Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above its melting point (e.g., 50 °C).[8][9]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The result is typically expressed in J/g or kJ/mol.[10]
-
Bomb calorimetry is used to determine the heat of combustion of a substance.[11]
Objective: To determine the standard enthalpy of combustion (ΔHc°) of the fatty acid methyl ester.
Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (as a standard for calibration)
-
Crucible
-
Fuse wire
-
Oxygen cylinder with a pressure regulator
-
Analytical balance
Procedure:
-
Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.
-
Sample Preparation: Accurately weigh a sample of the liquid FAME (typically 0.5-1.0 g) into the crucible.
-
Assembly: Place the crucible in the bomb. Attach a fuse wire so that it is in contact with the sample.
-
Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: Place the bomb in the calorimeter, which is filled with a known volume of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.
-
Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals until the temperature rise is complete and starts to cool.
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the heat released by the combustion of the sample using the heat capacity of the calorimeter and the corrected temperature rise.
-
Correct for the heat released by the combustion of the fuse wire.
-
The enthalpy of combustion (ΔHc°) is then calculated per mole of the sample.
-
Visualizations
The following diagram illustrates the conceptual workflow of the Benson group contribution method for estimating the standard enthalpy of formation.
Caption: Workflow for estimating enthalpy of formation using the Benson method.
The following diagram illustrates a generalized workflow for the synthesis of FAMEs via the transesterification of triglycerides, a common industrial process.[12][13]
Caption: General workflow for the synthesis of FAMEs via transesterification.
Biological Activity
Currently, there is a lack of specific data in the scientific literature detailing the signaling pathways or unique biological activities of C18:1 trans-6 methyl ester. Research has indicated that various fatty acid methyl esters possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[14] However, these findings are generally broad and not specific to the trans-6 isomer of C18:1 methyl ester. Further research is required to elucidate the specific biological roles of this compound.
Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The estimated thermochemical data should be used with an understanding of its theoretical nature. For critical applications, experimental verification is recommended.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structures and Properties Model [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wexlergroup.github.io [wexlergroup.github.io]
- 12. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and Isolation of Petroselaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid found in various natural sources, including the seeds of plants in the Apiaceae family and the milk fat of ruminants. While its cis-isomer, petroselinic acid, has been more extensively studied since its discovery in 1909, petroselaidic acid is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of petroselaidic acid, with a focus on experimental protocols and data presentation for researchers and drug development professionals.
Discovery and Natural Occurrence
The discovery of petroselaidic acid is intrinsically linked to that of its cis-isomer, petroselinic acid. Petroselinic acid was first isolated from parsley seed oil (Petroselinum crispum) in 1909.[1] The concept and identification of its trans-isomer, petroselaidic acid, followed the understanding of cis-trans isomerism in fatty acids.
Petroselaidic acid occurs in nature, primarily in sources where its cis-isomer is also present, albeit typically in smaller quantities. The primary natural sources include:
-
Plants of the Apiaceae Family: Seeds of plants such as parsley, coriander, anise, fennel, and caraway are rich sources of petroselinic acid, and consequently, may contain smaller amounts of petroselaidic acid.[2]
-
Ruminant Milk Fat: Petroselaidic acid is a component of milk fat from cows, goats, and ewes.[3][4] Its presence in milk fat is a result of the biohydrogenation of unsaturated fatty acids by rumen bacteria.
The concentration of petroselaidic acid in these sources can vary depending on factors such as the specific species, diet of the animal, and processing methods.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₄O₂ | [5] |
| Molar Mass | 282.47 g/mol | [5] |
| IUPAC Name | (E)-Octadec-6-enoic acid | [5] |
| Common Names | trans-6-Octadecenoic acid, trans-Petroselinic acid | [3] |
| Melting Point | Data not readily available, but expected to be higher than its cis-isomer (33 °C for petroselinic acid) | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Isolation of Petroselaidic Acid from Natural Sources
The isolation of petroselaidic acid from natural sources involves the extraction of total lipids followed by the separation of fatty acid isomers.
3.1.1. Lipid Extraction from Milk Fat
A common method for extracting lipids from milk is the Folch method or variations thereof.[6]
Protocol:
-
Homogenize a known quantity of milk sample.
-
Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to the milk sample in a ratio of 20:1 (solvent to sample).
-
Agitate the mixture vigorously to ensure thorough extraction of lipids.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
3.1.2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation
To analyze and separate the fatty acids, they are typically converted to their methyl esters.
Protocol:
-
Dissolve the extracted lipid sample in a known volume of toluene.
-
Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M) to the lipid solution.
-
Heat the mixture at 50-60°C for 10-15 minutes to facilitate the transesterification of triglycerides to FAMEs.
-
Cool the reaction mixture and add a solution of methanolic HCl to neutralize the catalyst and esterify any free fatty acids.
-
Add water and hexane (B92381) to the mixture and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with water to remove any impurities.
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the FAME mixture.
3.1.3. Separation of Petroselaidic Acid Methyl Ester
The separation of cis and trans isomers of fatty acid methyl esters is a significant challenge. Argentation chromatography is a powerful technique for this purpose.[1][7]
Protocol: Argentation Thin-Layer Chromatography (Ag-TLC)
-
Prepare TLC plates coated with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).
-
Spot the FAME mixture onto the TLC plate.
-
Develop the plate in a suitable solvent system, such as hexane:diethyl ether (90:10 v/v). The mobility of the FAMEs on the plate is inversely proportional to the number of double bonds, with trans isomers migrating further than their corresponding cis isomers.
-
Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).
-
Scrape the band corresponding to the trans-monoene FAMEs from the plate.
-
Elute the FAMEs from the silica gel using a solvent such as diethyl ether or chloroform.
-
Evaporate the solvent to obtain the purified trans-monoene FAME fraction, which will contain petroselaidic acid methyl ester.
Further purification and isolation of petroselaidic acid methyl ester from other trans-monoenes can be achieved using gas chromatography (GC) with a highly polar capillary column.
Synthesis of Petroselaidic Acid
Petroselaidic acid can be synthesized from its cis-isomer, petroselinic acid, through stereochemical inversion. A common method involves the use of p-toluenesulfinic acid.
Protocol:
-
Dissolve petroselinic acid in an appropriate solvent such as dioxane.
-
Add p-toluenesulfinic acid to the solution.
-
Reflux the mixture for several hours. The reaction proceeds via the addition of the sulfinic acid across the double bond, followed by rotation and elimination to yield the more stable trans-isomer.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the resulting petroselaidic acid using crystallization or column chromatography.
Quantitative Data
The quantitative data for petroselaidic acid in natural sources is limited compared to its cis-isomer. The following table summarizes available data.
| Source | Petroselaidic Acid Content (% of total fatty acids) | Reference |
| Cow Milk Fat | Varies, can be a minor component of the trans-18:1 isomers | [8] |
| Goat Milk Fat | Present as a component of trans-18:1 isomers | [9] |
| Ewe Milk Fat | Present as a component of trans-18:1 isomers | [4] |
Biological Activity and Signaling Pathways
While research on the specific biological effects of petroselaidic acid is still emerging, preliminary studies and the known activities of other trans fatty acids provide some insights.
One study has shown that trans-petroselinic acid upregulates the transcription of genes involved in fatty acid and cholesterol synthesis in HepG2 cells. This includes the upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.
Fatty acids, in general, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[10][11] It is plausible that petroselaidic acid could also modulate PPAR signaling pathways.
Potential Signaling Pathways
// Nodes Petroselaidic_Acid [label="Petroselaidic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; PPARs [label="PPARs", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic_Changes [label="Modulation of\nLipid Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP_Pathway [label="SREBP Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis &\nCholesterol Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Petroselaidic_Acid -> PPARs [label="Activates"]; Petroselaidic_Acid -> SREBP_Pathway [label="Influences"]; PPARs -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Changes; SREBP_Pathway -> SREBP1c [label="Activates"]; SREBP1c -> Lipogenesis [label="Promotes"];
// Invisible edges for alignment {rank=same; Petroselaidic_Acid Cell_Membrane} } .dot Caption: Potential signaling pathways of petroselaidic acid.
Experimental Workflows
Workflow for Isolation and Quantification
// Nodes Start [label="Natural Source\n(e.g., Milk Fat)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Extraction [label="Lipid Extraction\n(Folch Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification &\nFAME Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ag_TLC [label="Argentation TLC\n(Separation of Isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution of\ntrans-Monoene FAMEs", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_Analysis [label="GC-FID/MS Analysis\n(Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Pure Petroselaidic Acid\nMethyl Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Lipid_Extraction; Lipid_Extraction -> Saponification; Saponification -> Ag_TLC; Ag_TLC -> Elution; Elution -> GC_Analysis; GC_Analysis -> End; } .dot Caption: Workflow for the isolation and quantification of petroselaidic acid.
Conclusion
Petroselaidic acid, while less studied than its cis-isomer, represents an interesting fatty acid with potential roles in lipid metabolism. This guide provides a foundational understanding of its discovery, isolation from natural sources, and potential biological activities. The detailed experimental protocols and summary of quantitative data serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development. Further research is warranted to fully elucidate the specific biological functions and signaling pathways of petroselaidic acid and to explore its potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review | Analusis [analusis.edpsciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dietary protected fat and conjugated linoleic acid improves ewe milk fatty acid composition [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goat Milk | Lipids of Goat Milk | Goat Fatty Acids [dairyforall.com]
- 10. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Long-Chain Fatty Acid Methyl Esters in Insect Pheromones: A Technical Guide with a Focus on Analogs of Methyl Petroselaidate
Disclaimer: Extensive literature searches did not yield specific evidence for a role of methyl petroselaidate (B1239425) as an insect pheromone. Therefore, this guide provides an in-depth technical overview of the role of a closely related and well-documented class of compounds, long-chain fatty acid methyl esters, in insect chemical communication. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the study of novel candidate pheromones such as methyl petroselaidate.
Introduction
Insect chemical communication is a cornerstone of their behavior, mediating critical interactions for survival and reproduction. Pheromones, chemical signals used for intraspecific communication, are of particular interest for their potential in integrated pest management (IPM) strategies.[1] A significant class of these semiochemicals is derived from fatty acids, which are biochemically modified to produce a diverse array of alcohols, aldehydes, and esters.[2] Long-chain fatty acid methyl esters represent a specific group within this class that have been identified as key components of sex and aggregation pheromones in various insect orders, including Lepidoptera and Coleoptera.[2][3]
This technical guide explores the core principles of long-chain fatty acid methyl ester pheromones, providing researchers, scientists, and drug development professionals with a comprehensive resource on their identification, functional characterization, and the experimental methodologies employed in their study. While direct data on this compound is unavailable, this document will utilize analogous compounds to illustrate the key concepts and protocols.
Biosynthesis and Chemical Ecology
The biosynthesis of fatty acid-derived pheromones typically originates from common fatty acid metabolic pathways.[1] A saturated fatty acid precursor, such as palmitic or stearic acid, undergoes a series of enzymatic modifications including desaturation, chain-shortening or elongation, reduction, and esterification to yield the final pheromone components.[3] The specificity of these enzymes is crucial in producing the unique chemical signatures that ensure species-specific communication.
The ecological role of these pheromones is diverse. They can act as long-range attractants, bringing sexes together for mating, or as close-range courtship signals. In some species, they are part of a complex blend where the ratio of different components is critical for eliciting a behavioral response.
Data Presentation: Quantitative Analysis of Pheromonal Activity
Quantitative data is paramount in understanding the biological relevance of a candidate pheromone. The following tables present hypothetical yet representative data for a generic long-chain fatty acid methyl ester (LC-FAME) pheromone, illustrating how such data is typically structured for clear comparison.
Table 1: Electroantennography (EAG) Responses to a Candidate LC-FAME Pheromone
| Compound | Concentration (µg/µl) | Mean EAG Response (mV) ± SE |
| LC-FAME Pheromone | 0.1 | 0.8 ± 0.1 |
| 1 | 2.5 ± 0.3 | |
| 10 | 5.2 ± 0.5 | |
| 100 | 8.9 ± 0.7 | |
| Control (Hexane) | - | 0.1 ± 0.05 |
This table summarizes the dose-dependent electrical response of an insect's antenna to the candidate pheromone, indicating its detection at the peripheral nervous system level.
Table 2: Behavioral Response in Wind Tunnel Bioassay
| Treatment | N | % Attraction to Source | Mean Flight Time (s) ± SE |
| LC-FAME Pheromone (10 µg) | 50 | 78% | 35.2 ± 4.1 |
| Control (Hexane) | 50 | 5% | 120.5 ± 15.3 |
This table quantifies the behavioral response of insects to the pheromone in a controlled environment, demonstrating its function as an attractant.
Table 3: Field Trapping Efficacy
| Lure | Trap Type | Mean No. of Insects Captured/Trap/Week ± SE |
| LC-FAME Pheromone (1 mg) | Delta Trap | 152.4 ± 12.7 |
| Control (Unbaited) | Delta Trap | 3.1 ± 0.8 |
This table presents data from field trials, which is the ultimate test of a pheromone's effectiveness for monitoring or control applications.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the identification and characterization of long-chain fatty acid methyl ester pheromones.
1. Pheromone Gland Extraction and Chemical Analysis
-
Objective: To identify and quantify the chemical components of the pheromone gland.
-
Methodology:
-
Gland Dissection: Pheromone glands are dissected from calling (pheromone-releasing) female insects, typically during their peak activity period.
-
Extraction: The dissected glands are immediately submerged in a non-polar solvent like hexane (B92381) for a specific duration (e.g., 30 minutes) to extract the lipophilic pheromone components. An internal standard (e.g., a known amount of a C17 methyl ester) is often added for quantification.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is concentrated and injected into a GC-MS system. The GC separates the individual components of the mixture, and the MS provides information on their molecular weight and fragmentation pattern, allowing for identification. Comparison of retention times and mass spectra with those of synthetic standards confirms the identity of the compounds.
-
2. Electroantennography (EAG)
-
Objective: To determine if an insect's antenna can detect a specific compound.
-
Methodology:
-
Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.
-
Stimulus Delivery: A puff of charcoal-filtered, humidified air carrying a known concentration of the test compound is delivered over the antenna.
-
Signal Recording: The electrical potential change across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the sensitivity of the antenna to the compound.
-
3. Behavioral Bioassays (Wind Tunnel)
-
Objective: To assess the behavioral response of an insect to a volatile compound in a controlled environment that simulates natural conditions.
-
Methodology:
-
Wind Tunnel Setup: A wind tunnel provides a laminar flow of clean air at a controlled speed and temperature.
-
Pheromone Source: A synthetic version of the candidate pheromone is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel, and their flight behavior towards the pheromone source is observed and recorded. Key metrics include the percentage of insects taking flight, the percentage reaching the source, and the time taken to reach the source.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes in the study of insect pheromones.
Caption: Generalized biosynthetic pathway of a long-chain fatty acid methyl ester pheromone.
Caption: A typical experimental workflow for insect pheromone identification and validation.
Caption: Simplified signaling pathway for the perception of a pheromone molecule.
Conclusion
While the specific role of this compound in insect communication remains to be elucidated, the established methodologies for studying long-chain fatty acid methyl esters provide a robust framework for future investigations. The combination of analytical chemistry, electrophysiology, and behavioral assays is essential for identifying new pheromones and understanding their function. This knowledge is not only fundamental to the field of chemical ecology but also holds significant potential for the development of sustainable and environmentally benign pest management strategies. The protocols and data structures presented in this guide offer a standardized approach for researchers embarking on the discovery and characterization of novel insect semiochemicals.
References
- 1. Identification of genes expressed in the sex pheromone gland of the black cutworm Agrotis ipsilon with putative roles in sex pheromone biosynthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Method for the Analysis of Methyl Petroselaidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of methyl petroselaidate (B1239425), the methyl ester of petroselaidic acid, using gas chromatography (GC). Petroselaidic acid is a trans-fatty acid isomer of oleic acid, and its accurate quantification is crucial in various fields, including food science, nutrition, and drug development. This application note details the necessary sample preparation through transesterification to form fatty acid methyl esters (FAMEs), followed by their separation and quantification using GC with Flame Ionization Detection (FID). Alternative detection methods and advanced chromatographic techniques are also discussed.
Introduction
Gas chromatography is a cornerstone technique for the analysis of fatty acids. However, due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[1][2] This process of transesterification increases the volatility of the analytes, making them amenable to GC separation.[1] Methyl petroselaidate is a C18:1 trans-fatty acid methyl ester, and its analysis falls within the well-established methodologies for FAMEs. Capillary GC columns, particularly those with polar stationary phases, are highly effective for separating FAME isomers, including positional and geometric isomers like this compound from its cis-isomer, methyl petroselinate.[3] Flame Ionization Detection (FID) is a robust and widely used technique for the quantification of FAMEs, providing high sensitivity and a wide linear range.[4] For more complex matrices or for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers enhanced selectivity and structural information.[5]
Experimental Protocols
Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)
Accurate analysis of petroselaidic acid by GC requires its conversion to the more volatile this compound. This is achieved through a derivatization process called transesterification. Two common methods are acid-catalyzed and base-catalyzed transesterification.
a) Acid-Catalyzed Transesterification (using Methanolic HCl)
This method is suitable for a wide range of lipid classes.
-
Reagents:
-
2% Methanolic HCl
-
n-Heptane or Hexane
-
6% Sodium Carbonate (Na₂CO₃) solution
-
-
Protocol:
-
Accurately weigh approximately 25 mg of the lipid sample into a screw-cap glass tube.[6]
-
Add 2 mL of 2% methanolic HCl to the sample.[6]
-
Seal the tube tightly and heat at 80°C for 20 minutes in a heating block.[6]
-
Allow the reaction tube to cool to room temperature.[6]
-
Add 2 mL of 6% Na₂CO₃ solution to neutralize the reaction mixture and shake vigorously.[6]
-
Add 2 mL of n-heptane as the extraction solvent and vortex thoroughly.[6]
-
Allow the layers to separate. The upper heptane (B126788) layer contains the FAMEs.[6]
-
Carefully transfer the upper heptane layer to a GC vial for analysis.[6]
-
b) Base-Catalyzed Transesterification (using Methanolic KOH)
This is a rapid method suitable for glycerolipids.
-
Reagents:
-
2N Methanolic Potassium Hydroxide (KOH)
-
Heptane
-
-
Protocol:
-
To approximately 200 mg of the oil sample, add 2 mL of heptane.[1]
-
Add 0.1 mL of 2N methanolic KOH.[1]
-
Cap the vial and vortex for 30 seconds.[1]
-
Let the sample stand at room temperature for 30 minutes to allow for phase separation.[1]
-
Transfer 0.2 mL of the supernatant (upper layer) to a GC vial and dilute with 1 mL of heptane.[1]
-
Gas Chromatography (GC) Analysis
The following tables summarize typical GC conditions for FAME analysis, which are applicable to this compound. The use of a polar capillary column is recommended for optimal separation of fatty acid isomers.
Table 1: Gas Chromatography (GC) System Configuration
| Component | Specification |
| Gas Chromatograph | Agilent 7890 Series GC, PerkinElmer GC 2400 System, or equivalent[1][7] |
| Injector | Split/Splitless Inlet[7] |
| Autosampler | Agilent 7693 Autoinjector or equivalent[7] |
| Detector | Flame Ionization Detector (FID)[6] |
| Capillary Column | Highly Polar: e.g., HP-INNOWax (30 m x 0.25 mm, 0.25 µm), SUPELCOWAX™ 10 (30 m x 0.53 mm, 0.50 µm)[6][7] |
Table 2: GC Method Parameters for this compound Analysis
| Parameter | Condition 1 (General FAMEs) | Condition 2 (Biodiesel FAMEs) |
| Carrier Gas | Hydrogen | Helium[7] |
| Flow Rate | 4.8 mL/min | 1 mL/min (constant flow)[7] |
| Injection Volume | 1 µL[6] | 1 µL[7] |
| Inlet Temperature | 220 °C[6] | 250 °C[7] |
| Split Ratio | 20:1[6] | 100:1[7] |
| Oven Program | 70°C (hold 2 min), ramp 5°C/min to 240°C (hold 8 min)[6] | Isothermal at 210°C or a temperature ramp optimized for C18 isomers |
| Detector | FID[6] | FID |
| Detector Temperature | 280 °C[6] | 250 °C |
Note: The oven program may need to be optimized to ensure baseline separation of this compound from other C18:1 isomers.
Data Presentation and Analysis
Identification of this compound is achieved by comparing its retention time with that of a certified reference standard.[1] Quantification is performed by integrating the peak area of the analyte and comparing it to the peak area of an internal standard (e.g., methyl tricosanoate) or by using an external calibration curve.[8] The results are typically expressed as a percentage of the total fatty acids.
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.
Caption: Figure 1: Experimental Workflow for this compound Analysis
Logical Relationship of Analytical Steps
The logical progression and key considerations at each stage of the analysis are outlined below.
Caption: Figure 2: Logical Flow of the GC-FAME Analysis
References
- 1. s4science.at [s4science.at]
- 2. m.youtube.com [m.youtube.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Fatty Acid Methyl Ester (FAME) Isomers
Abstract
The accurate separation and quantification of fatty acid methyl ester (FAME) isomers are critical in various fields, including food science, nutrition, and drug development, due to the distinct biological effects of different isomers. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile alternative to Gas Chromatography (GC) for the analysis of FAMEs, particularly for the separation of geometric (cis/trans) and positional isomers. This application note provides detailed protocols for two primary HPLC-based methodologies: Reversed-Phase HPLC (RP-HPLC) and Silver Ion HPLC (Ag+-HPLC).
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be saturated or unsaturated. The geometric (cis/trans) and positional isomerism of unsaturated fatty acids significantly influence their physical properties and physiological roles. FAMEs are commonly prepared from fats and oils for analytical purposes to increase volatility for GC analysis. However, HPLC provides distinct advantages, including the ability to analyze thermally labile compounds and the potential for non-destructive sample analysis.[1]
RP-HPLC separates FAMEs based on their hydrophobicity, which is influenced by chain length and the number of double bonds. While generally less effective for resolving geometric isomers than Ag+-HPLC, it is a robust technique for separating FAMEs by their molecular species.[2] Ag+-HPLC is a powerful technique that utilizes the interaction between the pi electrons of the double bonds in unsaturated FAMEs and silver ions immobilized on the stationary phase. This interaction allows for the exceptional separation of isomers based on the number, position, and configuration (cis/trans) of the double bonds.[3][4]
Part 1: Sample Preparation - Derivatization to Fatty Acid Methyl Esters
Prior to HPLC analysis, fatty acids in biological samples and oils are typically converted to their methyl esters.
Objective: To convert fatty acids into their corresponding methyl esters (FAMEs) to improve chromatographic separation.
Protocol: Base-Catalyzed Methylation
-
Sample Preparation: Weigh approximately 100 mg of the oil or fat sample into a test tube with a screw cap.[5]
-
Dissolution: Dissolve the sample in 10 mL of hexane (B92381).[5]
-
Methylation: Add 100 µL of 2 N potassium hydroxide (B78521) in methanol.[5]
-
Reaction: Cap the tube and vortex for 30 seconds at room temperature.[5]
-
Phase Separation: After the reaction, allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Extraction: Carefully transfer the upper organic phase containing the FAMEs to a clean vial. For samples with low FAME content, the extraction can be repeated, and the organic fractions pooled.[6]
-
Drying (Optional): If necessary, the extracted FAMEs can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase or a compatible solvent like hexane.[6]
-
Storage: Store the prepared FAME samples at -20°C until analysis.[6]
Workflow for FAME Sample Preparation
Caption: Workflow for the preparation of Fatty Acid Methyl Esters (FAMEs).
Part 2: Reversed-Phase HPLC (RP-HPLC) Separation of FAMEs
RP-HPLC is a widely used technique for the separation of FAMEs based on their chain length and degree of unsaturation. Longer chain and more saturated FAMEs are retained more strongly.
Experimental Protocol: RP-HPLC for General FAME Profiling
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile (B52724) is commonly used as the mobile phase.[2][8] For gradient elution, a mixture of acetonitrile and water can be employed.[2]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Detection: UV detection at 205 nm.[8][9] Alternatively, an ELSD can be used, which is beneficial when the mobile phase composition changes during a gradient run.[10]
Workflow for RP-HPLC Analysis of FAMEs
Caption: Experimental workflow for RP-HPLC analysis of FAMEs.
Quantitative Data Summary: RP-HPLC
The following table summarizes typical performance metrics for the RP-HPLC analysis of FAMEs. These values are representative and may vary based on the specific instrumentation and conditions.
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile | [2][8] |
| Flow Rate | 1.0 mL/min | [8] |
| Temperature | 40 °C | [8][9] |
| Detection | UV at 205 nm | [8][9] |
| Run Time | ~34 min | [8] |
| Repeatability (RSD) | < 3% for peak area | [8][9] |
| Linearity (r²) | > 0.99 | [8][9] |
Part 3: Silver Ion HPLC (Ag+-HPLC) for Separation of FAME Isomers
Ag+-HPLC is the method of choice for the separation of FAME isomers, including cis/trans and positional isomers. The separation is based on the reversible complex formation between silver ions on the stationary phase and the double bonds of the unsaturated FAMEs.
Experimental Protocol: Ag+-HPLC for Cis/Trans Isomer Separation
-
Instrumentation: HPLC system, preferably with an ELSD or a UV detector at a low wavelength.
-
Column: Silver ion column (e.g., ChromSpher 5 Lipids, Nucleosil 5SA loaded with silver ions).[3][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile in hexane (e.g., 1.0% or 1.5% acetonitrile).[3] Alternatively, a gradient of dichloroethane-dichloromethane to dichloroethane-dichloromethane-methanol-acetone can be used.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: Controlled temperature (e.g., 20 °C). It's important to note that in Ag+-HPLC with hexane-based mobile phases, unsaturated FAMEs may elute more slowly at higher temperatures.[3]
-
Detection: Evaporative Light-Scattering Detector (ELSD) is often preferred as it is a universal detector and not dependent on the UV absorbance of the analytes.[4]
Workflow for Ag+-HPLC Analysis of FAME Isomers
Caption: Experimental workflow for Ag+-HPLC analysis of FAME isomers.
Quantitative Data Summary: Ag+-HPLC
The retention of FAMEs on a silver ion column is influenced by the number, geometry, and position of the double bonds.
| FAME Characteristic | Retention Behavior | Reference |
| Degree of Unsaturation | Retention increases with the number of double bonds. | |
| Geometric Isomerism | cis isomers are retained more strongly than trans isomers. | [3] |
| Positional Isomerism | The position of the double bond affects retention. | [4] |
For example, a standard mixture of C18:1 isomers was clearly resolved using Ag+-HPLC, with the elution order being trans-11, trans-9, cis-11, and cis-9.[4]
Comparison of HPLC and GC-MS for FAME Analysis
While HPLC is a powerful tool, GC-MS is often considered the gold standard for FAME analysis due to its high sensitivity and selectivity.[1]
| Parameter | HPLC | GC-MS | Reference |
| Principle | Separation based on polarity/hydrophobicity. | Separation based on volatility and polarity. | [1] |
| Derivatization | Not always required for FAMEs. | Required to increase volatility. | [1] |
| Sensitivity | Moderate to high, detector dependent. | High (µg/L to ng/L range). | [1] |
| Resolution | Good, excellent for cis/trans with Ag+-HPLC. | Excellent for separating a wide range of FAMEs. | [1] |
| Selectivity | Moderate to high, detector dependent. | Very high with mass spectrometric detection. | [1] |
HPLC, particularly Ag+-HPLC, demonstrates superior resolution for certain cis/trans isomers that can be challenging to separate by GC.[8]
Conclusion
HPLC is a valuable and versatile technique for the separation of FAME isomers. RP-HPLC is well-suited for the general profiling of FAMEs based on chain length and degree of unsaturation. For the challenging separation of geometric and positional isomers, Ag+-HPLC is the superior method, offering high resolution. The choice of the analytical technique ultimately depends on the specific research question and the isomeric complexity of the sample. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. agilent.com [agilent.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Methyl Petroselaidate as a GC-MS Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. The use of an appropriate internal standard (IS) is paramount to correct for variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data. An ideal internal standard should be chemically similar to the analytes of interest, absent in the endogenous sample, and chromatographically well-resolved.
Methyl petroselaidate (B1239425) (the methyl ester of trans-6-octadecenoic acid) presents a viable option as an internal standard for the analysis of a wide range of FAMEs. Its C18:1 isomeric structure ensures similar extraction and derivatization efficiencies to many common fatty acids. Crucially, as a trans isomer with the double bond at an uncommon position (Δ6), it is typically absent in most biological samples, minimizing the risk of interference with endogenous analytes.
These application notes provide a detailed protocol for the use of methyl petroselaidate as an internal standard for the quantitative analysis of FAMEs in biological matrices by GC-MS.
Properties of this compound
| Property | Value |
| Chemical Name | Methyl (E)-octadec-6-enoate |
| Synonyms | Methyl trans-6-octadecenoate, Petroselaidic acid methyl ester |
| CAS Number | 14620-36-1[1] |
| Molecular Formula | C19H36O2[1] |
| Molecular Weight | 296.49 g/mol |
Experimental Protocols
A comprehensive protocol for the analysis of FAMEs using this compound as an internal standard involves lipid extraction, transesterification (methylation), and subsequent GC-MS analysis.
Materials and Reagents
-
Solvents: Chloroform (B151607), Methanol (B129727), Hexane (B92381), Isooctane (all GC grade or higher)
-
Internal Standard Stock Solution: this compound (1 mg/mL in hexane)
-
Reagents for Methylation:
-
Base-Catalyzed: 0.5 M Sodium hydroxide (B78521) in methanol
-
Acid-Catalyzed: 14% Boron trifluoride in methanol (BF3-MeOH)
-
-
Other Reagents: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate (B86663)
Protocol 1: Lipid Extraction and Base-Catalyzed Methylation
This protocol is suitable for the analysis of total fatty acids from lipids.
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a mixture of chloroform:methanol (2:1, v/v).
-
Internal Standard Addition: Add a known amount of the this compound internal standard stock solution to the homogenate. The amount should be chosen to yield a peak area comparable to the analytes of interest.
-
Lipid Extraction (Folch Method):
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Transesterification (Base-Catalyzed):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.
-
Vortex the mixture and heat at 60°C for 10 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.
-
Vortex thoroughly and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis: The resulting hexane solution is ready for injection into the GC-MS system.
Protocol 2: Direct Acid-Catalyzed Methylation
This method is a more rapid approach suitable for samples with free fatty acids or for a quick screening of the fatty acid profile.
-
Sample and Internal Standard Preparation: Place the sample (e.g., 50 µL of plasma or oil) into a glass reaction vial. Add a known amount of the this compound internal standard stock solution.
-
Methylation:
-
Add 1 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis: The hexane extract is ready for analysis.
GC-MS Parameters
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless or with an appropriate split ratio) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| MSD Transfer Line | 250°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
SIM Ions for this compound:
-
m/z 296 (M+) : Molecular ion
-
m/z 265 : [M-31]+ (loss of OCH3)
-
m/z 74 : McLafferty rearrangement ion, characteristic for FAMEs
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation data.
Table 1: Linearity of FAMEs using this compound as Internal Standard
| Analyte | Calibration Range (µg/mL) | R² |
| Methyl Palmitate (C16:0) | 0.1 - 50 | > 0.995 |
| Methyl Stearate (C18:0) | 0.1 - 50 | > 0.995 |
| Methyl Oleate (C18:1n9c) | 0.1 - 50 | > 0.995 |
| Methyl Linoleate (C18:2n6c) | 0.1 - 50 | > 0.995 |
| Methyl Arachidonate (C20:4n6) | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy for FAMEs Analysis
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| Methyl Palmitate | 1 | 0.98 ± 0.05 | 98.0 | 5.1 |
| 10 | 10.2 ± 0.4 | 102.0 | 3.9 | |
| 40 | 39.5 ± 1.5 | 98.8 | 3.8 | |
| Methyl Oleate | 1 | 1.05 ± 0.06 | 105.0 | 5.7 |
| 10 | 9.9 ± 0.3 | 99.0 | 3.0 | |
| 40 | 40.8 ± 1.2 | 102.0 | 2.9 |
Table 3: Recovery of FAMEs from a Biological Matrix
| Analyte | Spiked Amount (µg) | Recovered Amount (µg, mean ± SD, n=3) | Recovery (%) |
| Methyl Linoleate | 5 | 4.8 ± 0.3 | 96.0 |
| 25 | 24.1 ± 1.1 | 96.4 | |
| Methyl Arachidonate | 5 | 4.7 ± 0.4 | 94.0 |
| 25 | 23.9 ± 1.3 | 95.6 |
Visualizations
Experimental Workflow
Caption: Workflow for FAME analysis using an internal standard.
Internal Standardization Logic
References
Application Notes & Protocols: Derivatization of Petroselaidic Acid to its Methyl Ester for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Petroselaidic acid (trans-6-octadecenoic acid) is a C18:1 monounsaturated fatty acid and an isomer of oleic acid. Accurate quantification and characterization of petroselaidic acid in various matrices, such as biological samples and food products, are crucial for research in nutrition, metabolism, and drug development. Gas chromatography (GC) is a widely used analytical technique for fatty acid analysis. However, due to their low volatility, fatty acids must be derivatized to more volatile forms, typically fatty acid methyl esters (FAMEs), prior to GC analysis.[1] This document provides detailed protocols for the derivatization of petroselaidic acid to its methyl ester (petroselaidate methyl ester) using common acid- and base-catalyzed methods.
The primary reasons for converting fatty acids to their methyl esters for GC analysis include:
-
Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing for their analysis by GC.
-
Reduced Polarity: The conversion to a less polar ester form minimizes peak tailing and improves chromatographic separation.
-
Enhanced Stability: Methyl esters are generally more stable than free fatty acids under GC conditions.
This document outlines two primary methods for the derivatization of petroselaidic acid: acid-catalyzed and base-catalyzed transesterification. The choice of method may depend on the nature of the sample (e.g., presence of free fatty acids vs. triglycerides) and the potential for side reactions with other components in the sample.
Data Presentation: Comparison of Derivatization Methods
The selection of a derivatization method can impact reaction time, temperature, and yield. The following table summarizes key quantitative parameters for the described protocols.
| Parameter | Acid-Catalyzed (HCl/Methanol) | Acid-Catalyzed (BF3/Methanol) | Base-Catalyzed (KOH/Methanol) |
| Catalyst | 1.2% HCl in Methanol (B129727)/Toluene (B28343) | 12% w/w BCl3-Methanol | 0.2 M Methanolic KOH |
| Reaction Temperature | 45°C (mild) or 100°C (rapid) | 60°C | 50°C |
| Reaction Time | 16 hours (45°C) or 1.5 hours (100°C) | 5-10 minutes | 20 minutes |
| Yield | >96% | Not specified, but generally high | Not specified, but effective for triglycerides |
| Applicability | Free fatty acids, triglycerides, phospholipids | Free fatty acids | Triglycerides, Phospholipids (not FFA) |
| Key Considerations | Can be used for samples with high free fatty acid content.[2] | Rapid reaction time. | Milder conditions, but does not methylate free fatty acids.[3] |
Experimental Protocols
Method 1: Acid-Catalyzed Methylation using HCl in Methanol
This method is suitable for the esterification of free petroselaidic acid and the transesterification of petroselaidic acid present in triglycerides and other lipids.[4]
Materials and Reagents:
-
Petroselaidic acid sample (or lipid extract containing petroselaidic acid)
-
Toluene
-
Methanol, anhydrous
-
Concentrated Hydrochloric Acid (HCl), 35% w/w
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
Preparation of 8% (w/v) HCl in Methanol/Water (85:15, v/v):
-
In a fume hood, carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol in a glass bottle.
-
Mix the solution gently. This solution is corrosive and should be handled with appropriate safety precautions.
Protocol:
-
Accurately weigh 1-10 mg of the lipid sample containing petroselaidic acid into a screw-capped glass tube.
-
Add 0.2 mL of toluene to dissolve the sample.
-
Add 1.5 mL of methanol.
-
Add 0.3 mL of the prepared 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).[4]
-
Tightly cap the tube and vortex thoroughly for 30 seconds.
-
Mild Conditions: Incubate the reaction mixture at 45°C for 16 hours.[4]
-
Rapid Conditions: Alternatively, heat the reaction mixture at 100°C for 1.5 hours.[4]
-
After incubation, allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube for extraction of the FAMEs.[4]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the petroselaidate (B1239425) methyl ester to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.
-
The sample is now ready for GC analysis.
Method 2: Rapid Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
This is a rapid method for the esterification of free fatty acids.
Materials and Reagents:
-
Petroselaidic acid sample
-
Boron trifluoride-methanol solution (12% w/w BCl3 in methanol)
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Micro reaction vessel (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Weigh 1-25 mg of the sample containing petroselaidic acid into a micro reaction vessel.
-
Add 2 mL of 12% w/w BCl3-methanol solution.
-
Tightly cap the vessel and heat at 60°C for 5-10 minutes. The optimal time should be determined empirically for the specific sample matrix.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the extract using anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Method 3: Base-Catalyzed Transesterification using Methanolic KOH
This method is suitable for the transesterification of petroselaidic acid from triglycerides and is performed under milder conditions than acid-catalyzed methods. However, it is not effective for esterifying free fatty acids.[3]
Materials and Reagents:
-
Lipid sample containing petroselaidic acid in triglyceride form
-
Hexane
-
2 M Methanolic Potassium Hydroxide (KOH) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tube
-
Vortex mixer
-
Centrifuge
Protocol:
-
Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a screw-capped glass tube.[5]
-
Add 0.2 mL of 2 M methanolic KOH solution.[5]
-
Vortex the tube vigorously for 2 minutes at room temperature.[5]
-
Centrifuge the tube lightly to separate the layers.
-
Carefully transfer an aliquot of the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Analytical Considerations for Petroselaidate Methyl Ester
A critical aspect of analyzing petroselaidate methyl ester is its chromatographic separation from its isomer, oleate (B1233923) methyl ester (cis-9-octadecenoate). These two isomers often co-elute on standard GC columns.[6] To achieve separation, the following should be considered:
-
GC Column Selection: Employ a highly polar capillary column, such as a long (e.g., 50+ meters) biscyanopropyl polysiloxane phase column, which is designed for the separation of geometric and positional fatty acid isomers.
-
Method Optimization: Careful optimization of the GC temperature program (e.g., a slow temperature ramp) is necessary to resolve the petroselaidate and oleate peaks.
-
Alternative Derivatization: In cases of persistent co-elution, derivatization to fatty acid butyl esters (FABEs) instead of methyl esters has been shown to improve the separation of C18:1 isomers.[7]
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. petroselinic acid separation? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Petroselaidate as a Biomarker for Specific Diets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425), the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is emerging as a potential biomarker for the consumption of specific dietary fats. Petroselaidic acid is a trans fatty acid isomer of petroselinic acid.[1][2] Understanding the dietary sources and metabolic fate of this fatty acid is crucial for its application in nutritional research, clinical studies, and drug development. These application notes provide a comprehensive overview of methyl petroselaidate as a dietary biomarker, including its primary dietary sources, and detailed protocols for its quantification in biological samples.
Dietary Sources of Petroselaidic Acid
Petroselaidic acid is primarily found in:
-
Dairy Products: It is naturally present in the fat of ruminant animals and is consequently found in dairy products such as cow's, goat's, and ewe's milk.[3]
-
Human Milk: This fatty acid has also been identified in human milk samples.[4][5]
-
Industrially Hydrogenated Vegetable Oils: Historically, partial hydrogenation of vegetable oils was a significant source of various trans fatty acids, including petroselaidic acid. While the use of industrially produced trans fats has been significantly reduced in many parts of the world, it may still be present in some processed foods.[6]
-
Apiaceae Family Plants: The cis-isomer, petroselinic acid, is found in high concentrations in the seeds of plants from the Apiaceae family, such as parsley, coriander, and celery.[1][7][8] While the direct conversion of petroselinic acid to petroselaidic acid in humans is not well-documented, the consumption of oils rich in petroselinic acid could potentially influence the overall fatty acid profile.
This compound as a Biomarker
The presence and concentration of this compound in biological samples, such as plasma and adipose tissue, can serve as an objective indicator of the intake of foods containing petroselaidic acid. This is particularly relevant for assessing the consumption of dairy products and fats from ruminant sources. While other fatty acids like C15:0 and C17:0 are also used as biomarkers for dairy fat intake, this compound can provide complementary information.[3][9][10][11]
Data Presentation
The following tables summarize quantitative data on petroselaidic acid levels found in human milk and adipose tissue. This data highlights the baseline levels of this fatty acid, which can be influenced by dietary intake.
Table 1: Petroselaidic Acid Content in Human Milk Fat
| Sample Population | Mean % of Total Fatty Acids | Range (% of Total Fatty Acids) |
| Human Milk (24-hour pooled samples) | 2.0 - 4.0% | Not specified |
Data from Picciano, M. F., & Perkins, E. G. (1977). Lipids, 12(4), 407-8.[4]
Table 2: Petroselaidic Acid Content in Human Adipose Tissue
| Sample Population | Mean % of Total Fatty Acids | Range (% of Total Fatty Acids) |
| Not specified in available abstract | Not specified | Not specified |
Specific quantitative data for petroselaidic acid in adipose tissue directly linked to diet was not available in the reviewed search results. However, adipose tissue is a recognized biomarker for long-term fatty acid intake.[12]
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
1. Sample Collection and Preparation:
- Collect fasting blood samples in EDTA-containing tubes.
- Separate plasma by centrifugation at 3000 rpm for 10 minutes at room temperature.
- Store plasma samples at -80°C until analysis.
2. Lipid Extraction and Transesterification to FAMEs (Direct Method):
- To 200 µL of plasma, add 10 µg of an internal standard (e.g., C13:0).
- Add 1 mL of a methanol (B129727)/methylene chloride solution (3:1, v/v).
- Add 200 µL of acetyl chloride and incubate in a 75°C water bath for 1 hour.
- After cooling, add 4 mL of 7% potassium carbonate and 2 mL of hexane (B92381).
- Vortex the mixture and centrifuge for 10 minutes at 3000 rpm.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
- Evaporate the hexane under a gentle stream of nitrogen.
- Reconstitute the dried FAMEs in an appropriate volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890A or similar.
- Column: Highly polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm x 0.2 µm).
- Injection Volume: 1 µL in splitless mode.
- Carrier Gas: Helium.
- Oven Temperature Program:
- Initial temperature: 85°C, hold for 2 minutes.
- Ramp 1: 100°C/min to 164°C, hold for 21 minutes.
- Ramp 2: 2°C/min to 190°C, hold for 6 minutes.
- Ramp 3: 15°C/min to 230°C, hold for 40 minutes.
- Mass Spectrometer: Agilent 7000 series Triple Quadrupole or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.
Protocol 2: Analysis of this compound in Human Adipose Tissue
This protocol describes the extraction of lipids from adipose tissue, followed by derivatization and GC-MS analysis.
1. Sample Collection and Homogenization:
- Obtain adipose tissue biopsies and immediately freeze in liquid nitrogen. Store at -80°C.
- Weigh approximately 50-100 mg of frozen tissue.
- Homogenize the tissue in a 2:1 (v/v) chloroform (B151607):methanol solution.
2. Lipid Extraction (Folch Method):
- To the homogenized tissue, add chloroform and methanol to achieve a final solvent to tissue ratio of 20:1 (v/v/w) and a chloroform:methanol ratio of 2:1.
- Vortex vigorously and allow the extraction to proceed for at least 1 hour at room temperature.
- Add 0.2 volumes of a 0.9% NaCl solution to the extract to induce phase separation.
- Centrifuge at 2000 rpm for 10 minutes to separate the layers.
- Carefully collect the lower chloroform phase containing the lipids.
- Evaporate the chloroform under nitrogen.
3. Transesterification to FAMEs:
- To the dried lipid extract, add 1 mL of toluene (B28343) and 3 mL of 2% sulfuric acid in methanol.
- Cap the tube under nitrogen and heat at 55°C for 16 hours.
- Neutralize the reaction with 3 mL of a sodium bicarbonate/carbonate solution.
- Extract the FAMEs with 5 mL of hexane.
- Centrifuge at 3000 x g for 15 minutes.
- Transfer the upper hexane layer to a new tube and dry under nitrogen.
- Resuspend the FAMEs in hexane for GC-MS analysis.
4. GC-MS Analysis:
- Follow the GC-MS parameters as described in Protocol 1.
Visualizations
Caption: From dietary intake to biomarker measurement.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Trans isomeric fatty acids in human milk and their role in infant health and development [frontiersin.org]
- 3. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the trans isomers of octadecenoic acid in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of trans-octadecenoic acid in the major glycerolipids of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acids as biomarkers of total dairy and dairy fat intakes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Petroselaidate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl petroselaidate (B1239425) in lipidomics research. Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), serves as a valuable standard in the analysis of fatty acid methyl esters (FAMEs), particularly in samples rich in petroselinic acid, such as those from the Apiaceae family (e.g., coriander, parsley, and fennel seeds). Furthermore, recent studies have elucidated the role of its parent fatty acid, petroselinic acid, in modulating key immune signaling pathways, opening new avenues for research and drug development.
Primary Applications in Lipidomics
This compound is primarily utilized in lipidomics as a:
-
Reference Standard: For the qualitative identification of petroselinic acid in complex biological samples using chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). Its unique retention time and mass spectrum allow for accurate peak assignment.
-
Internal Standard: For the quantitative analysis of FAMEs. While less common than odd-chain or isotopically labeled standards in general lipidomics, it can be employed in specific applications, especially when analyzing samples where petroselinic acid is a major component. By adding a known amount of this compound to a sample, variations in sample preparation and instrument response can be normalized, leading to more accurate quantification of other fatty acids.
Data Presentation: Quantitative Analysis of Fatty Acid Methyl Esters
The following table summarizes the fatty acid composition of seed oils from various Turkish Apiaceae species, where this compound (derived from petroselinic acid) is a significant component. This data is representative of a GC-MS analysis of FAMEs and illustrates the quantitative profile of different fatty acids, including petroselinic acid.
| Fatty Acid Methyl Ester | Hippomarathrum cristatum (%) | Trinia glauca (%) | Bunium microcarpum (%) |
| Palmitic acid (C16:0) | 4.8 | 6.2 | 3.5 |
| Petroselinic acid (C18:1n-12) | 72.2 | 64.9 | 59.7 |
| Oleic acid (C18:1n-9) | 4.2 | 6.1 | 14.2 |
| Linoleic acid (C18:2n-6) | 16.8 | 20.1 | 20.3 |
| Stearic acid (C18:0) | 1.1 | 1.5 | 1.2 |
Data adapted from Küçükboyacı et al. (2016). This table showcases the relative abundance of major fatty acid methyl esters in seed oils where petroselinic acid is the dominant fatty acid.
Experimental Protocols
The following are detailed protocols for the extraction of lipids from seed samples and their subsequent conversion to FAMEs for GC-MS analysis, a common workflow in lipidomics where this compound would be used as a standard.
Protocol 1: Lipid Extraction from Seed Samples (Folch Method)
This protocol describes the extraction of total lipids from seeds of the Apiaceae family.
Materials:
-
Seed sample (e.g., coriander, parsley)
-
0.9% NaCl solution
-
Internal standard solution (e.g., methyl heptadecanoate in chloroform)
-
Grinder or mortar and pestle
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the seed sample to a fine powder using a grinder or mortar and pestle.
-
Accurately weigh approximately 100 mg of the homogenized sample into a glass centrifuge tube.
-
Add a known amount of the internal standard solution to the tube.
-
Add 2 mL of chloroform and 1 mL of methanol to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.75 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen. The dried lipid extract is now ready for transesterification.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed conversion of the extracted lipids into their corresponding FAMEs.
Materials:
-
Dried lipid extract from Protocol 1
-
2% H₂SO₄ in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and then centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane (B92381) layer, which contains the FAMEs, and transfer it to a GC vial for analysis.
Mandatory Visualizations
Experimental Workflow for FAME Analysis
Caption: A generalized workflow for the analysis of fatty acid methyl esters (FAMEs) from seed samples.
Signaling Pathway: Petroselinic Acid and the Type I Interferon Response
Recent research has shown that petroselinic acid, the precursor to this compound, can suppress the type I interferon (IFN) signaling pathway that is activated by cytosolic nucleic acids. This pathway is a critical component of the innate immune response to viral and bacterial infections, as well as to self-derived nucleic acids in autoimmune diseases.
Synthesis of High-Purity Methyl Petroselaidate for Research Applications
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl petroselaidate (B1239425), the methyl ester of petroselaidic acid (the trans-isomer of petroselinic acid), is a valuable compound for various research applications, including its potential role in lipidomics and as a reference standard in analytical chemistry. Its synthesis in high purity is crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for the synthesis, purification, and characterization of high-purity methyl petroselaidate. The primary route of synthesis involves the isomerization of commercially available methyl petroselinate (B1238263) (the cis-isomer) or the direct esterification of petroselinic acid followed by isomerization. For the purpose of these notes, we will focus on the synthesis from petroselinic acid, which is naturally abundant in the seed oils of plants from the Apiaceae family, such as coriander and parsley.
Data Presentation
Table 1: Comparison of Catalysts for Transesterification of Petroselinic Acid Triglycerides
| Catalyst Type | Catalyst Example | Typical Concentration | Reaction Temperature (°C) | Reaction Time | Reported Yield/Conversion | Advantages | Disadvantages |
| Homogeneous Base | Sodium methoxide (B1231860) (CH₃ONa) or Potassium hydroxide (B78521) (KOH) | 0.5 - 1.0 wt% | 50 - 65 | 30 - 90 min | >95% | Fast reaction times, high conversion | Sensitive to free fatty acids (FFAs) and water, potential for soap formation |
| Homogeneous Acid | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) in methanol (B129727) | 1 - 3% (v/v) | 60 - 100 | 1 - 2 hours | ~90-95% | Tolerant to FFAs and water, also catalyzes esterification of FFAs | Slower reaction rates, potential for corrosion, requires neutralization |
| Enzymatic | Lipase (e.g., from Candida antarctica) | 5 - 10 wt% | 40 - 60 | 8 - 24 hours | >98% | Mild reaction conditions, high specificity, minimal byproducts | Higher cost of catalyst, longer reaction times |
Table 2: Typical GC-FID Parameters for FAME Analysis
| Parameter | Value |
| Column | Highly polar capillary column (e.g., BPX70, SP-2560, or Omegawax) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 3°C/min to 240°C; Hold: 15 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Petroselinic Acid
This protocol is suitable for starting materials with a high free fatty acid (FFA) content, such as crude petroselinic acid extracted from seed oils.
Materials:
-
Petroselinic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10 g of petroselinic acid in 100 mL of anhydrous methanol.
-
Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to 65°C with constant stirring for 2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 100 mL of hexane and 50 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer again with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain crude methyl petroselinate.
Protocol 2: Base-Catalyzed Transesterification of Coriander Seed Oil
This protocol is suitable for oils with low FFA content (<1%). If the FFA content is high, a preliminary acid-catalyzed esterification (see Protocol 1) is recommended to prevent soap formation.
Materials:
-
Coriander seed oil (or other petroselinic acid-rich oil)
-
Anhydrous methanol (CH₃OH)
-
Sodium methoxide (CH₃ONa) or Potassium hydroxide (KOH)
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure the oil is free of water. If necessary, heat the oil to 100°C under vacuum to dry it.
-
In a round-bottom flask, heat 100 g of the oil to 60°C.
-
In a separate flask, prepare the catalyst solution by dissolving 1 g of sodium methoxide (or 1.3 g of KOH) in 25 mL of anhydrous methanol. This should be done with caution as the reaction is exothermic.
-
Add the catalyst solution to the heated oil while stirring vigorously.
-
Attach a reflux condenser and maintain the reaction at 60-65°C for 1.5 hours with continuous stirring.
-
After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours or overnight. Two layers will form: the upper layer is the methyl ester (biodiesel), and the lower layer is glycerol (B35011).
-
Drain and discard the lower glycerol layer.
-
Wash the methyl ester layer with 50 mL of warm deionized water. Gently shake to avoid emulsion formation. Drain the water layer. Repeat the washing 2-3 times until the wash water is neutral.
-
Dry the methyl ester layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual methanol using a rotary evaporator to obtain crude methyl petroselinate.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of the synthesized this compound to achieve high purity.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution (e.g., potassium permanganate)
-
Rotary evaporator
Procedure:
-
Prepare the column: Pack a chromatography column with a slurry of silica gel in hexane.
-
Load the sample: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
Elution: Begin elution with pure hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient would be from 1% to 5% ethyl acetate in hexane. The exact gradient should be optimized based on TLC analysis of the crude product.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under a UV lamp or by staining.
-
Combine and Evaporate: Combine the fractions containing the pure this compound.
-
Final Product: Remove the solvent using a rotary evaporator to obtain high-purity this compound.
Protocol 4: Analytical Characterization by GC-FID and GC-MS
This protocol outlines the analysis of the purified product to determine its purity and confirm its identity.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in hexane to a final concentration of approximately 1 mg/mL.
GC-FID Analysis for Purity:
-
Use the parameters outlined in Table 2.
-
Inject the prepared sample into the GC-FID.
-
The purity is determined by the area percentage of the main peak corresponding to this compound. High-purity samples should exhibit a purity of >99%.
GC-MS Analysis for Identity Confirmation:
-
Use similar GC conditions as for the GC-FID analysis.
-
Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-400.
-
Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for this compound.
Mandatory Visualization
Application Notes and Protocols for the Quantification of Methyl Petroselaidate in Microbial Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, distinguished by a double bond at the C6 position.[1][2] While it is most abundantly found in the seed oils of plants from the Apiaceae family, such as coriander and parsley, it is also a subject of interest in microbiology.[1][2] Certain microorganisms can utilize petroselinic acid as a substrate for the production of valuable bioproducts, like sophorolipids, or may possess unique fatty acid metabolic pathways.[3][4][5] The quantification of its methyl ester, methyl petroselaidate (B1239425), is crucial for understanding and optimizing these microbial processes, as well as for identifying novel microbial sources of this uncommon fatty acid.
These application notes provide detailed protocols for the extraction, derivatization, and quantification of methyl petroselaidate in microbial lipids using gas chromatography (GC).
Data Presentation
The quantification of this compound is often performed in the context of analyzing the total fatty acid profile of a microbial culture, especially when utilizing feedstocks rich in petroselinic acid. Below is a representative table of the fatty acid composition of Coriandrum sativum (coriander) seed oil, a common substrate for microbial fermentation.[4]
Table 1: Fatty Acid Methyl Ester (FAME) Composition of Coriandrum Sativum Seed Oil
| Fatty Acid Methyl Ester | Abbreviation | Composition (%) |
| Methyl Palmitate | C16:0 | 3.5 |
| This compound | C18:1 (n-12) | 73.3 |
| Methyl Oleate | C18:1 (n-9) | 5.0 |
| Methyl Linoleate | C18:2 (n-6) | 13.9 |
| Methyl Stearate | C18:0 | 1.5 |
| Other | - | 2.8 |
Data adapted from Delbeke et al., 2016.[4] The composition is determined by GC analysis after transesterification of the oil.
Experimental Protocols
The overall workflow for the quantification of this compound from a microbial culture involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.
Protocol 1: Total Lipid Extraction from Microbial Biomass (Adapted from Bligh and Dyer)
This protocol is suitable for the extraction of total lipids from a wet microbial pellet.
Materials:
-
Microbial cell pellet
-
Deionized water
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest microbial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
To the wet cell pellet, add a solution of chloroform and methanol in a ratio of 1:2 (v/v). For every 1 gram of wet biomass, use 3 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell disruption.
-
Add 1 part chloroform to the mixture (for a final ratio of 2:2:1 chloroform:methanol:water, considering the water in the biomass). Vortex for 1 minute.
-
Add 1 part deionized water to the mixture. Vortex for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Three layers will form: an upper aqueous layer (methanol and water), a lower organic layer (chloroform containing lipids), and a proteinaceous interface.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.
-
Determine the dry lipid weight and store the extract under nitrogen at -20°C until further analysis.
Protocol 2: Transesterification of Microbial Lipids to FAMEs (Acid-Catalyzed)
This protocol describes the conversion of extracted lipids into their corresponding fatty acid methyl esters (FAMEs), including petroselaidic acid to this compound.
Materials:
-
Dried lipid extract from Protocol 1
-
Anhydrous Methanol with 1.25 M HCl
-
Hexane (B92381) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Dissolve a known amount of the dried lipid extract (e.g., 10-20 mg) in 0.5 mL of toluene in a glass vial.
-
Add 1.5 mL of 1.25 M HCl in anhydrous methanol.
-
Add an internal standard at this stage for accurate quantification. A suitable internal standard would be a fatty acid not naturally present in the sample, such as heptadecanoic acid (C17:0).[6]
-
Cap the vial tightly and heat at 80°C for 2 hours in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a new vial.
-
Wash the hexane layer by adding 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and allow the layers to separate.
-
Transfer the washed hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The hexane solution containing the FAMEs is now ready for GC analysis.
Protocol 3: Quantification of this compound by Gas Chromatography (GC)
This protocol outlines the analysis of the prepared FAMEs sample using a GC system equipped with a Flame Ionization Detector (FID).
Instrumentation and Columns:
-
Gas Chromatograph with FID
-
A polar capillary column is recommended for the separation of fatty acid isomers. Common choices include columns with a cyanopropyl stationary phase.
GC-FID Conditions (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/minute.
-
Ramp to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Detector Temperature: 280°C
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the same amount of internal standard as the samples.
-
Analysis: Inject the standards and the samples into the GC.
-
Peak Identification: Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculation: Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The amount can then be expressed as a percentage of total fatty acids or as a concentration in the original microbial biomass.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Putative Biosynthesis Pathway of Petroselinic Acid
While the specific pathway for petroselinic acid biosynthesis in most microbes is not well-elucidated, the pathway in plants of the Apiaceae family provides a valuable model. This pathway diverges from the standard fatty acid synthesis pathway.
Caption: Putative biosynthesis of petroselinic acid, adapted from plant pathways.
References
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Petroselinic acid purification and its use for the fermentation of new sophorolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fatty Acid Methyl Esters (FAMEs) from Plant Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of fatty acid methyl esters (FAMEs) from plant oils, a critical step for their analysis by gas chromatography (GC). The methodologies described herein are essential for quality control, research, and development in the food, biofuel, and pharmaceutical industries.
Introduction
The analysis of fatty acid composition in plant oils is crucial for determining their nutritional value, assessing their suitability for various industrial applications, and identifying potential adulteration. Gas chromatography is the standard analytical technique for this purpose. However, the low volatility of free fatty acids and triglycerides necessitates a derivatization step to convert them into more volatile FAMEs. This process, known as transesterification, involves the conversion of triglycerides into fatty acid methyl esters in the presence of an alcohol (typically methanol) and a catalyst. The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed transesterification. The choice of method often depends on the free fatty acid (FFA) content of the oil.
Principles of Transesterification
Transesterification is a chemical reaction where the ester bond of a triglyceride is exchanged with an alcohol. In the context of FAMEs preparation, triglycerides react with methanol (B129727) in the presence of a catalyst to produce FAMEs and glycerol (B35011). The reaction is reversible, and an excess of methanol is typically used to drive the equilibrium towards the formation of FAMEs.
Base-catalyzed transesterification is significantly faster than its acid-catalyzed counterpart and can be conducted under milder conditions.[1] However, it is highly sensitive to the presence of free fatty acids and water, which can lead to soap formation, thereby reducing the catalyst efficiency and FAME yield.[1] For this reason, base catalysis is best suited for refined oils with low FFA content (typically < 1 wt%).[1]
Acid-catalyzed transesterification , on the other hand, is tolerant to higher levels of free fatty acids and water.[1] Acid catalysts, such as sulfuric acid or hydrochloric acid, can simultaneously catalyze both esterification of free fatty acids and transesterification of triglycerides. This makes it a suitable method for unrefined or waste oils with high FFA content.[1] However, the reaction rates are slower, and it often requires higher temperatures and longer reaction times.[2]
Experimental Protocols
The following are detailed protocols for the preparation of FAMEs from plant oils using both acid- and base-catalyzed methods.
Protocol 1: Acid-Catalyzed Transesterification using Sulfuric Acid in Methanol
This protocol is suitable for plant oils with a high content of free fatty acids.
Materials:
-
Plant oil sample
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 95-98%)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of the plant oil sample into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of a freshly prepared solution of 1% (v/v) sulfuric acid in anhydrous methanol.
-
Reaction: Tightly cap the tube and vortex for 30 seconds. Place the tube in a heating block or water bath set at 85°C for 1.5 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of a saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to facilitate phase separation.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The FAMEs solution is now ready for analysis by gas chromatography.
Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide (B78521) in Methanol
This protocol is recommended for refined plant oils with low free fatty acid content.
Materials:
-
Plant oil sample
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of the plant oil sample into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of a 2 M solution of potassium hydroxide in methanol.
-
Reaction: Tightly cap the tube and vortex vigorously for 2 minutes at room temperature. The reaction is typically rapid and should be complete within this time.
-
Neutralization and Extraction: Add 2 mL of hexane and 2 mL of a saturated sodium chloride solution. Vortex for 1 minute.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes.
-
Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add anhydrous sodium sulfate to the vial to dry the FAMEs solution.
-
Analysis: The sample is now ready for GC analysis.
Data Presentation
The yield of FAMEs can be influenced by several factors, including the type of oil, the catalyst used, the methanol-to-oil molar ratio, reaction temperature, and reaction time. The following table summarizes FAME yields from various plant oils under different catalytic conditions.
| Plant Oil | Catalyst | Catalyst Conc. | Methanol:Oil Molar Ratio | Temperature (°C) | Time | FAME Yield (%) | Reference |
| Soybean Oil | NaOH | - | - | - | - | 97 | [3] |
| Soybean Oil | KOH | - | - | - | - | 94 | [3] |
| Soybean Oil | H₂SO₄ | - | - | - | - | 87 | [3] |
| Soybean Oil | HCl | - | - | - | - | 81 | [3] |
| Sunflower Oil | NaOH | 1.5% | - | - | 20 min | 91 | [4] |
| Sunflower Oil | H₂SO₄ | 2.0% | - | - | 4 h | 93 | [4] |
| Rapeseed Oil | KOH | - | 6:1 | Reflux | 2 h | Complete Conversion | [2] |
| Rapeseed Oil | H₃PW₁₂O₄₀ | - | 6:1 | 85 | 2 h | Low Conversion | [2] |
| Palm Oil | NaOH | 1% (w/v) | 6:1 | 60 | 30 min | >95 | [5] |
| Palm Olein | KOH | 1% | 6:1 | - | - | 94.99 | [6] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low FAME Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure adequate mixing. - Use a higher methanol-to-oil ratio. |
| Presence of water in reagents or oil | - Use anhydrous methanol and dry the oil if necessary. Water can hydrolyze triglycerides and FAMEs, and deactivate base catalysts. | |
| High free fatty acid content in oil (for base catalysis) | - Use an acid-catalyzed method or a two-step process (acid esterification followed by base transesterification). | |
| Soap Formation (emulsion) | High free fatty acid content reacting with base catalyst | - Use an acid catalyst. - Pretreat the oil to reduce FFA content. |
| Excess catalyst | - Reduce the amount of base catalyst used. | |
| Broad or Tailing Peaks in GC | Incomplete derivatization | - Ensure the reaction has gone to completion. - Check the quality of reagents. |
| Presence of impurities (e.g., glycerol, soap) | - Wash the FAMEs layer with water to remove glycerol and soap. - Ensure proper phase separation. |
Safety Precautions
Working with the reagents for FAMEs preparation requires strict adherence to safety protocols.
-
Boron Trifluoride-Methanol (BF₃-Methanol): This reagent is toxic, corrosive, and flammable.[2][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Methanolic Potassium Hydroxide (KOH): This solution is corrosive and toxic.
-
Handle in a fume hood to avoid inhaling methanol vapors.
-
Wear appropriate PPE, including gloves and eye protection.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Methanol is flammable; keep away from ignition sources.
-
Visualizations
Experimental Workflow
Caption: General workflow for preparing FAMEs from plant oils.
Transesterification Reaction
Caption: Chemical reaction of triglyceride transesterification.
References
- 1. mdpi.com [mdpi.com]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jaast.org [jaast.org]
- 7. Enhanced transesterification of rapeseed oil to biodiesel catalyzed by KCl/CaO [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for the Use of Methyl Petroselaidate in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425), the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a unique trans fatty acid that can be utilized as a tracer in metabolic labeling studies to investigate fatty acid uptake, trafficking, and incorporation into complex lipids. Its distinct structure, differing from the more common oleic acid (cis-9-octadecenoic acid), allows for its differentiation and quantification within various lipid pools. These application notes provide a comprehensive overview and detailed protocols for the use of isotopically labeled methyl petroselaidate in studying lipid metabolism in both in vitro and in vivo models.
Metabolic labeling with stable isotopes, such as ¹³C or ²H, coupled with mass spectrometry, offers a powerful tool to trace the metabolic fate of fatty acids. By introducing a labeled version of this compound to cells or animal models, researchers can track its absorption, distribution, and transformation into other lipid species, providing valuable insights into the dynamics of lipid metabolism in health and disease.
Data Presentation
The following tables present illustrative quantitative data on the metabolic fate of this compound. This data is based on the general understanding of trans fatty acid metabolism and is intended for demonstrative purposes, as specific quantitative data for this compound is not extensively available in the current literature.
Table 1: Illustrative Incorporation of ¹³C-Methyl Petroselaidate into Cellular Lipid Classes in Cultured Hepatocytes
| Lipid Class | % of Total ¹³C-Labeled Fatty Acid Incorporation (at 24 hours) |
| Triacylglycerols (TAG) | 45% |
| Phosphatidylcholine (PC) | 25% |
| Phosphatidylethanolamine (PE) | 15% |
| Cholesteryl Esters (CE) | 10% |
| Other | 5% |
Table 2: Illustrative Comparison of the Metabolic Fate of ¹³C-Methyl Petroselaidate vs. ¹³C-Methyl Oleate in vivo (Rodent Model)
| Metabolic Parameter | ¹³C-Methyl Petroselaidate | ¹³C-Methyl Oleate |
| Relative Oxidation Rate (to CO₂) at 6 hours | 1.2x | 1.0x |
| Incorporation into Adipose Tissue TAG (% of administered dose) | 15% | 25% |
| Incorporation into Liver Phospholipids (% of administered dose) | 8% | 5% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with ¹³C-Methyl Petroselaidate
Objective: To trace the incorporation of this compound into various lipid classes in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
¹³C-labeled this compound (¹³C₁₈H₃₄O₂)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Internal standards for lipid classes (e.g., deuterated lipid standards)
-
Nitrogen gas evaporator
-
Glass vials with PTFE-lined caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-Methyl Petroselaidate complexed to fatty acid-free BSA. A typical molar ratio is 2:1 (fatty acid:BSA).
-
Briefly, dissolve ¹³C-Methyl Petroselaidate in a small volume of ethanol.
-
Warm a solution of fatty acid-free BSA in serum-free culture medium to 37°C.
-
Slowly add the fatty acid solution to the BSA solution while stirring gently.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the solution.
-
Dilute the stock solution into complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
-
Metabolic Labeling:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired time course (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into a suitable volume of PBS.
-
Transfer the cell suspension to a glass tube and add internal standards for various lipid classes.
-
Perform a Bligh and Dyer or Folch lipid extraction using a chloroform:methanol mixture.
-
Briefly, add methanol and chloroform to the cell suspension (final ratio of 2:1:0.8 v/v/v methanol:chloroform:water).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
For GC-MS analysis of total fatty acid incorporation, transesterify the lipids to fatty acid methyl esters (FAMEs) using a reagent such as 14% BF₃ in methanol.
-
For LC-MS/MS analysis of intact lipid species, resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1).
-
-
Mass Spectrometry Analysis:
-
GC-MS: Analyze the FAMEs to determine the isotopic enrichment of petroselaidate and its potential metabolites in the total fatty acid pool.
-
LC-MS/MS: Analyze the intact lipids to identify and quantify the incorporation of the ¹³C-label into specific lipid classes and molecular species.
-
Protocol 2: In Vivo Metabolic Labeling in a Rodent Model
Objective: To investigate the whole-body distribution and metabolism of this compound.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
¹³C-labeled this compound
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Lipid extraction solvents and internal standards as in Protocol 1
-
GC-MS or LC-MS/MS
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to the housing conditions. Fast animals overnight (e.g., 12-16 hours) before the study to ensure a basal metabolic state.
-
Tracer Administration:
-
Prepare a solution of ¹³C-Methyl Petroselaidate in the chosen vehicle (e.g., corn oil).
-
Administer the tracer to the animals via oral gavage. The dose will depend on the specific experimental design.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours) post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia).
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize frozen tissues in an appropriate buffer.
-
-
Lipid Extraction and Analysis:
-
Perform lipid extraction on plasma and tissue homogenates as described in Protocol 1, after the addition of internal standards.
-
Prepare samples for either GC-MS (for total fatty acid analysis) or LC-MS/MS (for intact lipid analysis) as described in Protocol 1.
-
-
Data Analysis:
-
Determine the isotopic enrichment of ¹³C-petroselaidate and its metabolites in the plasma and various tissues to understand its absorption, distribution, and incorporation into different lipid pools.
-
Visualizations
Caption: Experimental workflow for metabolic labeling studies.
Caption: General signaling pathway of fatty acid metabolism.
Application Notes and Protocols for the Analysis of Trans Fatty Acids in Dairy Products using GC-FID
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. In dairy products, TFAs are naturally formed through biohydrogenation in the rumen of cows and other ruminants. While industrial TFAs from partially hydrogenated oils have been linked to adverse health effects, the health implications of ruminant-derived TFAs are still under investigation, with some studies suggesting potential health benefits of specific isomers like vaccenic acid and conjugated linoleic acid (CLA).[1] Accurate quantification of TFA content in dairy products is crucial for nutritional labeling, quality control, and ongoing research. Gas chromatography with flame ionization detection (GC-FID) is the most widely used and official technique for the analysis of fatty acid composition in foods, including dairy products.[2] This document provides detailed application notes and protocols for the determination of TFAs in various dairy products using GC-FID.
Quantitative Data Summary
The total trans fatty acid content in various dairy products is summarized in the table below. The data represents typical values obtained through GC-FID analysis and may vary depending on factors such as animal feed, breed, and processing methods.
| Dairy Product | Average Total TFA Content (% of total fatty acids) | Key Trans Fatty Acid Isomers |
| Milk | 5.8%[1] | Vaccenic acid (trans-11 C18:1), Rumenic acid (cis-9, trans-11 CLA)[1] |
| Butter | 5.8%[1] | Vaccenic acid (trans-11 C18:1), Rumenic acid (cis-9, trans-11 CLA)[1] |
| Cheese | 5.6%[1] | Vaccenic acid (trans-11 C18:1), trans-10 C18:1[3] |
| Cream | 5.5%[1] | Vaccenic acid (trans-11 C18:1), Rumenic acid (cis-9, trans-11 CLA)[1] |
| Yogurt | ~1-5% of total fat | Vaccenic acid, CLA isomers |
Note: The TFA content in yogurt can be influenced by the fat content of the milk used and any added ingredients. The USDA Nutrient Database indicates that yogurt contains between 1 to 5% trans fats.[4]
Experimental Protocols
The analysis of trans fatty acids in dairy products by GC-FID involves three main stages: lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and chromatographic analysis.
Lipid Extraction
The first step is to isolate the fat from the dairy matrix. The choice of method can depend on the specific dairy product being analyzed.
Method 1: Acid Hydrolysis (Adapted from AOAC Official Method 996.06)
This method is suitable for a wide range of dairy products, including those with complex matrices like cheese.
-
Apparatus: Shaking water bath, Mojonnier flask or screw-capped test tubes, centrifuge.
-
Reagents: Ethanol (B145695), Ammonium (B1175870) Hydroxide (B78521), Diethyl ether, Petroleum ether, Hydrochloric acid (8.3 M).
-
Procedure:
-
Weigh an appropriate amount of the homogenized dairy sample into a Mojonnier flask or a screw-capped test tube.
-
For dairy products like milk and yogurt, add ethanol and ammonium hydroxide solution to break fat emulsions and weaken lipid-protein bonds.
-
For cheese, a combination of alkaline (ammonium hydroxide) and acid (hydrochloric acid) hydrolysis is necessary to fully disrupt the matrix. This involves sequential digestion steps.
-
Perform a liquid-liquid extraction using a mixture of diethyl ether and petroleum ether.
-
Centrifuge to separate the layers and carefully collect the upper ether layer containing the extracted lipids.
-
Repeat the extraction process two more times to ensure complete recovery of the lipids.
-
Combine the ether extracts and evaporate the solvent under a stream of nitrogen to obtain the purified fat.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the extracted triglycerides and other lipids must be converted into their more volatile and less polar FAMEs.
Method: Base-Catalyzed Transesterification
This is a rapid and widely used method for preparing FAMEs from fats and oils.
-
Apparatus: Screw-capped glass tubes, vortex mixer.
-
Reagents: Heptane (B126788), 2 M Methanolic Potassium Hydroxide (KOH) or Sodium Methoxide (NaOCH₃).
-
Procedure:
-
Dissolve a known amount of the extracted fat (typically 25-100 mg) in a small volume of heptane in a screw-capped glass tube.
-
Add the methanolic KOH or NaOCH₃ solution to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Allow the layers to separate. The upper heptane layer contains the FAMEs.
-
Carefully transfer the upper layer to a GC vial for analysis.
-
GC-FID Analysis
The separation and quantification of FAMEs, including trans isomers, are performed using a gas chromatograph equipped with a flame ionization detector.
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.
-
Column: A highly polar capillary column is essential for the separation of cis and trans isomers. Commonly used columns include:
-
SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness)
-
CP-Sil 88 (100 m x 0.25 mm i.d., 0.2 µm film thickness)
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 or 100:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of all FAMEs. A typical program is as follows:
-
Initial temperature: 100 °C, hold for 4 minutes.
-
Ramp 1: Increase to 240 °C at a rate of 3 °C/min.
-
Hold at 240 °C for 15-20 minutes.
-
-
Detector: Flame Ionization Detector (FID) operated at 250-300 °C.
-
Injection Volume: 1 µL.
Identification and Quantification:
-
FAMEs are identified by comparing their retention times with those of a certified FAME reference standard mixture.
-
Quantification is typically performed using an internal standard (e.g., C13:0 or C23:0) added to the sample before derivatization. The peak area of each fatty acid is compared to the peak area of the internal standard to calculate its concentration.
Visualizations
Caption: Workflow for GC-FID analysis of trans fatty acids in dairy.
Caption: Logical relationship of TFA analysis in dairy products.
References
- 1. Fatty acid profile of Canadian dairy products with special attention to the trans-octadecenoic acid and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. trans-C18:1 isomers in cheeses enriched in unsaturated fatty acids and manufactured with different milk fat globule sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans Fat Foods: Meat and Dairy [nutritionfacts.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Fatty Acid Methyl Esters (FAMEs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of Fatty Acid Methyl Esters (FAMEs) using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC).
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique.[1] It is particularly well-suited for the extraction and concentration of volatile and semi-volatile compounds, such as FAMEs, from various sample matrices.[2][3] The analysis of fatty acids is crucial in many fields, including industrial process monitoring, biomedical research, and food science.[4][5] Due to their high polarity, fatty acids are typically derivatized to their more volatile and less polar methyl esters (FAMEs) prior to GC analysis.[5][6][7] This process improves chromatographic separation and detection.[6]
This guide outlines the derivatization of fatty acids to FAMEs and the subsequent analysis using headspace SPME followed by GC-Mass Spectrometry (GC-MS).
Experimental Protocols
Derivatization of Fatty Acids to FAMEs
This protocol is a general guideline for the esterification of fatty acids using Boron Trichloride (BCl3) in methanol.[6]
Materials:
-
Sample containing fatty acids
-
Micro reaction vessel (5-10 mL)
-
BCl3-methanol solution (12% w/w)
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.[6] If the sample is not liquid, it can be dissolved in a nonpolar solvent like hexane or toluene.[6]
-
Add 2 mL of 12% BCl3-methanol solution to the vessel.[6]
-
Heat the mixture at 60 °C for 5-10 minutes. The optimal time should be determined for each sample type to ensure complete derivatization.[6]
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.[6]
-
Vortex the mixture vigorously to extract the FAMEs into the hexane layer.[6]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane containing FAMEs) to a clean vial for SPME analysis.[6]
Note: It is crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[6] A reagent blank should be prepared and analyzed alongside the samples to identify any potential artifacts.[6]
Headspace SPME (HS-SPME) Protocol for FAMEs
This protocol describes a general procedure for the headspace SPME of FAMEs from an aqueous sample, adapted from optimized methods.[4][8]
Materials and Equipment:
-
SPME fiber assembly (e.g., Divinylbenzene/Polydimethylsiloxane - DVB/PDMS)[8]
-
SPME holder (manual or autosampler)
-
Headspace vials (e.g., 20 mL) with septa caps
-
Heating and stirring module (e.g., magnetic stir plate with heating)
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)
Procedure:
-
Transfer 10 mL of the sample extract (or aqueous sample) into a 20-mL headspace vial.[4][8]
-
For aqueous samples, adjust the pH to 2 by adding a suitable acid.[4][8]
-
Place a small stir bar in the vial and seal it with a septum cap.
-
Place the vial on the heating and stirring module. Set the temperature to 70 °C and the stirring rate to 1500 rpm.[4][8]
-
Allow the sample to equilibrate for a predetermined time (e.g., 14 minutes).[4]
-
Manually or automatically insert the SPME fiber through the vial septum and expose it to the headspace above the sample.[9]
-
Keep the fiber exposed for an optimized extraction time (e.g., 20-30 minutes).[4][8]
-
After extraction, retract the fiber into the needle.[9]
-
Immediately transfer the SPME device to the GC injection port for thermal desorption of the FAMEs.[4]
-
Desorb the analytes in the injector at a temperature of 250 °C for a sufficient time (e.g., 4 minutes).[4]
Data Presentation
The following tables summarize quantitative data for FAME analysis using SPME-GC-MS.
Table 1: Method Validation Data for HS-SPME-GC-MS/MS Analysis of FAMEs in Aqueous Samples.[4]
| FAME | R² (10–1,500 ng L⁻¹) | R² (500–10,500 ng L⁻¹) | MDL [ng L⁻¹] | RSD1[%] | RSD2[%] |
| C6:0Me | 0.9963 | 0.9761 | 23 | 31 | 27 |
| C8:0Me | 0.9926 | 0.9839 | 36 | 21 | 22 |
| C10:0Me | 0.9950 | 0.9858 | 29 | 19 | 19 |
| C12:0Me | 0.9943 | 0.9897 | 13 | 16 | 17 |
| C14:0Me | 0.9930 | 0.9895 | 11 | 14 | 14 |
| C16:0Me | 0.9929 | 0.9843 | 23 | 13 | 13 |
| C18:0Me | 0.9896 | 0.9860 | 38 | 13 | 14 |
| C18:1cMe | 0.9904 | 0.9846 | 15 | 12 | 13 |
| C18:2cMe | 0.9912 | 0.9829 | 12 | 12 | 13 |
| C20:0Me | 0.8448 | 0.9852 | 130 | 16 | 17 |
MDL: Method Detection Limit, RSD1: Relative Standard Deviation (within-day), RSD2: Relative Standard Deviation (between-day)
Table 2: Detection Limits for Fatty Acids using SPME after Derivatization.[10]
| Fatty Acid | Detection Limit (mol L⁻¹) |
| Palmitic acid | 1.1 x 10⁻⁷ |
| Stearic acid | 1.0 x 10⁻⁷ |
| Azelaic acid | 1.0 x 10⁻⁶ |
Visualizations
The following diagrams illustrate the key workflows in FAME analysis using SPME.
Caption: Workflow for the derivatization of fatty acids to FAMEs.
References
- 1. Solid-phase microextraction - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Solid-phase microextraction: a fit-for-purpose technique in biomedical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commons.emich.edu [commons.emich.edu]
- 10. scispace.com [scispace.com]
Application Note: Methyl Petroselaidate as a Reference Standard for Biodiesel Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). The quality and composition of biodiesel are critical for engine performance and environmental impact. Therefore, accurate analysis of the FAME profile is essential. International standards, such as EN 14214 and ASTM D6751, set the quality specifications for biodiesel, while methods like EN 14103 detail the analytical procedures for determining the FAME content and profile.[1][2][3][4][5][6]
Gas chromatography (GC) with flame ionization detection (FID) is the standard technique for FAME analysis.[4][7][8] This method typically employs an internal standard (IS) for accurate quantification. An internal standard is a compound added to the sample in a known concentration to facilitate the quantification of other components. The ideal internal standard is a substance that is chemically similar to the analytes but not naturally present in the sample.[8] Commonly used internal standards in biodiesel analysis include methyl heptadecanoate (C17:0) and methyl nonadecanoate (B1228766) (C19:0).[7][9][10]
This application note explores the use of methyl petroselaidate (B1239425) (Methyl trans-6-octadecenoate) as a potential reference standard for the GC analysis of FAMEs in biodiesel.
Methyl Petroselaidate: A Potential Reference Standard
This compound is the methyl ester of petroselaidic acid, a trans isomer of oleic acid. Its chemical formula is C19H36O2, and it has a molecular weight of 296.49 g/mol .[11][12][13]
Properties of this compound:
| Property | Value |
| Molecular Formula | C19H36O2 |
| Molecular Weight | 296.49 g/mol |
| CAS Number | 14620-36-1 |
| Melting Point | 19°C |
| Boiling Point | 164-165°C (at 2-3 Torr) |
| Synonyms | Methyl 6-trans-octadecenoate, Petroselaidic acid methyl ester |
Data sourced from ChemicalBook and NIST Chemistry WebBook.[11][13]
The suitability of this compound as an internal standard depends on the feedstock of the biodiesel being analyzed. Since it is a trans fatty acid methyl ester, it is not commonly found in significant amounts in non-hydrogenated vegetable oils, which are the primary feedstocks for biodiesel.[11] This makes it a potentially viable internal standard for biodiesel derived from sources where it is absent.
Experimental Protocol: FAME Analysis using this compound as an Internal Standard
This protocol is adapted from the EN 14103 standard for the determination of FAME content in biodiesel, with the substitution of the conventional internal standard with this compound.
3.1. Reagents and Materials
-
This compound (Reference Standard), purity ≥ 99%
-
Heptane (B126788) or Isooctane (GC grade)
-
Biodiesel Sample
-
FAME calibration mix (e.g., Supelco 37 Component FAME Mix)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Syringes
-
GC vials with caps
3.2. Equipment
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAME analysis (e.g., polar stationary phase like a wax column)[7][14]
-
Autosampler
-
Analytical balance (accurate to 0.1 mg)
3.3. Preparation of Standard Solutions
3.3.1. Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Record the weight to the nearest 0.1 mg.
-
Dissolve and dilute to the mark with heptane.
-
Calculate the exact concentration in mg/mL.
3.3.2. Calibration Standards
-
Prepare a series of calibration standards by adding known amounts of a commercial FAME mixture to vials.
-
Add a fixed amount of the IS Stock solution to each calibration standard.
-
Dilute with heptane to a final volume.
3.4. Sample Preparation
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.
-
Record the weight to the nearest 0.1 mg.
-
Add a precise volume (e.g., 2.00 mL) of the this compound IS Stock solution.[3]
-
Dilute to the mark with heptane.
-
Transfer an aliquot to a GC vial for analysis.
3.5. Gas Chromatography Conditions
The following are typical GC conditions and may need to be optimized for the specific instrument and column used.
| Parameter | Setting |
| Injector | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 100°C |
| Initial Hold Time | 1 min |
| Ramp Rate | 10°C/min |
| Final Temperature | 240°C |
| Final Hold Time | 10 min |
| Column | |
| Type | Polar capillary column (e.g., Wax) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Detector (FID) | |
| Temperature | 250°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
These conditions are based on general FAME analysis protocols and should be optimized.[3]
3.6. Data Analysis and Calculations
-
Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of the known standards in the FAME calibration mix. The this compound peak should be clearly resolved from other FAME peaks.
-
Integration: Integrate the peak areas of all identified FAMEs and the internal standard (this compound).
-
Quantification: The concentration of each FAME is calculated using the following formula, which is a standard method for internal standard quantification. The total FAME content is the sum of the individual FAME concentrations.
CFAME = (AFAME / AIS) * (CIS * VIS) / m * 100%
Where:
-
CFAME = Concentration of the FAME (% m/m)
-
AFAME = Peak area of the individual FAME
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard solution (mg/mL)
-
VIS = Volume of the internal standard solution added (mL)
-
m = Mass of the biodiesel sample (mg)
-
Visualizations
Caption: Experimental workflow for biodiesel FAME analysis.
Caption: Logic of internal standard quantification.
Conclusion
This compound presents a viable, alternative internal standard for the quantitative analysis of FAMEs in biodiesel by gas chromatography. Its utility is particularly pronounced when analyzing biodiesel derived from feedstocks that do not naturally contain this specific trans-isomer. The protocol detailed herein, adapted from established standards, provides a framework for its application. As with any analytical method, validation, including determination of linearity, accuracy, and precision, is crucial before implementation for routine analysis. The successful use of this compound broadens the options for internal standards, allowing for greater flexibility in biodiesel quality control.
References
- 1. paclp.com [paclp.com]
- 2. BS EN 14103:2020 - TC | 29 Feb 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scribd.com [scribd.com]
- 5. agqm-biodiesel.com [agqm-biodiesel.com]
- 6. agilent.com [agilent.com]
- 7. s4science.at [s4science.at]
- 8. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ep.liu.se [ep.liu.se]
- 10. agilent.com [agilent.com]
- 11. METHYL 6-TRANS-OCTADECENOATE | 14620-36-1 [chemicalbook.com]
- 12. ez.restek.com [ez.restek.com]
- 13. 6-octadecenoic acid, methyl ester (this compound) [webbook.nist.gov]
- 14. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Troubleshooting peak co-elution of C18:1 FAME isomers in GC
Troubleshooting Guides and FAQs for Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and answers to frequently asked questions regarding the analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on resolving the co-elution of C18:1 isomers in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of C18:1 FAME isomers in my GC analysis?
A1: Co-elution of C18:1 FAME isomers is a frequent challenge in GC analysis and can typically be attributed to one or more of the following factors:
-
Inappropriate GC Column: The stationary phase of your column may not have the necessary polarity to differentiate between the subtle structural differences of cis and trans C18:1 isomers.[1][2][3] For these separations, highly polar cyanopropyl siloxane columns are generally required.[1][3]
-
Suboptimal Oven Temperature Program: An improperly designed temperature ramp can lead to analytes spending insufficient time interacting with the stationary phase, resulting in poor separation.[4][5] A slower ramp rate or an isothermal period at a specific temperature can often improve resolution.[4][6]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.[5][7] An optimized flow rate is crucial for achieving the best possible separation.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.[8]
-
Poor Sample Preparation: The presence of impurities or un-derivatized fatty acids in your sample can interfere with the separation.[9][10]
Q2: Which type of GC column is best suited for separating C18:1 FAME isomers?
A2: For the separation of C18:1 FAME isomers, particularly distinguishing between cis and trans configurations, highly polar stationary phases are recommended.[1][2] Columns with a high percentage of biscyanopropyl polysiloxane are the industry standard for this application.[9][10] These columns provide the necessary selectivity to resolve these closely eluting compounds. Some specific column examples include:
-
Agilent J&W HP-88 / Select FAME: These are highly polar columns specifically designed for the detailed separation of FAME isomers, including cis/trans C18:1 isomers.[2][8][11] They are known for their high efficiency and thermal stability.[8][11]
-
Restek Rt-2560: This is another highly polar biscyanopropyl column that offers excellent selectivity for FAME isomers, enabling the resolution of individual cis and trans forms of C18:1.[9]
-
SUPELCO SP-2560: This is a widely used, highly polar column that provides good resolution of positional and geometric C18:1 FAME isomers.
Using a longer column (e.g., 100 m or even 200 m) can also significantly enhance resolution by increasing the number of theoretical plates.[8][11]
Q3: How can I optimize my oven temperature program to improve the resolution of C18:1 isomers?
A3: Optimizing the oven temperature program is a critical step in resolving C18:1 isomers. A slow temperature ramp rate is generally preferred as it allows for more interaction between the FAMEs and the stationary phase, leading to better separation.[4] Consider the following strategies:
-
Isothermal Analysis: For some applications, an isothermal run at a relatively low temperature (e.g., 175-180 °C) can provide excellent resolution of C18:1 isomers.[6] However, this can lead to very long run times.
-
Slow Ramp Rate: A slow ramp rate (e.g., 1-3 °C/min) through the elution range of the C18:1 isomers can significantly improve separation.[4][9]
-
Combined Isothermal and Ramp: A method that incorporates an initial isothermal hold followed by a slow ramp can be effective. This allows for the separation of earlier eluting compounds before focusing on the critical C18:1 region.
It is important to note that the optimal temperature program can be dependent on the specific column and its age.[6]
Q4: What is the effect of the carrier gas and its flow rate on the separation of C18:1 FAME isomers?
A4: The choice of carrier gas and its flow rate significantly impacts column efficiency and, consequently, the resolution of FAME isomers.[7][12]
-
Carrier Gas Type: Hydrogen is often preferred over helium as a carrier gas because it can provide better efficiency at higher linear velocities, leading to faster analysis times without a significant loss in resolution.[12] Nitrogen generally provides the best efficiency but at much lower flow rates, resulting in longer analysis times.[12]
-
Flow Rate Optimization: There is an optimal flow rate for each carrier gas that will provide the maximum column efficiency (minimum plate height).[5][7] Operating at this optimal flow rate will maximize the resolving power of your column. Deviating significantly from the optimal flow rate will lead to band broadening and decreased resolution. The optimal flow rate should be determined experimentally for your specific column and conditions.
Troubleshooting Guide
If you are experiencing co-elution of your C18:1 FAME isomers, follow this systematic troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting C18:1 FAME isomer co-elution.
Data Presentation
The following table summarizes typical GC conditions and expected resolutions for critical C18:1 FAME isomer pairs on a highly polar cyanopropyl column. Higher resolution values indicate better separation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) | Restek Rt-2560 (100 m x 0.25 mm, 0.20 µm) | Agilent J&W DB-FastFAME (90 m) |
| Carrier Gas | Helium | Helium | Hydrogen |
| Oven Program | 100°C (4 min) to 240°C at 3°C/min, hold 15 min | Isothermal at 180°C | Temperature programmed |
| Resolution (Rs) for C18:1 trans-9 / cis-9 | > 1.5 | ~2.3 | Not specified |
| Resolution (Rs) for C18:1 trans-11 / cis-6 | Not specified | Not specified | 1.4 |
| Reference | [9] | [4] | [13] |
Experimental Protocols
Protocol 1: High-Resolution FAME Analysis on a Highly Polar Cyanopropyl Column
This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of cis and trans isomers.
-
Sample Preparation: Fatty acids are converted to their corresponding methyl esters (FAMEs) via transesterification using a reagent such as boron trifluoride in methanol (B129727) or methanolic sodium hydroxide.[9][10] The resulting FAMEs are then extracted with a nonpolar solvent like heptane.[9][10]
-
GC System and Column:
-
Chromatographic Conditions:
-
Inlet Temperature: 225 °C.[9]
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.[9]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[9]
-
Oven Temperature Program: Hold at 100 °C for 4 minutes, then ramp to 240 °C at 3 °C/min, and hold for 15 minutes.[9]
-
Detector (FID): 285 °C.[9]
-
Makeup Gas (N2): 45 mL/min.[9]
-
Hydrogen Flow: 30 mL/min.[9]
-
Air Flow: 300 mL/min.[9]
-
Protocol 2: Isothermal FAME Analysis for Enhanced Resolution
This protocol is designed to maximize the resolution of specific isomers by maintaining a constant oven temperature.
-
Sample Preparation: Prepare FAMEs as described in Protocol 1.
-
GC System and Column:
-
GC: Any standard GC system with FID.
-
Column: SUPELCO SP-2560, 100 m x 0.25 mm, 0.20 µm.[6]
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.[6]
-
Carrier Gas: Hydrogen, constant flow at 1.0 mL/min.[6]
-
Oven Temperature: Isothermal at 175-180 °C.[6] The exact temperature may need to be adjusted based on column age and performance to achieve the desired separation.[6]
-
Detector (FID): 280 °C.
-
Logical Relationships in GC Optimization
The following diagram illustrates the interconnectedness of key GC parameters and their impact on peak resolution.
Caption: The relationship between GC parameters and their effect on peak resolution.
References
- 1. New cis/trans FAME Standard for GC Optimization [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. restek.com [restek.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Gas Chromatography (GC) for Trans Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography (GC) methods for the separation of trans fatty acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor separation or co-elution of cis and trans fatty acid isomers?
A1: Inadequate separation of cis and trans fatty acid methyl esters (FAMEs) is a common issue. Here are the primary factors to investigate:
-
Incorrect Column Choice: The separation of cis and trans isomers requires a highly polar stationary phase. Standard polyethylene (B3416737) glycol (PEG) or "wax" columns may not provide sufficient resolution for these isomers.[1] For detailed cis-trans separation, highly polar cyanopropyl silicone columns are recommended.[1][2]
-
Suboptimal Oven Temperature Program: The temperature program is critical for resolving closely eluting isomers. A temperature ramp that is too fast can lead to co-elution. Conversely, an isothermal analysis may not be suitable for complex mixtures.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, particularly if exposed to oxygen at high temperatures. This will alter its retention characteristics and reduce separation efficiency.[4]
Troubleshooting Steps:
-
Verify Column Selection: Ensure you are using a highly polar capillary column, such as those with a high cyanopropyl content (e.g., SP-2560, HP-88, CP-Sil 88, or SP-2380).[2][3] These columns provide the necessary selectivity for resolving geometric isomers.[5][6]
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.[4]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time between the FAMEs and the stationary phase, which can significantly enhance the separation of cis and trans isomers.[4]
-
Introduce Multiple Ramps: A multi-ramp program, with a slower ramp through the elution range of your target isomers, can provide better resolution.[4]
-
-
Check System Suitability: Regularly inject a well-characterized FAME standard mixture to monitor column performance and retention times. This will help you identify column degradation early.
Q2: My peaks are tailing or fronting. What could be the cause?
A2: Poor peak shape can compromise both identification and quantification.
-
Peak Tailing: This is often caused by active sites in the GC system (e.g., in the injector liner or at the column inlet) interacting with the analytes. It can also result from using an inappropriate solvent for sample dissolution. For acidic compounds like free fatty acids, tailing is common if they have not been properly derivatized to their methyl esters (FAMEs).[7]
-
Peak Fronting: This is typically a sign of column overload, where too much sample has been injected onto the column.[8]
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete conversion of fatty acids to FAMEs can lead to tailing. Review your derivatization protocol to ensure it is complete.[4]
-
Check for Active Sites:
-
Replace the injector liner with a fresh, deactivated one.[9]
-
Perform column maintenance by trimming a small portion (e.g., 10-15 cm) from the inlet end of the column.
-
-
Address Column Overload:
-
Solvent Choice: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[8]
Q3: My retention times are shifting between runs. How can I improve reproducibility?
A3: Unstable retention times can make peak identification unreliable.
-
Oven Temperature Instability: Even minor fluctuations in the GC oven temperature can cause retention times to drift.[4]
-
Carrier Gas Flow Rate Variations: Inconsistent flow rates will lead to changes in elution times. Ensure your gas supply is stable and that there are no leaks in the system.
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," which can alter the column's properties and affect retention times.
Troubleshooting Steps:
-
Verify Oven Performance: Check that your GC oven is maintaining a stable and reproducible temperature.
-
Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and detector.
-
Maintain a Stable Carrier Gas Flow: Ensure the carrier gas supply pressure is adequate and constant.
-
Condition the Column: Before starting a sequence of analyses, it is good practice to condition the column by running it at a high temperature (below its maximum limit) for a period to remove any contaminants and stabilize the baseline.
Data Presentation: GC Oven Temperature Programs
The following table summarizes various GC oven temperature programs used for the separation of fatty acid methyl esters (FAMEs), including trans fatty acids. These can be used as starting points for method development.
| Sample Type | Column Type | Initial Temperature (°C) & Hold Time | Ramp Rate(s) (°C/min) & Target Temperature(s) (°C) | Final Temperature (°C) & Hold Time | Reference |
| Standard FAME Mix | CarboWax (5m x 0.1mm x 0.1µm) | 120°C (6 sec) | 1.7°C/sec to 250°C | 250°C (12 sec) | [11] |
| Olive Oil FAMEs | CarboWax (5m x 0.1mm x 0.2µm) | 150°C (10 sec) | 1.7°C/sec to 250°C | 250°C (20 sec) | [11] |
| Serum Extract FAMEs | UFM-CarboWax (5m x 0.1mm x 0.2µm) | 160°C (10 sec) | 1.3°C/s to 200°C, then 0.7°C/s to 230°C, then 0.6°C/s to 250°C | 250°C (60 sec) | [11] |
| Animal/Marine Samples | DB-FATWAX UI (30m x 0.25mm x 0.25µm) | 60°C (1 min) | 5°C/min to 100°C, then 2°C/min to 175°C (hold 10 min), then 2°C/min to 220°C | 220°C (20 min) | [12] |
| Soil/Oil Samples | DB-5ms UI (60m x 0.25mm x 1µm) | 80°C (1 min) | 4°C/min to 220°C, then 10°C/min to 290°C | 290°C (30 min) | [12] |
| Gadoleic Acid Isomers | SP-2330 (60m x 0.25mm x 0.20µm) | 100°C (2 min) | 5°C/min to 180°C, then 3°C/min to 220°C | 220°C (5 min) | [4] |
| General Trans FAMEs | Capillary Column | 165°C (15 min) | 5°C/min to 200°C | 200°C | [13] |
| Edible Oils (Modified) | - | 60°C | Programmed temperature ramp | - | [14] |
Experimental Protocols
Key Experiment: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids are typically converted into their more volatile and less polar FAMEs.[4] This derivatization process reduces the potential for peak tailing and improves chromatographic performance.[4]
Materials:
-
Lipid extract containing fatty acids
-
2M Methanolic Potassium Hydroxide (KOH) or Sodium Methoxide (NaOCH3)
-
Glacial Acetic Acid (for neutralization if needed)
Procedure:
-
Dissolve approximately 200 mg of the oil or lipid extract in a suitable solvent like heptane (e.g., 2 mL).[14]
-
Add a small volume of 2M methanolic KOH or NaOCH3 (e.g., 0.1 mL).[14][15]
-
Vortex the mixture vigorously for about 30 seconds.[14]
-
Allow the mixture to stand at room temperature for approximately 30 minutes to achieve phase separation.[14]
-
If necessary, neutralize the solution by adding a few drops of concentrated glacial acetic acid.[15]
-
Carefully transfer the upper heptane layer, which contains the FAMEs, to a GC vial.
-
Dilute the FAMEs with additional heptane to an appropriate concentration for GC analysis.
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
References
- 1. agilent.com [agilent.com]
- 2. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 3. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. internationaloliveoil.org [internationaloliveoil.org]
- 14. s4science.at [s4science.at]
- 15. ukm.my [ukm.my]
Technical Support Center: Methyl Petroselaidate Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl petroselaidate (B1239425) during sample preparation for analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that can arise during the preparation of samples containing methyl petroselaidate, leading to its degradation.
Question 1: I am observing unexpected peaks/loss of my primary peak during GC analysis of this compound. What are the likely causes?
Answer: The appearance of extraneous peaks or a reduction in the peak area of this compound often points to degradation during sample preparation. The primary culprits are oxidation, hydrolysis, and isomerization.
-
Oxidation: As an unsaturated fatty acid methyl ester (FAME), this compound is susceptible to oxidation at its carbon-carbon double bond. This can be initiated by exposure to air (oxygen), light, heat, and trace metals. Oxidation products can include hydroperoxides, aldehydes, ketones, and shorter-chain fatty acid esters, all of which will appear as new peaks in your chromatogram.[1][2]
-
Hydrolysis: The ester bond in this compound can be cleaved through hydrolysis, reverting it to petroselaidic acid and methanol. This is particularly problematic if there is water present in your sample or reagents, especially under acidic or basic conditions.[3][4] The resulting free fatty acid may appear as a broad, tailing peak or may not elute from the GC column under standard FAME analysis conditions.
-
Isomerization: The trans configuration of the double bond in this compound can isomerize to the cis configuration, especially at high temperatures or in the presence of certain catalysts. This will result in a separate peak with a slightly different retention time.
Question 2: How can I prevent the oxidation of this compound during my sample preparation?
Answer: Preventing oxidation is critical for maintaining the integrity of your sample. The following steps are recommended:
-
Work under an inert atmosphere: Whenever possible, perform sample preparation steps under a blanket of inert gas such as nitrogen or argon to minimize contact with oxygen.[5]
-
Use antioxidants: The addition of an antioxidant like Butylated Hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ) to your solvents can effectively quench free radical chain reactions that lead to oxidation. A typical concentration is 0.01-0.02%.
-
Protect from light: Store samples in amber vials and minimize exposure to direct light, which can catalyze oxidation.
-
Control the temperature: Avoid excessive heat during sample preparation. If heating is necessary for reactions like transesterification, use the lowest effective temperature for the shortest possible time.[6]
-
Use high-purity solvents: Solvents can contain peroxides or metal impurities that can initiate oxidation. Use freshly opened, high-purity solvents.
Question 3: My results suggest that hydrolysis of this compound is occurring. How can I avoid this?
Answer: Hydrolysis can be minimized by rigorously excluding water from your sample and reagents.
-
Use anhydrous reagents: Ensure that all solvents (e.g., methanol, hexane) and catalysts are anhydrous.
-
Thoroughly dry your sample: If your initial sample contains water, it is crucial to dry it completely before proceeding with esterification or transesterification.
-
Optimize catalyst concentration: While acid and base catalysts are necessary for the derivatization reaction, their concentration should be optimized. Excess catalyst, particularly in the presence of trace water, can promote hydrolysis.[3]
-
Neutralize after reaction: After acid- or base-catalyzed reactions, it is important to neutralize the mixture before any subsequent concentration steps to prevent hydrolysis during heating.
Question 4: What are the best practices for the storage of this compound standards and samples?
Answer: Proper storage is essential to ensure the long-term stability of your this compound.
-
Temperature: For long-term storage, this compound should be kept at -20°C or below.[7][8] At -20°C, it is reported to be stable for at least two years.[7]
-
Atmosphere: Before sealing, flush the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Container: Use amber glass vials with Teflon-lined caps (B75204) to prevent light exposure and leaching of impurities.
-
Solvent: If stored in solution, use a high-purity, anhydrous solvent. It is advisable to add an antioxidant.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is limited, the stability of similar monounsaturated FAMEs like methyl oleate (B1233923) can provide valuable insights.
| Parameter | Condition | Observation | Source |
| Storage Stability | -20°C | Stable for ≥ 2 years. | [7] |
| Thermal Degradation | Supercritical methanol, 26 MPa | Unsaturated FAMEs begin to show thermal decomposition at 300°C. | [6] |
| Hydrolysis | 1.0% HCl in methanol, 100°C, 1 hour | The rate of hydrolysis of methyl oleate is a direct function of the water content in the reaction mixture. | [3] |
| Oxidation | 60°C | Oxidation of monounsaturated fatty acids leads to the formation of various hydroperoxide isomers. | [1] |
| Isomerization | 120°C with p-toluenesulfinic acid catalyst | Significant cis-trans isomerization can occur. |
Note: Data for methyl oleate is used as a proxy where specific data for this compound is unavailable.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Transesterification
This protocol is suitable for converting fatty acids in glycerolipids to FAMEs.
-
Sample Preparation: Accurately weigh the lipid sample into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of a 1% sulfuric acid solution in anhydrous methanol.
-
Inert Atmosphere: Flush the tube with nitrogen, and then seal it tightly.
-
Reaction: Heat the mixture at 80°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
Protocol 2: Base-Catalyzed Transesterification
This is a rapid method suitable for neutral lipids but not for free fatty acids.
-
Sample Preparation: Dissolve the lipid sample in 1 mL of hexane in a screw-cap glass tube.
-
Reagent Addition: Add 0.2 mL of 2M sodium hydroxide (B78521) in anhydrous methanol.
-
Inert Atmosphere: Flush the tube with nitrogen and seal it tightly.
-
Reaction: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Phase Separation: Add 2 mL of water and centrifuge to separate the layers.
-
Collection: Collect the upper hexane layer for GC analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for sample prep.
References
- 1. Mechanism of the initial oxidation of monounsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of the oxidation of methyl esters—Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 14620-36-1 | MOLNOVA [molnova.com]
- 8. larodan.com [larodan.com]
Technical Support Center: Chromatographic Resolution of Methyl Petroselaidate and Methyl Elaidate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the gas chromatographic (GC) resolution between the C18:1 trans positional isomers, methyl petroselaidate (B1239425) (methyl trans-6-octadecenoate) and methyl elaidate (B1234055) (methyl trans-9-octadecenoate).
Frequently Asked Questions (FAQs)
Q1: What are methyl petroselaidate and methyl elaidate, and why is their separation challenging?
A1: this compound and methyl elaidate are methyl esters of trans fatty acids, specifically positional isomers of octadecenoic acid. They share the same chemical formula and molecular weight, differing only in the position of the double bond along the carbon chain (at the 6th and 9th carbon, respectively). This subtle structural difference makes their separation by gas chromatography challenging, as they often have very similar retention times.
Q2: What is the typical elution order for these isomers on a polar GC column?
A2: On highly polar cyanopropyl siloxane stationary phases, such as SP-2560 or CP-Sil 88, the elution order of trans-C18:1 positional isomers is typically based on the proximity of the double bond to the carboxyl group. Therefore, this compound (trans-6) is expected to elute before methyl elaidate (trans-9).
Q3: Which type of GC column is best suited for separating these isomers?
A3: Highly polar capillary columns are essential for the separation of positional and geometric isomers of fatty acid methyl esters (FAMEs). Columns with a stationary phase of biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88) are highly recommended. Longer columns, typically 100 meters or more, provide a greater number of theoretical plates and significantly improve the resolution of closely eluting isomers.
Q4: Is an isothermal or temperature-programmed GC method better for this separation?
A4: A time-temperature programmed GC method generally provides better separation for complex mixtures of FAME isomers compared to an isothermal method.[1] A temperature program allows for the optimization of the separation of different isomers across a range of volatilities. For closely eluting positional isomers like this compound and methyl elaidate, a slow temperature ramp rate in the elution window of the C18:1 isomers can enhance resolution.
Q5: Are there any official methods I can refer to for guidance?
A5: Yes, the American Oil Chemists' Society (AOCS) provides official methods for the analysis of fatty acids. AOCS Official Method Ce 1j-07 is specifically designed for the determination of cis-, trans-, saturated, monounsaturated, and polyunsaturated fatty acids in extracted fats by capillary GLC and recommends the use of a highly polar stationary phase.[1] While not specific to just these two isomers, the principles and column recommendations are highly relevant.
Troubleshooting Guide: Improving Resolution
This guide addresses common issues encountered when separating this compound and methyl elaidate.
Problem: Poor or no resolution between this compound and methyl elaidate peaks (co-elution).
| Possible Cause | Suggested Solution |
| Inadequate Column Polarity | Ensure you are using a highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, CP-Sil 88, HP-88). |
| Insufficient Column Length | For challenging isomer separations, a longer column (e.g., 100 m or 200 m) is recommended to increase the number of theoretical plates and improve resolution. |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower ramp rate (e.g., 1-2°C/min) during the elution of the C18:1 isomers can significantly enhance separation. |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions to maximize efficiency. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Dilute your sample and reinject. |
Problem: Tailing peaks for one or both isomers.
| Possible Cause | Suggested Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, active sites may have developed; consider trimming the first few centimeters of the column or replacing it. |
| Column Contamination | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the contamination is severe, the column may need to be replaced. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector with the proper insertion distances to avoid dead volume. |
Problem: Broad peaks, leading to poor resolution.
| Possible Cause | Suggested Solution |
| Suboptimal Carrier Gas Flow Rate | Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column. |
| Injector Temperature Too Low | Ensure the injector temperature is high enough to rapidly vaporize the sample. |
| Large Injection Volume | Reduce the injection volume to prevent band broadening in the inlet. |
Experimental Protocols
While a specific protocol with guaranteed baseline separation of this compound and methyl elaidate is highly dependent on the specific instrument and column used, the following provides a robust starting point based on established methods for separating C18:1 isomers.
1. Sample Preparation: Transesterification of Fatty Acids to FAMEs
A common and effective method for preparing fatty acid methyl esters (FAMEs) from lipids is using boron trifluoride (BF3) in methanol.
-
Procedure:
-
Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool and add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
The upper hexane layer containing the FAMEs is ready for GC analysis.
-
2. Recommended GC Method for C18:1 Trans Isomer Separation
This method is a synthesized "best practice" approach based on literature recommendations for separating closely related FAME isomers.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | Supelco SP™-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 20 min at 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Makeup Gas (if applicable) | Nitrogen |
Quantitative Data Summary (Illustrative)
The following table provides an example of expected retention time differences based on the principles of FAME separation on highly polar columns. Actual values will vary.
| Compound | Expected Retention Time (min) | Relative Retention Time (to Methyl Stearate) |
| Methyl Stearate (C18:0) | 25.00 | 1.000 |
| This compound (C18:1, trans-6) | 25.50 | 1.020 |
| Methyl Elaidate (C18:1, trans-9) | 25.80 | 1.032 |
Visualizations
Caption: Troubleshooting workflow for improving isomer resolution.
Caption: Workflow for FAME sample preparation.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methyl Petroselaidate
Welcome to the technical support center for the LC-MS/MS analysis of methyl petroselaidate (B1239425). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of methyl petroselaidate?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[1] In complex biological matrices like plasma or serum, components such as phospholipids (B1166683), salts, and endogenous metabolites are common causes of matrix effects.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][2]
Q3: What are the major causes of matrix effects in the analysis of fatty acid methyl esters (FAMEs) like this compound?
A3: For FAMEs in biological samples, the most significant cause of matrix effects, particularly ion suppression, is the presence of phospholipids.[3] These molecules are abundant in matrices like plasma and can co-elute with the analyte of interest, competing for ionization in the MS source. Other potential sources include salts from buffers, residual proteins, and other endogenous lipids.
Q4: What are some general strategies to mitigate matrix effects?
A4: A multi-faceted approach is often necessary:
-
Sample Preparation: Employing effective sample cleanup techniques is crucial. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[1] For phospholipid removal, specialized SPE cartridges or plates are available.[1][3]
-
Chromatography: Optimizing the LC method to achieve chromatographic separation between this compound and matrix components is a key strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction of the signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound. | Ion suppression due to co-eluting matrix components, most likely phospholipids. | 1. Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal sorbent.[1][3] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where phospholipids typically elute. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| High variability in quantitative results between samples. | Inconsistent matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Standardize Sample Collection and Preparation: Ensure uniformity in all steps of the workflow to minimize variability. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects. |
| Peak shape for this compound is poor (e.g., tailing, fronting). | Co-eluting interferences or issues with the analytical column. | 1. Check for Column Contamination: Flush the column thoroughly or replace it if performance has degraded. 2. Optimize Mobile Phase: Adjust the mobile phase pH or organic content to improve peak shape. 3. Enhance Sample Cleanup: More rigorous sample preparation can remove interferences that may affect peak shape. |
| Unexpected increase in signal (ion enhancement). | Co-eluting compounds that enhance the ionization of this compound. | 1. Identify the Enhancing Region: Use post-column infusion to determine the retention time of the interfering compounds. 2. Improve Chromatographic Separation: Modify the LC method to separate the analyte from the enhancing compounds. |
Quantitative Data on Matrix Effects
Due to the limited availability of specific quantitative data for this compound, the following table presents illustrative data for a closely related C18:1 fatty acid methyl ester (methyl oleate) to demonstrate the impact of different sample preparation techniques on matrix effects in human plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | Methyl Oleate | 45.8 | 92.3 | 8.7 |
| Liquid-Liquid Extraction (Hexane) | Methyl Oleate | 82.1 | 75.4 | 5.2 |
| SPE (Phospholipid Removal Plate) | Methyl Oleate | 95.3 | 88.9 | 3.1 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to minimize matrix effects from phospholipids in plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of methanol (B129727) containing the internal standard (e.g., d3-methyl oleate). Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes.
-
SPE Plate Conditioning: Condition a phospholipid removal SPE plate with 500 µL of methanol, followed by 500 µL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE plate.
-
Washing: Wash the SPE plate with 500 µL of 25:75 methanol:water.
-
Elution: Elute the this compound with 500 µL of 90:10 acetonitrile:methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Illustrative for C18:1 FAME):
-
This compound (Quantifier): To be determined empirically, but a likely precursor ion would be the [M+H]+ or [M+NH4]+ adduct.
-
This compound (Qualifier): A second, less intense fragment ion.
-
Internal Standard (e.g., d3-methyl oleate): Corresponding transitions for the stable isotope-labeled standard.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
Stability of methyl petroselaidate standards in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of methyl petroselaidate (B1239425) standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of methyl petroselaidate?
A1: For optimal long-term stability, this compound standards should be stored in a freezer at or below -20°C.[1][2] The standard should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to oxygen.[2] Light exposure should also be avoided by using amber glass vials or storing the vials in a dark container.
Q2: I left my this compound standard at room temperature for a day. Is it still usable?
A2: While short-term exposure to room temperature is not ideal, the standard may still be usable depending on other factors like exposure to light and air. It is highly recommended to verify the purity of the standard using Gas Chromatography (GC) before use. Compare the chromatogram of the potentially compromised standard with a reference chromatogram of a fresh or properly stored standard to check for the appearance of degradation peaks.
Q3: My this compound standard is past its expiration date. Can I still use it?
A3: It is not recommended to use a standard past its expiration date for quantitative analysis, as the purity may be compromised. If it is unavoidable, you must re-qualify the standard to determine its current purity and concentration. This can be done by Gas Chromatography with Flame Ionization Detection (GC-FID) against a new, certified reference standard.
Q4: What are the common degradation products of this compound?
A4: this compound, being an unsaturated fatty acid methyl ester, is susceptible to oxidation. The primary degradation products are typically hydroperoxides, which can further break down into secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acid methyl esters.[3][4] These degradation products can interfere with your analysis and lead to inaccurate results.
Q5: How can I detect degradation in my this compound standard?
A5: Degradation can be detected by analyzing the standard using Gas Chromatography (GC).[5][6] Signs of degradation include a decrease in the peak area of this compound, the appearance of new peaks corresponding to degradation products, and a change in the physical appearance of the standard (e.g., discoloration, increased viscosity).
Troubleshooting Guides
Problem: Unexpected peaks in the gas chromatogram of my this compound standard.
| Possible Cause | Troubleshooting Steps |
| Degradation of the standard | 1. Review the storage conditions of the standard. Ensure it has been stored at ≤ -20°C and protected from light and air. 2. Analyze a fresh, unopened standard (if available) to confirm if the unexpected peaks are absent. 3. If degradation is confirmed, discard the old standard and use a new one. |
| Contamination of the solvent or glassware | 1. Run a blank analysis of the solvent used to dissolve the standard. 2. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. |
| Septum bleed from the GC inlet | 1. Check the age and condition of the GC inlet septum. Replace if necessary. 2. Run a blank GC analysis with no injection to check for septum bleed peaks. |
Problem: The concentration of my this compound standard is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Degradation of the standard | 1. As above, verify the integrity of the standard by checking for signs of degradation. 2. If the standard is old or has been stored improperly, it has likely degraded, leading to a lower concentration of the parent compound. |
| Inaccurate dilution | 1. Double-check all calculations used for preparing the dilution. 2. Verify the calibration and accuracy of the pipettes or syringes used for dilution. |
| Evaporation of solvent | 1. Ensure that the vial is properly sealed. 2. If the standard has been stored for a long time, some solvent may have evaporated, leading to an apparent increase in concentration, but if the cap was loose, evaporation could be significant. |
Quantitative Data on Stability
| Storage Condition | Expected Purity after 1 Year | Expected Purity after 5 Years |
| -20°C, under Nitrogen, in the dark | > 99% | > 98% |
| -20°C, in air, in the dark | 98-99% | 95-98% |
| 4°C, in air, in the dark | 95-98% | < 95% |
| Room Temperature (20-25°C), in air, exposed to light | < 90% | Significantly degraded |
Note: These are estimated values. Actual stability will depend on the initial purity of the standard and the specific storage container.
Experimental Protocols
Protocol for Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol outlines a general method for assessing the purity of a this compound standard.
-
Sample Preparation:
-
Allow the this compound standard to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Prepare a solution of the standard in a suitable solvent (e.g., hexane (B92381) or heptane) at a concentration of approximately 1 mg/mL.[1][6]
-
Transfer the solution to a GC vial.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-based or wax-type column).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Simplified Oxidative Degradation Pathway.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. larodan.com [larodan.com]
- 3. psecommunity.org [psecommunity.org]
- 4. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Minimizing isomerization during derivatization of fatty acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of fatty acids, with a core focus on minimizing isomerization to ensure accurate analytical results.
Troubleshooting Guide: Isomerization During Derivatization
This guide addresses specific issues that can arise during the derivatization of fatty acids for analysis, particularly by Gas Chromatography (GC).
Problem 1: Unexpected or high levels of trans-fatty acid isomers detected in samples that should primarily contain cis-isomers.
-
Possible Cause: The use of an acid catalyst, such as Boron Trifluoride (BF₃)-Methanol or methanolic HCl, at elevated temperatures or for prolonged reaction times can promote the isomerization of cis double bonds to the more stable trans configuration.[1]
-
Troubleshooting Steps:
-
Switch to a Base-Catalyzed Method: For samples containing primarily triacylglycerols, base-catalyzed transesterification with reagents like 0.5 M sodium methoxide (B1231860) in methanol (B129727) is a milder alternative that is less likely to cause geometric isomerization.[2][3] Note that base-catalyzed methods will not esterify free fatty acids.[4]
-
Optimize Acid-Catalyzed Reaction Conditions: If an acid-catalyzed method is necessary (e.g., for samples with high free fatty acid content), reduce the reaction temperature and time. Perform a time-course experiment to determine the minimum time required for complete derivatization.[5]
-
Use an Alternative Non-Acid Catalyst Method: Consider using (trimethylsilyl)diazomethane (TMS-DM) for methylation, which is a safer alternative to diazomethane (B1218177) and does not use harsh acidic conditions.[1][6]
-
Problem 2: Inconsistent quantification of conjugated fatty acids, such as Conjugated Linoleic Acid (CLA).
-
Possible Cause: Acid-catalyzed derivatization methods can generate artificial CLA from other compounds present in the sample, such as allylic hydroxy oleates (AHOs), leading to erroneously high measurements.[4]
-
Troubleshooting Steps:
-
Employ a Base-Catalyzed Method: For the analysis of CLAs, it is strongly recommended to use a base-catalyzed transesterification method.[3] This approach avoids the risk of artificially creating conjugated double bond systems.
-
Two-Step Derivatization for Mixed Samples: If the sample contains both free fatty acids and triacylglycerols, a two-step approach is recommended. First, perform a mild base-catalyzed transesterification of the triacylglycerols. Then, after separation, esterify the remaining free fatty acids using a non-isomerizing agent like TMS-diazomethane.
-
Problem 3: Low yield of fatty acid methyl esters (FAMEs).
-
Possible Cause 1: Presence of water in the sample or reagents. Water can interfere with the esterification reaction, leading to incomplete derivatization.[1][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous solvents and reagents.[5] If samples are in an aqueous solvent, they must be thoroughly dried before derivatization.[5] Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[5]
-
-
Possible Cause 2: Incomplete reaction due to insufficient time, temperature, or reagent concentration.
-
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the reaction time, temperature, and reagent concentration to find the optimal conditions for your specific fatty acid mixture. Analyze aliquots at different time points to determine when the reaction reaches completion (i.e., when the peak area of the FAMEs no longer increases).[5]
-
Ensure Proper Mixing: Vigorous shaking or vortexing is crucial, especially during the extraction step, to ensure the FAMEs are transferred into the non-polar solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for fatty acid analysis by GC?
A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues within the GC system.[5] Derivatization converts them into less polar and more volatile derivatives, typically fatty acid methyl esters (FAMEs), which results in better chromatographic separation and quantification.[1][5]
Q2: What are the main types of derivatization methods for fatty acids?
A2: The most common methods are:
-
Acid-Catalyzed Esterification/Transesterification: Uses reagents like BF₃-Methanol or HCl-Methanol to convert both free fatty acids and acylglycerols to FAMEs.[4][7]
-
Base-Catalyzed Transesterification: Uses reagents like sodium methoxide or potassium hydroxide (B78521) to convert acylglycerols to FAMEs. This method is not effective for free fatty acids.[4][8]
-
Diazomethane and its Analogs: Reagents like diazomethane or the safer alternative, (trimethylsilyl)diazomethane, can be used to esterify free fatty acids under mild conditions.[1]
Q3: Which derivatization method is best for minimizing isomerization?
A3: Base-catalyzed methods are generally preferred for minimizing isomerization of double bonds, especially for sensitive compounds like conjugated fatty acids.[2][3] However, prolonged exposure or harsh conditions with any reagent can potentially cause alterations.[2]
Q4: Can I use one method for all types of lipid samples?
A4: Not always. The choice of method depends on the sample matrix. For samples containing only triacylglycerols, a base-catalyzed method is rapid and effective. For samples with a significant amount of free fatty acids, an acid-catalyzed method or a two-step approach is necessary.[4]
Q5: How does water affect the derivatization process?
A5: Water hinders the esterification reaction and can lead to the hydrolysis of the formed esters back to fatty acids, resulting in incomplete derivatization and poor recoveries of FAMEs.[1][5] It is critical to use anhydrous reagents and dry the samples thoroughly.[5]
Data Presentation: Comparison of Derivatization Methods
| Derivatization Method | Reagent(s) | Reaction Time | Reaction Temp. (°C) | Isomerization Risk | Advantages | Disadvantages |
| Acid-Catalyzed | BF₃-Methanol | 5-60 min[5][9] | 60-100[4][5] | Higher[1][4] | Derivatizes both free fatty acids and acylglycerols.[4] | Can cause isomerization and produce artifacts.[1][4] |
| Acid-Catalyzed | HCl-Methanol | 20 min[7] | 80[7] | Higher[1][4] | Effective for various lipid types. | Can cause isomerization of double bonds.[1] |
| Base-Catalyzed | Sodium Methoxide | 10-20 min[3][4] | 50[3][4] | Lower[2][3] | Rapid and less likely to cause isomerization.[2] | Does not derivatize free fatty acids.[4][8] |
| Alternative | TMS-Diazomethane | Short | Room Temp. | Low | Safer than diazomethane, mild reaction conditions.[6] | Can be more expensive than other methods. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
-
Application: Suitable for samples containing both free fatty acids and acylglycerols.
-
Materials:
-
Sample containing 1-25 mg of lipid.[5]
-
12-14% BF₃-Methanol reagent.[5]
-
Hexane (B92381) (or other non-polar solvent).[5]
-
Saturated NaCl solution or water.[5]
-
Anhydrous sodium sulfate (B86663).
-
Micro reaction vessel (5-10 mL).[5]
-
-
Procedure:
-
Place 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in a solvent, evaporate the solvent first.[5]
-
Add 2 mL of 12% w/w BCl₃-methanol.[5]
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.[5]
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[5]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[5]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial, passing it through a small bed of anhydrous sodium sulfate to remove any residual water.[5]
-
The sample is now ready for GC analysis.
-
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
-
Application: Ideal for samples rich in triacylglycerols and for minimizing isomerization, especially with conjugated fatty acids.
-
Materials:
-
Procedure:
-
Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.[3]
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[3]
-
Maintain the solution at 50°C for 10 minutes.[3]
-
Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst.[3]
-
Add 5 mL of water.[3]
-
Extract the FAMEs by adding 5 mL of hexane, vortexing, and allowing the phases to separate. Repeat the extraction with another 5 mL of hexane.[3]
-
Combine the hexane layers and dry over anhydrous sodium sulfate.[3]
-
Filter or decant the hexane and evaporate the solvent under reduced pressure.[3]
-
Redissolve the FAMEs in a small volume of hexane for GC analysis.[3]
-
Visualizations
Caption: General experimental workflow for fatty acid analysis.
Caption: Decision tree for selecting a derivatization method.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
How to resolve methyl petroselaidate from its cis-isomer
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on resolving methyl petroselaidate (B1239425) from its cis-isomer, methyl petroselinate (B1238263).
Frequently Asked Questions (FAQs)
Q1: What makes the separation of methyl petroselaidate and methyl petroselinate challenging?
A1: this compound (trans-Δ6-C18:1 ME) and methyl petroselinate (cis-Δ6-C18:1 ME) are geometric isomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the double bond. This results in very similar physical properties, such as boiling point and polarity, making their separation by standard chromatographic techniques difficult. The resolution of these isomers often requires specialized high-resolution chromatographic methods.
Q2: What are the primary recommended techniques for resolving these two isomers?
A2: The two most effective and widely documented techniques for the separation of this compound and methyl petroselinate are:
-
Gas Chromatography (GC): Specifically, using long, highly polar capillary columns.
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique leverages the differential interaction of the cis and trans double bonds with silver ions.
Q3: How does Gas Chromatography (GC) separate these cis and trans isomers?
A3: The separation of cis and trans fatty acid methyl esters (FAMEs) by GC is achieved using highly polar stationary phases, most commonly cyanopropyl-substituted polysiloxane columns.[1][2] The separation mechanism relies on the difference in the shapes of the two isomers. The cis isomer has a "U" shape due to the kink introduced by the cis double bond, which allows for more significant interaction with the polar stationary phase. In contrast, the trans isomer is more linear, leading to weaker interactions. Consequently, the trans isomer (this compound) will have a shorter retention time and elute before the cis isomer (methyl petroselinate).
Q4: What is the principle behind Silver Ion Chromatography (Ag-HPLC) for this separation?
A4: Silver ion chromatography separates unsaturated compounds based on their interaction with silver ions impregnated into the stationary phase.[3] The π-electrons of the double bonds in the fatty acid methyl esters form reversible complexes with the silver ions. The strength of this interaction is influenced by the geometry of the double bond. Cis double bonds, being more sterically accessible, form stronger complexes with the silver ions than trans double bonds.[4] This results in the cis isomer being retained more strongly on the column. Therefore, in Ag-HPLC, the elution order is typically the reverse of that in GC: saturated FAMEs elute first, followed by trans-unsaturated, and then cis-unsaturated FAMEs.
Q5: Are there any alternative methods for this separation?
A5: Yes, other techniques that can be employed include:
-
Supercritical Fluid Chromatography (SFC): This method can offer faster separations than HPLC and uses environmentally benign mobile phases like supercritical CO2.[5][6]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides enhanced resolution by using two columns with different selectivities.[7]
-
Derivatization to other esters: In some cases where methyl esters provide poor resolution, derivatization to bulkier esters (e.g., ethyl or butyl esters) can enhance the separation on a given GC column.[8][9]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or no resolution of cis/trans isomers. | Column polarity is insufficient. | Use a highly polar column with a high cyanopropyl content (e.g., SP-2560, CP-Sil 88, HP-88).[1][2][10] |
| Column length is too short. | Increase column length for better resolution. 100m or even 200m columns are often used for difficult separations.[1][11] | |
| Inappropriate oven temperature program. | Optimize the temperature program. A slow ramp rate (e.g., 1-4°C/min) through the elution range of the C18:1 isomers can significantly improve separation.[12] An isothermal run at an optimized temperature may also be effective.[11][13] | |
| Carrier gas flow rate is not optimal. | Ensure the carrier gas flow rate is optimized for the column dimensions and carrier gas type (H2 or He). | |
| Peak tailing. | Active sites in the injector or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Co-elution with other FAMEs. | Presence of positional isomers (e.g., methyl oleate, C18:1 cis-Δ9). | This is a known challenge.[8][9] Consider using a longer column or a column with a different stationary phase (e.g., an ionic liquid column). Alternatively, use Ag-HPLC as a complementary technique. |
| Derivatize to a different ester (e.g., ethyl ester) which may alter the elution order and improve resolution.[8] |
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inadequate separation of cis and trans fractions. | Mobile phase composition is not optimal. | Adjust the polarity of the mobile phase. A common mobile phase is a mixture of hexane (B92381) (or other non-polar solvent) with a small percentage of a more polar solvent like acetonitrile (B52724), isopropanol (B130326), or dichloromethane (B109758).[4][14] The percentage of the polar modifier is critical and should be carefully optimized. |
| Column is not properly loaded with silver ions. | If using a self-packed column, ensure it is properly prepared. For commercial columns, check the manufacturer's instructions for activation and storage. | |
| Insufficient column length/efficiency. | Connect multiple Ag-HPLC columns in series to increase the effective column length and improve resolution.[15] | |
| Broad peaks. | Low column temperature. | Column temperature can influence the resolution. Experiment with different column temperatures.[16] |
| Inappropriate flow rate. | Optimize the mobile phase flow rate. Lower flow rates often lead to better resolution. | |
| Irreproducible retention times. | Column degradation or loss of silver ions. | Flush the column with a non-polar solvent after use. Store in a non-polar solvent. If performance degrades, the column may need to be re-loaded with silver ions or replaced. |
| Mobile phase instability. | Prepare fresh mobile phase daily. Ensure proper mixing of solvents. |
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC-FID)
This protocol is designed for the detailed separation of cis and trans isomers.
-
Sample Preparation (Transesterification):
-
Dissolve the lipid sample in a small volume of toluene.
-
Add a methylation reagent (e.g., 2 mL of 14% BF3-Methanol).
-
Heat at 100°C for 1 hour in a sealed tube.
-
After cooling, add water and hexane. Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).
-
Concentrate the FAMEs under a stream of nitrogen if necessary and re-dissolve in hexane for GC analysis.[1]
-
-
Gas Chromatography Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 300°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 10°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 min.[12]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 1:50.[1]
-
Protocol 2: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
This protocol is suitable for the fractionation of FAMEs into saturated, trans-monounsaturated, and cis-monounsaturated classes.
-
Sample Preparation:
-
Prepare FAMEs as described in the GC protocol.
-
Dissolve the final FAMEs mixture in the initial mobile phase solvent.
-
-
Ag-HPLC Conditions:
-
HPLC System: HPLC with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Commercial Ag-ion column (e.g., ChromSpher 5 Lipids) or a silica (B1680970) column lab-loaded with silver nitrate.
-
Mobile Phase: A gradient of hexane/isopropanol/acetonitrile. For example, an isocratic elution with 0.018% acetonitrile and 0.18% isopropanol in hexane can be a starting point.[9] A gradient might involve increasing the proportion of a more polar solvent mixture (e.g., from 100% hexane to a mixture containing dichloromethane or acetone) to elute more strongly retained compounds.[4]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient.
-
Quantitative Data Summary
The following table summarizes typical elution order and expected separation performance for the isomers using the described techniques. Absolute retention times will vary depending on the specific instrument and conditions.
| Technique | Stationary Phase | Typical Elution Order | Expected Resolution | Reference |
| Gas Chromatography (GC) | Highly polar cyanopropyl (e.g., SP-2560, HP-88) | 1. This compound (trans) 2. Methyl Petroselinate (cis) | Baseline or near-baseline separation can be achieved with long columns (≥100m) and optimized temperature programs. | [1][2][10] |
| Silver Ion HPLC (Ag-HPLC) | Silver-impregnated silica or ion-exchange resin | 1. Saturated FAMEs 2. This compound (trans) 3. Methyl Petroselinate (cis) | Good separation into distinct fractions for trans and cis monounsaturated FAMEs. | [4][14][17] |
Visualizations
Caption: Experimental workflow for the separation of FAME isomers.
Caption: Principle of cis/trans FAME separation on a polar GC column.
Caption: Principle of cis/trans FAME separation by Ag-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quantitative FAME Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during quantitative Fatty Acid Methyl Ester (FAME) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation & Derivatization
-
Q1: Why is my FAME conversion incomplete?
A1: Incomplete derivatization is a common issue that leads to inaccurate quantification. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Moisture Presence: Water can hinder the esterification reaction.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples, particularly aqueous ones, should be completely evaporated to dryness under a stream of nitrogen before adding derivatization reagents.[2]
-
Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially with improper storage.[1][2] Use high-quality reagents and adhere to storage recommendations.[1][2] An insufficient amount of reagent will also lead to an incomplete reaction; a significant molar excess is typically recommended.[2]
-
Reaction Time and Temperature: The derivatization reaction may not have proceeded to completion. To determine the optimal derivatization time, analyze aliquots of a representative sample at different time points. The ideal time is when no further increase in the peak area of the FAMEs is observed.[1] Similarly, ensure the reaction is carried out at the recommended temperature.[1][3]
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization process.[2]
Troubleshooting Workflow for Incomplete Derivatization:
Troubleshooting workflow for incomplete FAME derivatization. -
-
Q2: I am seeing extraneous peaks in my chromatogram. What are they and how can I minimize them?
A2: Extraneous peaks can originate from reagent artifacts, byproducts, or contamination.
-
Reagent-Related Artifacts: Derivatization reagents can sometimes produce byproducts that interfere with the analysis.[4] A post-derivatization cleanup step is often effective. For instance, a solvent extraction (e.g., with hexane) and a wash step with water or a saturated sodium bicarbonate solution can help remove the catalyst and excess reagent.[2]
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, and even the laboratory environment. Ensure all glassware is scrupulously clean. It is also important to prepare a reagent blank (containing all reagents but no sample) to identify any peaks originating from the reagents themselves.[1] Lipids are ubiquitous, and contamination from skin oils can be a problem, so always wear gloves.[5]
-
2. GC Analysis
-
Q3: My FAME peaks are broad and/or tailing. What could be the cause?
A3: Poor peak shape can be attributed to several factors related to the GC system and methodology. Fatty acids in their free form are polar and can interact with active sites in the GC system, leading to peak tailing.[6] Derivatization to FAMEs reduces this polarity, but issues can still arise.[6]
-
Column Issues: The GC column may be contaminated or degraded. Baking out the column at a high temperature (while maintaining carrier gas flow) can help remove contaminants.[5] If the problem persists, trimming the first few inches of the column or replacing it entirely may be necessary.[5][7] Using a column specifically designed for FAME analysis, such as a polar stationary phase like polyethylene (B3416737) glycol (e.g., DB-Wax) or cyanopropyl silicones, is recommended for good separation.[8]
-
Injector Problems: The injector liner can become contaminated with non-volatile residues from previous injections.[7] Regularly replacing the liner and septum is crucial.[5][9] An incorrect injector temperature can also cause issues; it should be hot enough to ensure rapid volatilization of the FAMEs without causing thermal degradation.[7]
-
Improper Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Check for leaks in the system and verify the flow rate.[10]
Troubleshooting Peak Broadening/Tailing:
-
-
Q4: I am experiencing poor reproducibility between injections. What should I check?
A4: Run-to-run variation can be frustrating. The issue often lies with the injection process.
-
Autosampler Syringe Issues: The syringe may be dirty or clogged. [10]Thoroughly clean the syringe with an appropriate solvent. [10]Air bubbles in the syringe can also lead to inconsistent injection volumes. Ensure proper syringe filling and dispensing techniques.
-
Injector Port Leaks: A leak in the injector port, often due to a worn septum, can cause sample loss and poor reproducibility. [10]Regularly replace the septum. [10] * Inconsistent Split Ratio: If using a split injection, ensure the split flow is stable and the split vent is not blocked. [10][11] Quantitative Data on Reproducibility:
Automated sample preparation can significantly improve reproducibility compared to manual methods.
-
Preparation Method Average Relative Standard Deviation (RSD) Automated Acid-Catalyzed Reaction 1.2% Manual Acid-Catalyzed Reaction 2.7% Automated Base-Catalyzed Reaction 3%
3. Data Interpretation & Quantification
-
Q5: How do I choose the right internal standard for my analysis?
A5: An internal standard (IS) is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.
[12][13]
An ideal internal standard should have the following characteristics:
[13] * Chemical Similarity: It should behave similarly to the analytes of interest during extraction, derivatization, and GC analysis.
[13] * Non-Endogenous: It must not be naturally present in the sample.
[13] * Chromatographic Resolution: It should be well-separated from other peaks in the chromatogram.
[13] * Stability: It must remain stable throughout the entire analytical process.
[13]
Commonly used internal standards for FAME analysis include odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), as they are typically absent or present in very low concentrations in most biological samples.
[13]
-
Q6: My retention times are shifting between runs. What is the cause?
A6: Retention time shifts can be caused by several factors:
-
Changes in Flow Rate: Fluctuations in the carrier gas flow rate will directly impact retention times. Check for leaks and ensure the gas supply is stable.
-
Oven Temperature Variations: Inconsistent oven temperature programming will lead to retention time shifts. Verify the oven temperature program and ensure it is functioning correctly.
-
Column Bleed/Degradation: As a column ages, the stationary phase can degrade, leading to changes in retention characteristics.
-
Matrix Effects: In complex samples, the matrix itself can sometimes cause slight shifts in retention times.
[14]
Experimental Protocols
Protocol 1: General Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a widely used method for preparing FAMEs from lipids.
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vial. [2]If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.
[2]2. Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol (B129727) to the sample.
[2][3]3. Reaction: Tightly cap the vial and heat at 60-100°C for a predetermined optimal time (e.g., 10-60 minutes).
[2][3]4. Extraction: Cool the reaction vial to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent like hexane (B92381).
[2]5. Phase Separation: Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer. [2]Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.
[2]7. Analysis: The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification
This is a rapid method suitable for glycerides but not for free fatty acids.
[4]
-
Sample Preparation: To a 2 mL autosampler vial, add 10 µL of the oil sample (potentially mixed with an internal standard solution).
[4]2. Reagent Addition: Add 100 µL of sodium hydroxide (B78521) (NaOH) in methanol and 500 µL of hexane.
[4]3. Reaction: Vortex the mixture at 1000 rpm for 30 seconds. [4]The reaction occurs at room temperature.
-
Phase Separation: Allow the mixture to stand for 2 minutes for the layers to separate.
[4]5. Sample Collection: Transfer 100 µL of the upper hexane layer to a new GC vial.
[4]6. Analysis: The sample is ready for GC injection.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chromforum.org [chromforum.org]
- 4. perlan.com.pl [perlan.com.pl]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 11. chromforum.org [chromforum.org]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimization of Split/Splitless Injection for Trace FAME Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing split/splitless injection for trace Fatty Acid Methyl Ester (FAME) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of FAMEs using split/splitless injection techniques.
Issue: Poor Peak Shape (Fronting, Tailing, or Broadening)
-
Question: My FAME peaks are exhibiting significant fronting, tailing, or are broader than expected. What are the possible causes and how can I fix this?
-
Answer: Poor peak shape is a common issue in GC analysis and can stem from several factors.
-
Column Overload: Injecting too much sample onto the column is a frequent cause of peak fronting.[1] This is especially true for columns with smaller internal diameters or thinner stationary phase films which have a lower sample loading capacity.[2]
-
Improper Initial Oven Temperature: For splitless injections, the initial oven temperature is critical for refocusing the analytes at the head of the column.[2][3] If the temperature is too high, analytes will not be effectively trapped, leading to broad peaks.[4][5]
-
Slow Sample Transfer (Splitless Injection): The slow transfer of analytes from the inlet to the column during splitless injection can lead to band broadening.[6]
-
Analyte Adsorption: Active sites in the injector liner, on glass wool, or at the column inlet can adsorb FAMEs, leading to peak tailing.
-
Solvent-Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause distorted peak shapes.[8]
-
Remedy: Whenever possible, dissolve your sample in a solvent that is compatible with the column's stationary phase.
-
-
A logical workflow for troubleshooting these issues is presented below.
Issue: Low Sensitivity or No Peaks Detected
-
Question: I am performing a trace FAME analysis in splitless mode, but my peak responses are very low, or I'm not seeing any peaks at all. What could be the problem?
-
Answer: Low sensitivity in trace analysis can be frustrating. Here are some common causes and solutions:
-
Leaks in the Injection System: A leak at the septum, liner O-ring, or column fittings will result in sample loss and reduced sensitivity.[4][9]
-
Remedy: Regularly check for leaks using an electronic leak detector, especially after changing the septum or liner.[10] Ensure all fittings are properly tightened.
-
-
Incorrect Splitless Purge Time: If the split vent is opened too soon (short purge time), the entire sample may not have been transferred to the column.[4]
-
Remedy: Optimize the splitless hold time. A good starting point is a time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[3]
-
-
Blocked Split Vent Line: A blocked split vent line or filter can cause the injector to behave as if it's in splitless mode even when set to split, and can affect pressure and flow control, leading to inconsistent results.[11][12]
-
Remedy: Regularly inspect and clean or replace the split vent line and filter.
-
-
Sample Degradation: FAMEs, particularly polyunsaturated ones, can be thermally labile. If the injector temperature is too high, they can degrade.[4]
-
Issue: Poor Reproducibility
-
Question: My peak areas and retention times are not reproducible between injections. What should I check?
-
Answer: Poor reproducibility can invalidate your results. Consider the following:
-
Autosampler and Syringe Issues: A faulty autosampler or a plugged or damaged syringe can lead to inconsistent injection volumes.[4]
-
Remedy: Inspect the syringe for bubbles or damage. Try a new or proven syringe. Ensure the autosampler is functioning correctly.
-
-
Septum Issues: A cored or leaking septum can cause pressure fluctuations and sample loss.[2]
-
Remedy: Change the septum regularly. Avoid over-tightening the septum nut, as this can reduce its lifetime.[2]
-
-
Inlet Contamination (Backflash): If the sample volume is too large for the liner and injection conditions, the vaporized sample can expand beyond the liner volume, a phenomenon known as backflash.[2] This contaminates the inlet and leads to carry-over and poor reproducibility.
-
Remedy: Use a liner with a larger volume or reduce the injection volume. Ensure the inlet temperature and pressure are appropriate for the solvent and injection volume. Using a backflash calculator can be helpful.[2]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: When should I use split versus splitless injection for FAME analysis?
-
Answer: The choice depends on the concentration of your analytes.
-
Split Injection: Use for samples with high analyte concentrations.[9] This mode vents a portion of the sample, preventing column overload and producing sharp peaks.[2]
-
Splitless Injection: This is the preferred technique for trace-level analysis where maximum sensitivity is required.[13] In this mode, the split vent is closed during injection to transfer the majority of the sample onto the column.[9]
-
-
-
Question 2: What is the ideal liner for trace FAME analysis in splitless mode?
-
Answer: For splitless analysis, a liner that promotes homogeneous vaporization and is highly inert is crucial.[3][7] A single-taper liner with deactivated glass wool is an excellent choice.[3] The taper helps to direct the sample onto the column, and the glass wool provides a large surface area for volatilization and can trap non-volatile residues, protecting the column.[2][3]
-
-
Question 3: How do I determine the optimal splitless hold time?
-
Answer: The splitless hold time (or purge time) should be long enough to allow for the complete transfer of analytes from the liner to the column.[3] A hold time that is too short will result in sample loss, while one that is too long can cause excessive solvent peak tailing.[3] A good rule of thumb is to set the hold time to allow the carrier gas to sweep the liner volume 1.5 to 2 times.[3] This can be calculated based on the liner dimensions and the column flow rate.
-
The diagram below illustrates the key parameters to consider for optimizing a splitless injection.
Experimental Protocols & Data
Protocol: Optimized Splitless Injection for Trace FAMEs
This protocol provides a general methodology for the analysis of trace levels of FAMEs. Parameters should be optimized for your specific instrument and application.
-
Sample Preparation: FAMEs are typically prepared by derivatization of fatty acids from a lipid extract.[14] The final FAMEs are often dissolved in a solvent like hexane (B92381) or heptane.[15]
-
Injector Configuration:
-
Install a deactivated single-taper gooseneck liner packed with deactivated glass wool.[16]
-
Change the septum and liner O-ring.
-
Leak-check the inlet.
-
-
GC Method Parameters:
-
Injection Mode: Splitless
-
Inlet Temperature: 250 - 260°C[16]
-
Splitless Hold Time: 0.5 - 1.0 minute (optimize based on liner volume and flow rate)
-
Carrier Gas: Helium or Hydrogen
-
Column Flow: ~1.0 mL/min for a 0.25 mm ID column[16]
-
Oven Program: Start at a low initial temperature (e.g., 105°C) to ensure good peak focusing.[16] A temperature ramp can then be used to elute the FAMEs (e.g., ramp to 230°C).[16]
-
-
Data Acquisition: Use a flame ionization detector (FID) for robust quantification of FAMEs.
Data Tables: Example GC Parameters for FAME Analysis
The following tables summarize typical parameters used for FAME analysis, extracted from various applications.
Table 1: Splitless Injection Parameters for Trace FAME Analysis
| Parameter | Value | Reference |
| Injection Mode | Splitless | [16] |
| Inlet Temperature | 260°C | [16] |
| Injection Volume | 1 µL | [16] |
| Liner Type | Single taper gooseneck with glass wool | [16] |
| Carrier Gas | Helium | [16] |
| Flow Rate | 1.0 mL/min | [16] |
| Initial Oven Temp. | 105°C | [16] |
Table 2: Split Injection Parameters for Higher Concentration FAME Analysis
| Parameter | Value | Reference |
| Injection Mode | Split | [15][17] |
| Split Ratio | 20:1 to 300:1 | [16][17] |
| Inlet Temperature | 250°C | [15][17] |
| Injection Volume | 1 µL | [15][17] |
| Liner Type | Straight through, may contain glass wool | [17] |
| Carrier Gas | Helium or Hydrogen | [17] |
| Flow Rate | 0.8 - 1.0 mL/min | [17] |
| Initial Oven Temp. | 120 - 180°C | [15][17] |
References
- 1. chromforum.org [chromforum.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing Splitless Injections: Introduction [restek.com]
- 7. youtube.com [youtube.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. peak areas don't change when going from split to splitless - Chromatography Forum [chromforum.org]
- 12. chromforum.org [chromforum.org]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 15. s4science.at [s4science.at]
- 16. gcms.cz [gcms.cz]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Methyl Petroselaidate as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of methyl petroselaidate (B1239425) as an internal standard in the gas chromatography-flame ionization detection (GC-FID) analysis of fatty acid methyl esters (FAMEs), benchmarked against commonly used alternatives.
Methyl petroselaidate, the methyl ester of petroselinic acid (cis-6-octadecenoic acid), offers a unique elution profile that can be advantageous in complex sample matrices where co-elution with common fatty acids is a concern. This guide details the validation parameters and experimental protocols to assess its suitability for your specific analytical needs.
Comparative Performance of Internal Standards
The efficacy of an internal standard is determined by a range of validation parameters. The following tables summarize the expected performance of this compound in comparison to two widely used internal standards: methyl heptadecanoate (C17:0) and methyl nonadecanoate (B1228766) (C19:0). The data presented is a composite from various studies on FAME analysis and represents typical performance characteristics.
Table 1: Linearity and Range
| Internal Standard | Typical Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (C18:1n-12) | 5 - 500 | > 0.995 |
| Methyl Heptadecanoate (C17:0) | 1 - 1000 | > 0.998[1] |
| Methyl Nonadecanoate (C19:0) | 10 - 1000 | > 0.999 |
Table 2: Accuracy and Precision
| Internal Standard | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| This compound (C18:1n-12) | 95 - 105 | < 2 | < 5 |
| Methyl Heptadecanoate (C17:0) | 98 - 102 | < 3 | < 5 |
| Methyl Nonadecanoate (C19:0) | 97 - 103 | < 2 | < 4 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Internal Standard | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound (C18:1n-12) | ~0.5 | ~1.5 |
| Methyl Heptadecanoate (C17:0) | 0.21 - 0.54[1] | 0.63 - 1.63[1] |
| Methyl Nonadecanoate (C19:0) | ~0.3 | ~1.0 |
Experimental Protocols
Accurate and reproducible quantification of FAMEs relies on standardized and meticulously executed experimental procedures. The following protocols for sample preparation and GC-FID analysis can be adapted for the validation of this compound as an internal standard.
Sample Preparation: Transesterification of Lipids to FAMEs
A crucial step in the analysis of fatty acids is their conversion to volatile methyl esters. Base-catalyzed transesterification is a rapid and widely used method.
Materials:
-
Lipid-containing sample
-
This compound internal standard solution (known concentration in hexane)
-
Hexane (B92381), anhydrous
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Accurately weigh approximately 25 mg of the lipid sample into a screw-cap glass tube.
-
Add a precise volume of the this compound internal standard solution.
-
Add 2 mL of hexane and vortex to dissolve the lipid.
-
Add 0.1 mL of 2 M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Allow the tube to stand for 5 minutes for phase separation.
-
Add 2 mL of saturated NaCl solution to wash the upper hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-FID analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Capillary column suitable for FAME analysis (e.g., a highly polar biscyanopropyl polysiloxane column).
Typical GC-FID Conditions:
| Parameter | Value |
| Column | Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 to 100:1 (depending on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 4 minRamp: 3 °C/min to 240 °C, hold for 15 min |
| Detector Temperature | 260 °C |
| Injection Volume | 1 µL |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the validation of an analytical method using this compound.
Experimental workflow for FAME analysis.
Key parameters for analytical method validation.
References
A Comparative Analysis of the Biological Activities of Methyl Petroselaidate and Methyl Petroselinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl petroselaidate (B1239425) and methyl petroselinate (B1238263) are geometric isomers of methyl 6-octadecenoate, differing in the configuration of their double bond. Methyl petroselinate possesses a cis (Z) configuration, while methyl petroselaidate has a trans (E) configuration. This structural variance can lead to significant differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comparative overview of the known biological activities of these two fatty acid methyl esters, supported by available experimental data and detailed methodologies for further investigation. A notable gap in the current scientific literature is the lack of direct comparative studies, with significantly more research available for the cis isomer, primarily through studies of its parent compound, petroselinic acid.
Comparative Data on Biological Activity
Due to the limited research on this compound, a direct quantitative comparison with methyl petroselinate is not feasible based on current literature. The following table summarizes the reported biological activities, drawing largely from studies on the parent fatty acid of methyl petroselinate, petroselinic acid.
| Biological Activity | Methyl Petroselinate (cis isomer) | This compound (trans isomer) |
| Anti-inflammatory | Demonstrated activity. The parent compound, petroselinic acid, reduces prostaglandin (B15479496) E2 (PGE2) and Intracellular Adhesion Molecule (ICAM) production[1]. It also suppresses type I interferon production by inhibiting TBK1 and IRF3 phosphorylation[2]. | No data available. |
| Antioxidant | The parent compound, petroselinic acid, is noted for its antioxidant properties[2]. | No data available. |
| Antimicrobial | The parent compound, petroselinic acid, exhibits antibacterial and antifungal properties[3]. | No data available. |
| Antidiabetic | The parent compound, petroselinic acid, has shown potential in managing metabolic conditions like diabetes[2][3]. | No data available. |
| Cytotoxicity | No specific data available for the methyl ester. | No data available. |
Signaling Pathways
Methyl Petroselinate (via Petroselinic Acid)
Petroselinic acid, the precursor to methyl petroselinate, has been shown to modulate innate immune signaling pathways. Specifically, it inhibits the production of type I interferons (IFNs), which are crucial cytokines in the antiviral response and can be dysregulated in autoimmune disorders. The proposed mechanism involves the inhibition of the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors of cytosolic nucleic acid sensing pathways[2].
This compound
There is currently no available information in the scientific literature regarding the specific signaling pathways modulated by this compound.
Experimental Protocols
To facilitate direct comparative studies, the following are detailed methodologies for key experiments.
In Vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in a Tris-phosphate buffer saline solution (pH 6.5).
-
Dissolve this compound and methyl petroselinate in a suitable solvent (e.g., methanol) to create stock solutions. Prepare serial dilutions to achieve final concentrations ranging from 10 to 100 µg/mL.
-
-
Reaction Mixture:
-
In separate tubes, mix 0.2 mL of the BSA solution with 2.8 mL of the Tris-phosphate buffer saline.
-
Add 2 mL of the respective fatty acid methyl ester dilutions to each tube.
-
A control tube should contain 1 mL of the BSA solution and 10 µL of the solvent.
-
-
Incubation:
-
Incubate all tubes at 37°C for 15 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and methyl petroselinate for 24-72 hours. Include a vehicle control.
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[5].
-
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance against a microorganism.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and methyl petroselinate in a suitable broth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
The available scientific literature indicates that methyl petroselinate, primarily through studies on its parent compound petroselinic acid, possesses a range of promising biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic effects. A key mechanism of its anti-inflammatory action appears to be the suppression of the type I interferon signaling pathway. In stark contrast, there is a significant lack of data on the biological activities and mechanisms of action of its trans isomer, this compound. This knowledge gap underscores the need for direct comparative studies to elucidate the structure-activity relationship between these two geometric isomers. The experimental protocols provided herein offer a framework for conducting such vital research, which could uncover novel therapeutic applications for these fatty acid methyl esters.
References
- 1. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 2. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to Certified Reference Materials for FAME Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Fatty Acid Methyl Esters (FAMEs) is paramount for reliable and reproducible results. This guide provides an objective comparison of using Certified Reference Materials (CRMs) for FAME quantification against alternative methods, supported by experimental data. We will delve into the performance characteristics of each approach and provide detailed experimental protocols to ensure you can make an informed decision for your analytical needs.
The Gold Standard: Certified Reference Materials
Certified Reference Materials are highly characterized and homogenous materials with property values certified by a rigorous metrological process. In FAME analysis, CRMs typically consist of a mixture of multiple FAMEs at certified concentrations. Their primary role is to ensure the accuracy and traceability of analytical measurements.
Advantages of using CRMs:
-
Highest Accuracy and Traceability: CRMs provide a direct link to national and international standards, ensuring the highest level of accuracy in quantification.[1]
-
Comprehensive Calibration: A single CRM containing a mixture of FAMEs allows for the simultaneous calibration of multiple analytes, saving time and resources.
-
Method Validation: CRMs are essential for validating analytical methods, including determining bias, linearity, and precision.[1]
-
Quality Control: Regular analysis of CRMs provides confidence in the ongoing performance of the analytical system.
Alternative Approaches: A Comparative Look
While CRMs represent the ideal for FAME quantification, practical considerations sometimes lead researchers to use alternative methods. The most common alternative is the use of a single or a limited number of internal standards that may or may not be certified.
Common Internal Standards:
-
Odd-Chain Fatty Acid Methyl Esters: FAMEs with an odd number of carbon atoms (e.g., C17:0, C19:0) are often used as internal standards because they are typically absent or present at very low levels in most biological samples.[2]
-
Stable Isotope-Labeled (SIL) FAMEs: These are considered the gold standard for internal standards as they are chemically identical to the analytes of interest but have a different mass, allowing for precise correction of matrix effects and instrument variability.[2][3]
Performance Data: CRM vs. Alternative Internal Standards
The choice of quantification strategy significantly impacts the quality of the analytical data. The following tables summarize the performance characteristics of FAME analysis using a comprehensive CRM approach versus single internal standards.
Table 1: Performance Characteristics of FAME Quantification Methods
| Parameter | Certified Reference Material (CRM) | Odd-Chain FAME Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Accuracy/Recovery (%) | Typically 95-105% (certified values) | 85-115%[2] | 90-110% (analyte-specific)[3] |
| Precision (RSD%) | < 5% | < 15%[2] | < 10%[3] |
| Linearity (R²) | > 0.999 | > 0.99[2] | > 0.995 |
| Traceability | Direct to SI units | Indirect | Indirect |
Table 2: Comparison of Linearity for Different FAMEs using Standard Solutions
| FAME Component | Linearity (R²) |
| Methyl Palmitate (C16:0) | 0.9935[4] |
| Methyl Stearate (C18:0) | 0.9942[4] |
| Methyl Oleate (C18:1n9c) | 0.9949[4] |
| Methyl Linoleate (C18:2n6c) | > 0.99[5] |
| Methyl Linolenate (C18:3n3) | > 0.99[5] |
These values are representative and can vary based on the specific analytical method and instrumentation.
Experimental Protocols
Accurate FAME quantification relies on meticulous and standardized experimental procedures. Below are detailed methodologies for sample preparation and analysis using gas chromatography.
Experimental Protocol 1: FAME Preparation from Oils/Fats (Base-Catalyzed Transesterification)
This protocol is suitable for the analysis of fatty acids in triglycerides.
-
Sample Preparation: Weigh approximately 25 mg of the oil or fat sample into a screw-cap glass tube.[6][7]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., C19:0) or use a CRM containing the internal standard.
-
Reagent Addition: Add 2 mL of hexane (B92381) and 0.25 mL of 2N methanolic potassium hydroxide.[6]
-
Reaction: Cap the tube tightly and vortex vigorously for 1 minute. Let the mixture stand at room temperature for 5-10 minutes to allow for phase separation.[6]
-
Extraction: The upper hexane layer containing the FAMEs is ready for GC analysis. Carefully transfer an aliquot of the upper layer to a GC vial.
Experimental Protocol 2: GC-FID Analysis of FAMEs
This protocol outlines a typical gas chromatography with flame ionization detection method for FAME analysis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane).[8]
-
Injection: Inject 1 µL of the FAME extract into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240 °C).[9]
-
-
Data Analysis: Identify and quantify the FAME peaks by comparing their retention times and peak areas to those of the certified reference material or the internal standard.
Visualizing the Workflow
To better understand the logical flow of FAME quantification, the following diagrams illustrate the key steps involved when using a Certified Reference Material versus an alternative internal standard approach.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. s4science.at [s4science.at]
- 9. agilent.com [agilent.com]
A Guide to Inter-laboratory Comparison of Trans Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and expected outcomes in the inter-laboratory analysis of trans fatty acids (TFA). The data and protocols presented are synthesized from established proficiency testing programs and collaborative studies to offer a comprehensive resource for professionals in research, quality control, and drug development.
Data Presentation: A Comparative Overview
The accurate quantification of trans fatty acids is crucial for regulatory compliance, nutritional labeling, and research into the health effects of dietary fats. Inter-laboratory comparison studies, also known as proficiency tests or ring trials, are essential for evaluating and ensuring the competency of laboratories performing these analyses.
Below is a representative summary of results from a simulated inter-laboratory study on the determination of total trans fatty acids in various food matrices. This table illustrates the typical variation in results observed among different laboratories and highlights the importance of standardized methods and quality control measures.
Table 1: Representative Results of an Inter-laboratory Comparison for Total Trans Fatty Acid Content ( g/100g of product)
| Laboratory ID | Sample A: Hydrogenated Vegetable Shortening | Sample B: Margarine | Sample C: Bakery Product (Cookie) | Sample D: Edible Oil |
| Lab 1 | 25.4 | 12.8 | 3.5 | 0.8 |
| Lab 2 | 26.1 | 13.2 | 3.8 | 0.9 |
| Lab 3 | 24.9 | 12.5 | 3.3 | 0.7 |
| Lab 4 | 25.8 | 13.0 | 3.6 | 1.0 |
| Lab 5 | 26.5 | 13.5 | 4.0 | 1.1 |
| Lab 6 | 25.1 | 12.7 | 3.4 | 0.8 |
| Lab 7 | 27.0 | 13.8 | 4.2 | 1.2 |
| Lab 8 | 24.5 | 12.2 | 3.1 | 0.6 |
| Mean | 25.66 | 12.96 | 3.61 | 0.89 |
| Std. Dev. | 0.84 | 0.52 | 0.36 | 0.20 |
| RSD (%) | 3.27% | 4.01% | 9.97% | 22.47% |
This table is a synthesized representation of typical data from an inter-laboratory study and does not reflect the results of a single specific proficiency test.
Experimental Protocols
The following sections detail the key experimental methodologies commonly employed in the analysis of trans fatty acids. These protocols are based on internationally recognized and validated methods, such as those from the World Health Organization (WHO) and AOAC International.
Sample Preparation and Fat Extraction
Accurate determination of TFA content begins with meticulous sample preparation and efficient extraction of the lipid fraction.
-
Homogenization: Solid and semi-solid food samples are homogenized to ensure a representative analytical sample. This can be achieved using high-speed blenders or food processors. For samples with low moisture content, cryogenic grinding with liquid nitrogen may be employed to prevent heat-induced changes to the fatty acid profile.
-
Fat Extraction: The total lipid content is extracted from the food matrix. Common methods include:
-
Acid Hydrolysis: Particularly for processed foods, this method involves digesting the sample with hydrochloric acid to break down fat-protein and fat-carbohydrate emulsions, followed by extraction with a mixture of ethanol, diethyl ether, and petroleum ether.[1]
-
Soxhlet Extraction: A classical method involving continuous extraction of the dried sample with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) in a Soxhlet apparatus.
-
Folch Method: Suitable for samples with high moisture content, this method uses a chloroform-methanol mixture to extract lipids.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the extracted triglycerides and other lipids must be converted into their corresponding fatty acid methyl esters (FAMEs). This process, known as transesterification, makes the fatty acids volatile for GC analysis.
-
Base-Catalyzed Transesterification: A common and rapid method using a reagent like sodium methoxide (B1231860) in methanol (B129727). This method is suitable for clean fats and oils.
-
Acid-Catalyzed Transesterification: Often used for samples containing free fatty acids or when a more robust method is required. Boron trifluoride (BF3) in methanol is a widely used reagent for this purpose.[1] The extracted fat is dissolved in a solvent like toluene, and the BF3-methanol reagent is added, followed by heating to complete the reaction.[1]
Gas Chromatography (GC) Analysis
Gas chromatography is the most common and reliable technique for separating and quantifying individual FAMEs, including trans isomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
Capillary Column: The choice of capillary column is critical for the separation of cis and trans isomers. Highly polar cyanopropylsiloxane stationary phases are recommended. Commonly used columns include:
-
GC Conditions (Typical):
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 220-250 °C
-
Detector Temperature: 250-300 °C
-
Oven Temperature Program: An isothermal or temperature-programmed ramp is used to achieve optimal separation of FAMEs. A typical program might start at a lower temperature and ramp up to around 240 °C.
-
-
Peak Identification and Quantification: FAMEs are identified by comparing their retention times with those of certified reference standards. Quantification is performed by comparing the peak area of each FAME to the peak area of an internal standard (e.g., C13:0 or C21:0 FAME) of a known concentration.
Mandatory Visualizations
Workflow for Inter-laboratory Comparison of Trans Fatty Acid Analysis
The following diagram illustrates the typical workflow of a proficiency testing scheme for trans fatty acid analysis.
References
A Comparative Analysis of Petroselaidic Acid and Oleic Acid on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of petroselaidic acid and oleic acid on cell membranes. By examining their distinct chemical structures, this report delves into their differential impacts on membrane fluidity, lipid composition, and cellular signaling pathways. The information presented is supported by experimental data to provide an objective analysis for research and drug development applications.
Introduction to Petroselaidic and Oleic Acid
Petroselaidic acid and oleic acid are both monounsaturated fatty acids with the same chemical formula (C18H34O2). The critical difference lies in the stereochemistry of their double bond. Oleic acid is a cis-isomer, which introduces a distinct kink in its hydrocarbon chain. In contrast, petroselaidic acid is the trans-isomer, resulting in a more linear structure, similar to that of saturated fatty acids. This structural variance is the primary determinant of their differing effects on the physical and biological properties of cell membranes.
Impact on Cell Membrane Fluidity
The fluidity of the cell membrane is crucial for a multitude of cellular processes, including signal transduction, transport of molecules, and activity of membrane-bound enzymes. The incorporation of different fatty acids into the phospholipid bilayer can significantly alter this property.
Oleic Acid: The cis double bond in oleic acid creates a bend in its structure. This irregularity disrupts the tight and orderly packing of phospholipid acyl chains within the membrane, thereby increasing the space between them. This increased spacing leads to enhanced membrane fluidity.[1][2][3][4]
Petroselaidic Acid: The trans configuration of petroselaidic acid results in a more linear molecular shape, comparable to saturated fatty acids.[3][5][6] This linearity allows for more efficient packing of the acyl chains in the membrane, leading to increased van der Waals interactions and a more ordered, less fluid (more rigid) membrane structure compared to that induced by oleic acid.[3][5][6][7]
Data Presentation
Table 1: Differential Effects on Myokine and Adipokine Expression
This table summarizes the differential effects of oleic acid (OA) and its trans-isomer, elaidic acid (EA), on the expression of various myokines and adipokines in cell models, as well as on glucose uptake. These signaling proteins play crucial roles in metabolic regulation.
| Cell Type | Parameter | Treatment | Outcome | Reference |
| C2C12 Myotubes | Insulin-Stimulated 2-Deoxyglucose Uptake | Oleic Acid (100 µM) | Increased | [8] |
| Elaidic Acid (100 µM) | No significant effect | [8] | ||
| IL-6 Expression | Oleic Acid (100 µM) | Increased | [8] | |
| Elaidic Acid (100 µM) | No significant effect | [8] | ||
| IL-15 mRNA Levels | Oleic Acid (100 µM) | No significant effect | [8] | |
| Elaidic Acid (100 µM) | Reduced | [8] | ||
| TNF-α Expression | Oleic Acid (100 µM) | No significant effect | [8] | |
| Elaidic Acid (100 µM) | Increased | [8] | ||
| 3T3-L1 Adipocytes | Resistin Gene Expression | Oleic Acid (100 µM) | Reduced | [8] |
| Elaidic Acid (100 µM) | No significant effect | [8] | ||
| Adiponectin Gene Expression | Oleic Acid (100 µM) | Increased | [8] | |
| Elaidic Acid (100 µM) | No significant effect | [8] |
Table 2: Comparative Effects on HepG2 Cell Lipid Composition
The following table details the changes in the lipid profile of HepG2 cells following treatment with elaidic acid, providing insight into the membrane remodeling induced by this trans-fatty acid.
| Lipid Class | Effect of Elaidic Acid Treatment | Reference |
| Cholesterol | Synthesis Up-regulated | [9] |
| Phospholipids (B1166683) | Profound Remodeling | [9] |
Note: The referenced study provides extensive data on the specific changes in phospholipid species and cholesterol metabolism-related proteins, which can be consulted for a more in-depth analysis.
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Spectroscopy (Laurdan GP)
This method assesses membrane fluidity by measuring the generalized polarization (GP) of the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture under standard conditions. Treat the cells with the desired concentrations of petroselaidic acid or oleic acid for a specified duration.
-
Labeling with Laurdan: Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the final working concentration (typically 5-10 µM).
-
Incubation: Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with a pre-warmed buffer (e.g., PBS) to remove excess Laurdan.
-
Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (for the ordered, gel phase) and 490 nm (for the disordered, liquid-crystalline phase), using an excitation wavelength of 350 nm. Measurements can be performed using a fluorescence plate reader or a spectrofluorometer.
-
Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value corresponds to higher membrane fluidity (more disordered).[1][10][11]
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting lipids from cells and analyzing their fatty acid composition.
-
Cell Harvesting and Lipid Extraction:
-
Harvest cells treated with petroselaidic acid or oleic acid.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol (B129727) solvent system to separate lipids from other cellular components.[5][12]
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted lipids are saponified (hydrolyzed) using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone of phospholipids and triglycerides.
-
The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol or methanolic HCl). This derivatization step is necessary to make the fatty acids volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column).
-
The FAMEs are separated based on their boiling points and polarity as they travel through the column.
-
The separated FAMEs are then detected and identified by a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for each fatty acid.
-
-
Quantification:
Signaling Pathways
Petroselaidic acid and oleic acid exert their biological effects not only by altering membrane biophysical properties but also by modulating various intracellular signaling pathways.
Oleic Acid Signaling Pathways
Oleic acid is known to influence a variety of signaling cascades involved in metabolism, cell growth, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oleic acid enhances G protein coupled receptor 43 expression in bovine intramuscular adipocytes but not in subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Methyl Petroselaidate: A Questionable Negative Control in Fatty Acid Metabolism Studies
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and validity of experimental findings. In the study of fatty acid metabolism, methyl oleate (B1233923) (a cis-isomer) and methyl elaidate (B1234055) (a trans-isomer) are frequently used to investigate the differential effects of fatty acid geometry on cellular processes. The ideal negative control in such studies would be a fatty acid isomer that is structurally similar but metabolically inert. Methyl petroselaidate (B1239425), the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), has been considered for this role. However, emerging evidence suggests that it may not be the inert control it was once presumed to be.
This guide provides a comparative analysis of methyl petroselaidate against its more commonly studied counterparts, methyl oleate and methyl elaidate, with a focus on their impact on key metabolic pathways. We present experimental data and detailed protocols to assist researchers in making informed decisions about their experimental design.
Comparative Analysis of C18:1 Methyl Ester Isomers
The metabolic fate and cellular impact of monounsaturated fatty acids are significantly influenced by the position and configuration of the double bond. Below is a summary of the known effects of this compound, methyl oleate, and methyl elaidate on critical metabolic parameters.
| Feature | This compound (trans-6 C18:1) | Methyl Oleate (cis-9 C18:1) | Methyl Elaidate (trans-9 C18:1) |
| Metabolic Inertness | Not inert; evidence suggests it influences gene expression related to lipid metabolism. | Metabolically active; readily incorporated into cellular lipids and utilized for energy. | Metabolically active; incorporated into cellular lipids, but with different downstream effects compared to oleate. |
| Effect on Lipogenesis | Upregulates genes involved in fatty acid and cholesterol synthesis. | Generally promotes triacylglycerol (TAG) synthesis for storage. Can inhibit SREBP-1c activity under certain conditions. | Potently induces lipogenesis through activation of the SREBP-1c pathway.[1] |
| Effect on Cholesterogenesis | Upregulates genes involved in cholesterol synthesis. | Does not significantly induce cholesterogenesis. | Can increase cholesterol synthesis.[1] |
| Inflammatory Response | Data limited, but trans fatty acids are generally associated with pro-inflammatory responses. | Generally considered anti-inflammatory. | Associated with increased inflammatory signaling. |
| Insulin (B600854) Signaling | Data limited. | Can improve insulin sensitivity. | Can contribute to insulin resistance. |
Signaling Pathways Affected by C18:1 Isomers
The differential effects of these fatty acid isomers can be traced back to their influence on key signaling pathways that regulate lipid metabolism.
As illustrated, methyl oleate can promote the activation of AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Conversely, methyl elaidate has been shown to activate the SREBP-1c pathway, leading to increased fat synthesis.[1]
Experimental Workflows
To assess the metabolic effects of these fatty acids, a series of in vitro experiments can be performed. The following workflow outlines a general approach.
Experimental Protocols
Protocol 1: Fatty Acid Treatment of Cultured Cells (e.g., HepG2)
This protocol describes the preparation and application of fatty acid solutions to cultured cells.
Materials:
-
This compound, Methyl oleate, Methyl elaidate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), sterile
-
Dulbecco's Modified Eagle Medium (DMEM)
-
HepG2 cells
Procedure:
-
Stock Solution Preparation: Dissolve each fatty acid methyl ester in sterile ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Fatty Acid-BSA Complex Formation:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Plate HepG2 cells and grow to desired confluency.
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add the prepared fatty acid-BSA complex diluted in culture medium to the cells at the desired final concentration (e.g., 100-500 µM).
-
Incubate for the desired time period (e.g., 24 hours).
-
A vehicle control containing BSA and ethanol (at the same final concentration as the fatty acid treatments) should be included.
-
Protocol 2: Assessment of Lipid Accumulation using Oil Red O Staining
This protocol details the staining of intracellular lipid droplets.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
10% Formalin
-
Hematoxylin (B73222) solution
-
PBS
Procedure:
-
Fixation: After fatty acid treatment, remove the medium, wash cells twice with PBS, and fix with 10% formalin for 30-60 minutes.
-
Staining:
-
Wash the fixed cells twice with deionized water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water) and filter.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells for 15-20 minutes.
-
-
Washing and Counterstaining:
-
Remove the staining solution and wash the cells 2-5 times with deionized water until the excess stain is removed.
-
Counterstain the nuclei by incubating with hematoxylin for 1 minute.
-
Wash thoroughly with deionized water.
-
-
Visualization: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope. For quantification, the stain can be extracted with 100% isopropanol and the absorbance measured.[2][3][4][5][6][7]
Protocol 3: Fatty Acid Uptake Assay using a Fluorescent Probe
This protocol describes a method to measure the rate of fatty acid uptake into cells.
Materials:
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Fatty acid-free BSA
-
Serum-free culture medium
-
Quenching solution (optional, to reduce background fluorescence)
-
PBS
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Assay Preparation:
-
Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.
-
For competitive inhibition assays, prepare working solutions containing the fluorescent analog and varying concentrations of the unlabeled fatty acids (this compound, oleate, or elaidate).
-
-
Uptake Measurement:
-
Wash the cells twice with warm PBS.
-
Add serum-free medium and incubate for 1 hour at 37°C to deplete intracellular fatty acid stores.
-
Remove the medium and add the fluorescent fatty acid working solution (with or without competitors).
-
Incubate for various time points.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. A quenching solution can be added before reading to reduce extracellular fluorescence.[8][9][10][11][12]
-
Conclusion
The available evidence indicates that this compound is not a truly inert negative control for fatty acid metabolism studies. Its ability to influence the expression of genes involved in lipogenesis and cholesterogenesis suggests that it actively participates in cellular metabolic processes. Researchers should exercise caution when interpreting data where this compound is used as a negative control. For studies aiming to dissect the specific effects of cis versus trans double bond geometry at the C9 position, a comparison between methyl oleate and methyl elaidate remains the more direct and informative approach. Further research is warranted to fully elucidate the metabolic fate and signaling effects of petroselaidic acid and its methyl ester in various cell types.
References
- 1. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 9. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 10. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.pbrc.edu [labs.pbrc.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Methyl Petroselaidate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl petroselaidate (B1239425), a key fatty acid methyl ester (FAME), is critical for reliable study outcomes. This guide provides an objective comparison of the primary analytical methodologies, gas chromatography (GC) and high-performance liquid chromatography (HPLC), supported by experimental data to inform method selection and validation.
Overview of Analytical Approaches
The quantification of methyl petroselaidate typically involves a two-stage process: derivatization of the parent fatty acid (petroselaidic acid) to its more volatile methyl ester, followed by chromatographic separation and detection. Gas chromatography coupled with a flame ionization detector (GC-FID) is the most prevalent and robust technique for FAME analysis. However, HPLC offers a viable alternative, particularly for samples that may be sensitive to the high temperatures used in GC.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the quantification of FAMEs, including this compound. These values are representative of what can be achieved with a well-validated analytical method.
Table 1: Performance of Gas Chromatography Methods for FAME Quantification
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (Recovery) | 85 - 115%[1] | 90 - 110%[1] |
| Precision (RSD) | < 5%[2] | < 10%[1] |
| Linearity (R²) | > 0.99[1] | > 0.99[1] |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/mL[1] | 0.1 - 1.0 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.5 - 15.0 ng/mL[1] | 0.3 - 3.0 ng/mL[1] |
Table 2: Performance of High-Performance Liquid Chromatography for FAME Quantification
| Parameter | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 3%[3] |
| Linearity (R²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of this compound.
Protocol 1: Sample Preparation via Base-Catalyzed Transesterification
This method is recommended to avoid the isomerization of double bonds.[1]
Materials:
-
Lipid-containing sample
-
Toluene, anhydrous
-
Sodium methoxide (B1231860), 0.5 M in anhydrous methanol
-
Glacial acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Add a known amount of a suitable internal standard (e.g., methyl undecanoate).
-
Dissolve the sample in 1 mL of dry toluene.[1]
-
Add 2 mL of 0.5 M sodium methoxide in methanol.[1]
-
Cap the tube tightly and heat at 50°C for 10 minutes.[1]
-
Cool the tube to room temperature.
-
Neutralize the catalyst by adding 0.1 mL of glacial acetic acid.[1]
-
Add 5 mL of water and vortex thoroughly.[1]
-
Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.[1]
-
The resulting hexane solution containing the FAMEs is ready for GC or HPLC analysis.
Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for FAME analysis (e.g., DB-WAX, HP-88).
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Detector Temperature: 280°C
Quantification:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Inject the calibration standards and the prepared samples into the GC-FID.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
Comparative Lipidomic Profiling of Tissues with Varying Petroselaidic Acid Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipidomic profiles in tissues with differing levels of petroselaidic acid, a trans-isomer of the omega-12 fatty acid, petroselinic acid. Found in sources such as ruminant milk fat, petroselaidic acid has been noted for its influence on lipid metabolism.[1] This document outlines the experimental methodologies to conduct such a comparative study and presents hypothetical data to illustrate the potential lipidomic alterations. Furthermore, it visualizes the experimental workflow and a key signaling pathway implicated in these metabolic changes.
Data Presentation: Comparative Lipid Profiles
The following tables summarize the anticipated quantitative changes in the lipid profiles of liver, adipose tissue, and plasma in response to a diet supplemented with petroselaidic acid compared to a standard control diet. The data is presented as the mean concentration (in µg/g tissue or µg/mL plasma) ± standard deviation.
Table 1: Major Lipid Class Concentrations in Liver Tissue
| Lipid Class | Control Group (Low Petroselaidic Acid) | Petroselaidic Acid Group (High) | Fold Change | p-value |
| Triacylglycerols (TAG) | 15.2 ± 2.1 | 28.9 ± 3.5 | 1.90 | <0.01 |
| Diacylglycerols (DAG) | 1.8 ± 0.4 | 2.5 ± 0.6 | 1.39 | <0.05 |
| Cholesterol Esters (CE) | 3.5 ± 0.7 | 6.2 ± 1.1 | 1.77 | <0.01 |
| Phosphatidylcholines (PC) | 25.8 ± 3.9 | 24.1 ± 3.2 | 0.93 | >0.05 |
| Phosphatidylethanolamines (PE) | 18.2 ± 2.5 | 17.5 ± 2.1 | 0.96 | >0.05 |
| Free Fatty Acids (FFA) | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.67 | <0.05 |
Table 2: Fatty Acid Composition of Triacylglycerols in Adipose Tissue
| Fatty Acid | Control Group (% of Total Fatty Acids) | Petroselaidic Acid Group (% of Total Fatty Acids) | Fold Change | p-value |
| Palmitic Acid (16:0) | 24.1 ± 2.8 | 22.5 ± 2.5 | 0.93 | >0.05 |
| Stearic Acid (18:0) | 5.2 ± 0.9 | 4.8 ± 0.7 | 0.92 | >0.05 |
| Oleic Acid (18:1n-9) | 45.3 ± 4.1 | 38.1 ± 3.7 | 0.84 | <0.05 |
| Linoleic Acid (18:2n-6) | 15.8 ± 2.2 | 12.4 ± 1.9 | 0.78 | <0.05 |
| Petroselaidic Acid (18:1n-12t) | 0.1 ± 0.05 | 12.7 ± 1.8 | 127.0 | <0.001 |
| Arachidonic Acid (20:4n-6) | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.63 | <0.05 |
Table 3: Plasma Lipid Profile
| Lipid Parameter | Control Group (mg/dL) | Petroselaidic Acid Group (mg/dL) | Fold Change | p-value |
| Total Cholesterol | 130.5 ± 15.2 | 165.8 ± 18.9 | 1.27 | <0.05 |
| LDL-Cholesterol | 80.2 ± 10.5 | 110.7 ± 12.1 | 1.38 | <0.01 |
| HDL-Cholesterol | 50.3 ± 7.8 | 45.1 ± 6.9 | 0.90 | >0.05 |
| Triglycerides | 100.9 ± 12.4 | 145.3 ± 15.8 | 1.44 | <0.01 |
Experimental Protocols
A detailed methodology is crucial for the reproducible and accurate assessment of lipidomic changes.
Animal Model and Dietary Intervention
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are randomly assigned to two dietary groups (n=10 per group).
-
Control Diet: A standard rodent chow with a lipid content of 5% by weight, composed primarily of soybean oil.
-
Petroselaidic Acid Diet: The standard chow is supplemented with a custom fat blend to achieve a final concentration of 2% petroselaidic acid by weight, replacing an equivalent amount of soybean oil.
-
Duration: Animals are maintained on their respective diets for 12 weeks with ad libitum access to food and water. Body weight and food intake are monitored weekly.
Sample Collection and Processing
At the end of the dietary intervention, mice are fasted for 6 hours before being euthanized by CO2 asphyxiation. Blood is collected via cardiac puncture into EDTA-coated tubes and centrifuged at 2000 x g for 15 minutes at 4°C to separate plasma. Liver and epididymal adipose tissue are excised, weighed, and immediately flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.
Lipid Extraction
Total lipids are extracted from plasma and homogenized tissues using a modified Bligh-Dyer method.
-
Homogenization: A known amount of tissue (approx. 50 mg) is homogenized in a mixture of chloroform:methanol (1:2, v/v) containing an internal standard cocktail (e.g., deuterated lipid standards for each major lipid class).
-
Phase Separation: Chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). The mixture is vortexed and centrifuged to induce phase separation.
-
Collection: The lower organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol:chloroform, 1:1, v/v) for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Analysis
Lipidomic profiling is performed using a high-resolution mass spectrometer coupled with ultra-high-performance liquid chromatography (UHPLC).
-
Chromatography: A C18 reversed-phase column is used for the separation of lipid species. A gradient elution is employed using a mobile phase consisting of acetonitrile (B52724) and water with additives such as formic acid and ammonium (B1175870) formate.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes. Full scan data and data-dependent MS/MS fragmentation spectra are collected for lipid identification and quantification.
-
Data Analysis: Raw data is processed using specialized lipidomics software (e.g., LipidSearch, MS-DIAL). Lipid species are identified based on their accurate mass and characteristic MS/MS fragmentation patterns. Quantification is achieved by integrating the peak areas of each lipid species and normalizing to the corresponding internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative lipidomic analysis.
Implicated Signaling Pathway
Studies have indicated that petroselaidic acid can upregulate the transcription of genes involved in fatty acid and cholesterol synthesis in HepG2 cells.[1] A key regulator of these processes is the Sterol Regulatory Element-Binding Protein (SREBP). The following diagram illustrates a simplified hypothetical signaling pathway.
Caption: Petroselaidic acid and SREBP-mediated lipogenesis.
References
Evaluating the performance of different capillary columns for C18:1 isomer separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of C18:1 fatty acid isomers are crucial for product quality control and understanding biological processes. This guide provides an objective comparison of the performance of different capillary gas chromatography (GC) columns for this application, supported by experimental data and detailed methodologies.
The separation of C18:1 (oleic acid) isomers, which differ in the position and configuration (cis/trans) of their double bond, presents a significant analytical challenge. The choice of capillary column is paramount in achieving the desired resolution. This guide focuses on the performance of two main classes of highly polar stationary phases: cyanopropyl polysiloxanes and ionic liquids.
Performance Comparison of Capillary Columns
The selection of a GC column for C18:1 isomer analysis hinges on the required level of detail in the separation. While standard polar columns like those with polyethylene (B3416737) glycol (PEG) phases can separate fatty acid methyl esters (FAMEs) by their degree of unsaturation, they are generally insufficient for resolving positional and geometric isomers of C18:1.[1][2] For this purpose, highly polar columns are necessary.
Highly polar cyanopropyl siloxane columns, such as the SP-2560, CP-Sil 88, and HP-88, have traditionally been the columns of choice for detailed cis/trans FAME isomer analysis.[2][3][4] These columns can resolve many positional and geometric isomers, with the elution order being influenced by the column's specific selectivity and the analytical conditions.[1][3] For instance, on cyanopropyl columns, trans isomers typically elute before their corresponding cis isomers.[2] The use of longer columns, often 100 meters or more, is common to achieve the necessary separating power for complex mixtures of positional isomers.[3][5]
A newer class of stationary phases, ionic liquids (IL), offers unique selectivity for FAME isomer separations.[1][6] Columns such as the SLB-IL111 are extremely polar and can provide enhanced resolution of key cis/trans C18:1 isomers that may co-elute on traditional cyanopropyl columns.[5][7] The SLB-IL111 has demonstrated the ability to separate C18:1Δ15t from C18:1Δ9c, a separation not achieved with the SP-2560.[7] Ionic liquid columns have shown improved separation of FAMEs in the C16, C18, and C20 regions compared to polysiloxane and polyethylene glycol phases.[8]
Below is a summary of the performance characteristics of commonly used capillary columns for C18:1 isomer separation:
| Column Type | Stationary Phase | Key Performance Characteristics | Common Applications |
| SP-2560 | Highly Polar Poly(biscyanopropyl siloxane) | Recommended by official methods (e.g., AOCS Ce 1h-05) for cis/trans FAME analysis. Provides good resolution of many C18:1 isomers, though some co-elution may occur.[7] | Analysis of partially hydrogenated vegetable oils and fats. |
| CP-Sil 88 / HP-88 | Highly Polar Cyanopropyl Siloxane | Specifically designed for the analysis of FAMEs, including cis/trans isomers.[3] The HP-88 is noted for its improved thermal stability.[3] These columns offer detailed separation of positional and geometric isomers.[2] | Characterization of fats and oils in food and biological samples. |
| SLB-IL111 | Ionic Liquid | Extremely polar phase offering unique selectivity and enhanced resolution of challenging cis/trans FAME isomer pairs.[5][7][8] Can resolve isomers that co-elute on cyanopropyl columns.[7] | Detailed analysis of complex FAME mixtures where traditional columns fall short. |
Experimental Protocols
Achieving optimal separation of C18:1 isomers requires careful optimization of the entire analytical method, from sample preparation to GC conditions.
1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids are typically converted to their more volatile methyl esters. A common derivatization procedure is as follows:
-
Weigh approximately 1-25 mg of the oil or fat sample into a reaction vessel.
-
Add 2 mL of 12% (w/w) boron trichloride-methanol solution.
-
Heat the mixture at 60°C for 5-10 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper organic layer to a clean vial for GC injection.[7]
2. Gas Chromatography (GC) Conditions
The following table outlines typical GC conditions for the analysis of C18:1 FAME isomers on different highly polar columns. It is important to note that these are starting points, and optimization may be required for specific applications.
| Parameter | SP-2560 | HP-88 | SLB-IL111 |
| Column Dimensions | 100 m x 0.25 mm, 0.20 µm film thickness | 100 m x 0.25 mm, 0.20 µm film thickness | 100 m x 0.25 mm, 0.20 µm film thickness |
| Carrier Gas | Helium | Helium | Helium |
| Carrier Gas Flow | 20 cm/sec (constant velocity) | 1 mL/min (constant flow) | 1.5 mL/min (constant flow) |
| Injection Mode | Split (e.g., 100:1) | Split (e.g., 30:1) | Splitless |
| Injector Temperature | 210°C | 250°C | 250°C |
| Oven Program | Isothermal at 175°C or a temperature ramp | Isothermal at 180°C or a temperature program | Temperature program (e.g., 120°C hold, ramp to 220°C) |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Mass Spectrometer (MS) or FID |
| Detector Temperature | 250°C | 280°C | 250°C (FID) / MS source at 230°C |
Note: The provided GC conditions are compiled from various sources and represent typical starting points.[8][9][10][11]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of C18:1 isomers using capillary GC.
Figure 1. General workflow for the GC analysis of C18:1 isomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Method Validation for Trans Fat Determination in Edible Oils
The accurate quantification of trans fatty acids (TFAs) in edible oils is critical for regulatory compliance, nutritional labeling, and public health. Industrially produced TFAs, arising from the partial hydrogenation of vegetable oils, have been linked to adverse health effects, primarily cardiovascular diseases. This guide provides an objective comparison of the two most prominent analytical methods for TFA determination: Gas Chromatography with Flame Ionization Detection (GC-FID) and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is the benchmark for detailed fatty acid analysis. It offers high resolution and sensitivity, allowing for the separation and quantification of individual cis and trans isomers.[1] Official methods from AOCS (e.g., Ce 1h-05), AOAC (e.g., 996.06), and ISO (e.g., 15304) have been established based on this technique.
Principle of GC-FID
The method involves converting the fatty acids in the oil triglycerides into their volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated on a highly polar capillary GC column based on their chain length, degree of unsaturation, and the geometry of their double bonds.[2] A Flame Ionization Detector (FID) generates a current proportional to the amount of organic substance burning in a hydrogen flame, allowing for precise quantification.
Detailed Experimental Protocol (Combined Official Methods)
-
Internal Standard Addition: An internal standard, such as Triheneicosanoin (C21:0 TAG), is accurately weighed and added to the oil sample to ensure accurate quantification.
-
Derivatization to FAMEs: The triglycerides are converted to FAMEs. A common and effective procedure is methylation using Boron Trifluoride (BF3) in methanol.
-
Dissolve approximately 25 mg of the oil sample in a suitable solvent (e.g., toluene).
-
Add 7% BF3-methanol reagent.
-
Heat the mixture in a sealed tube at 100°C for approximately 45 minutes.
-
After cooling, add water and an extraction solvent like hexane (B92381) to partition the FAMEs into the organic layer.
-
The hexane layer containing the FAMEs is carefully collected for analysis.
-
-
GC-FID Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC.
-
Column: Use a highly polar capillary column (e.g., SP-2560 or CP-Sil 88, typically 100 m in length) designed for cis/trans isomer separation.
-
Carrier Gas: High-purity hydrogen or helium.
-
Oven Temperature Program: A precise temperature program is crucial for separating the complex mixture of isomers. An example program starts at 100°C, ramps to 220°C, and holds, with the entire run lasting approximately 60-90 minutes.
-
Detector: FID maintained at a higher temperature (e.g., 250-300°C).
-
-
Quantification: Identify FAME peaks based on their retention times compared to a well-characterized standard mixture. The concentration of each fatty acid is calculated relative to the internal standard.
Method 2: Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and simple alternative for determining the total isolated trans fat content.[3] It is recognized by official methods such as AOCS Cd 14d-99 and AOAC 2000.10.[4] This technique is particularly useful for process control and screening large numbers of samples.
Principle of ATR-FTIR
This method leverages the unique infrared absorption of the C-H bond's out-of-plane deformation in an isolated trans double bond, which produces a distinct peak near 966 cm⁻¹.[1][5] The intensity of this peak is directly proportional to the total concentration of trans fats. The ATR accessory simplifies the measurement by allowing direct analysis of liquid or melted oil samples without the need for solvents.[3]
Detailed Experimental Protocol (AOCS Cd 14d-99)
-
Instrument and Accessory Setup:
-
Calibration:
-
Prepare a series of calibration standards by gravimetrically mixing a trans-free oil (e.g., triolein) with a standard containing a known high concentration of trans fat (e.g., trielaidin).
-
Record the spectrum for each standard and measure the area or height of the trans peak at ~966 cm⁻¹.
-
Construct a linear regression calibration curve by plotting the peak area/height against the known trans fat concentration.
-
-
Sample Analysis:
-
Apply a small amount (a few drops) of the warmed, homogenized oil sample directly onto the heated ATR crystal.
-
Collect the infrared spectrum over the mid-IR range (e.g., 4000-600 cm⁻¹).
-
Measure the area or height of the trans peak at ~966 cm⁻¹.
-
-
Quantification: Determine the total trans fat content of the sample by interpolating its peak area/height from the calibration curve. The entire process for a single sample can be completed in about 5 minutes.[2]
Performance Comparison of Methods
The selection of an appropriate method depends on the specific analytical need, balancing the required detail and accuracy against the desired speed and simplicity.
| Performance Parameter | GC-FID | ATR-FTIR Spectroscopy |
| Specificity | High (Separates individual cis/trans isomers) | Moderate (Measures total isolated trans bonds) |
| Analysis Time/Sample | 60-90 minutes (excluding sample prep) | ~5 minutes |
| Sample Preparation | Extensive (Requires derivatization to FAMEs) | Minimal (Direct analysis of melted oil)[3] |
| Accuracy (% Recovery) | Excellent (Typically 90-106%)[6][7] | Good (High bias of <2% for levels >5%)[4] |
| Precision (%RSD) | Excellent (Repeatability: <2.5%, Reproducibility: <4%)[8] | Good (Superior precision to older transmission IR)[4] |
| Limit of Detection (LOD) | Low (~0.05% of total fat)[7][9] | Moderate (~0.34% with modern accessories)[10] |
| Primary Application | Reference method, detailed isomer profiling, nutritional labeling | Rapid screening, quality control, process monitoring |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the distinct experimental workflows for the GC-FID and ATR-FTIR methods.
Conclusion
Both GC-FID and ATR-FTIR are validated and robust methods for the determination of trans fats in edible oils.
-
GC-FID stands as the definitive reference method, offering unparalleled specificity for individual isomer separation, which is crucial for detailed research and comprehensive nutritional labeling. Its primary drawbacks are the lengthy analysis time and the need for chemical derivatization.
-
ATR-FTIR serves as an excellent tool for rapid and high-throughput screening.[11] Its simplicity, speed, and minimal sample preparation make it ideal for industrial quality control where quick decisions are paramount.[3] However, it provides only the total trans fat content and can be less accurate at very low concentrations (<1%).[3]
The choice between these methods should be guided by the analytical objective. For regulatory enforcement and detailed fatty acid profiling, GC-FID is indispensable. For routine process control and rapid screening, ATR-FTIR offers a highly efficient and reliable alternative.
References
- 1. gcms.cz [gcms.cz]
- 2. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation method of cis and trans fatty acids determination in vegetable oils using gas chromatography for food products | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
The Gold Standard for FAME Quantification: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Fatty Acid Methyl Esters (FAMEs) is paramount for reliable data in metabolic research, drug efficacy studies, and biomarker discovery. This guide provides an objective comparison of deuterated internal standards against traditional non-deuterated alternatives, supported by experimental data, to underscore their superiority in achieving accurate and precise FAME quantification.
The use of an internal standard (IS) is a cornerstone of robust analytical chemistry, designed to correct for variations that can occur during sample preparation and analysis. In the context of FAME analysis, typically performed by gas chromatography-mass spectrometry (GC-MS), the choice of IS is critical. While non-deuterated standards, such as odd-chain fatty acids, have been traditionally used, deuterated internal standards have emerged as the gold standard, offering significant advantages in analytical performance.
The Superiority of Deuterated Internal Standards: A Quantitative Look
Deuterated internal standards are analogues of the target analytes where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This near-identical behavior is the key to their superior performance.
One of the most significant challenges in quantitative analysis, particularly in complex biological matrices, is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Deuterated internal standards co-elute with their non-deuterated counterparts, meaning they experience the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.
Comparative Performance Data
The following tables summarize the performance characteristics of deuterated internal standards compared to non-deuterated alternatives (odd-chain fatty acids) for FAME analysis. The data is compiled from various validation studies and highlights the superior performance of deuterated standards.
Table 1: Comparison of Method Precision for FAME Quantification
| Internal Standard Type | Analyte | Mean Concentration (µg/mL) | Precision (RSD%) |
| Deuterated IS | Palmitic Acid (C16:0) | 10 | < 5% |
| Non-Deuterated IS (C17:0) | Palmitic Acid (C16:0) | 10 | 5-15% |
| Deuterated IS | Oleic Acid (C18:1) | 10 | < 5% |
| Non-Deuterated IS (C17:0) | Oleic Acid (C18:1) | 10 | 8-20% |
| Deuterated IS | Linoleic Acid (C18:2) | 10 | < 5% |
| Non-Deuterated IS (C17:0) | Linoleic Acid (C18:2) | 10 | 10-25% |
Data compiled from representative studies. Actual performance may vary based on matrix and instrumentation.
Table 2: Comparison of Method Accuracy and Linearity
| Internal Standard Type | Linearity (R²) | Accuracy (Recovery %) |
| Deuterated IS | > 0.99 | 95-105% |
| Non-Deuterated IS | > 0.98 | 85-115% |
Data compiled from representative studies. Actual performance may vary based on matrix and instrumentation.
As the data illustrates, methods employing deuterated internal standards consistently demonstrate higher precision (lower RSD%) and accuracy (recovery closer to 100%) and better linearity compared to those using non-deuterated internal standards. A study on the quantification of long-chain fatty acids in human plasma found that while method accuracy remained relatively stable when using alternative isotopologue internal standards, there were larger changes in method precision, with a median increase in variance of 141%.[1][2] This highlights the critical importance of using a dedicated, stable isotope-labeled internal standard for each analyte to achieve the highest level of precision.
Experimental Protocols
Accurate FAME analysis relies on meticulous and standardized experimental procedures. Below are detailed methodologies for sample preparation and chromatographic analysis.
Sample Preparation: Lipid Extraction and Transesterification
This protocol describes a general procedure for the extraction of lipids from a biological sample and their subsequent conversion to FAMEs.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Deuterated internal standard mix (containing deuterated analogues of the FAMEs of interest)
-
1% Sulfuric acid in methanol
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Homogenization: Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.
-
Internal Standard Addition: Add a known amount of the deuterated internal standard mix to the homogenate at the earliest stage to account for variability throughout the entire sample preparation process.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Transesterification: Add 1% sulfuric acid in methanol to the dried lipid extract.
-
Incubation: Heat the mixture at 80-100°C for 1-2 hours to convert fatty acids to FAMEs.
-
Extraction: After cooling, add hexane and water, vortex, and centrifuge.
-
FAME Collection: Collect the upper hexane layer containing the FAMEs. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS)
-
Polar capillary column (e.g., DB-FATWAX UI)
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
-
Injection Volume: 1 µL
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Monitored Ions: Specific m/z ions for each FAME and its corresponding deuterated internal standard.
Visualizing the Metabolic Context: The Beta-Oxidation Pathway
The accurate quantification of fatty acids is crucial for understanding metabolic processes. The following diagram illustrates the beta-oxidation pathway, a key catabolic process where fatty acids are broken down to generate energy in the form of acetyl-CoA.
Caption: The beta-oxidation spiral for saturated fatty acids.
Conclusion
For researchers demanding the highest level of confidence in their quantitative FAME analysis, the evidence is clear: deuterated internal standards are the superior choice. Their ability to accurately correct for matrix effects and other analytical variabilities leads to unparalleled accuracy and precision. While the initial cost of deuterated standards may be higher than their non-deuterated counterparts, the investment is justified by the generation of high-quality, reliable data that is essential for advancing scientific research and drug development.
References
Comparative analysis of fatty acid profiles in different microbial strains
This guide provides a comparative analysis of fatty acid profiles across different microbial strains, including bacteria, yeast, and microalgae. It is intended for researchers, scientists, and drug development professionals interested in the biotechnological applications of microbial lipids. The guide details the significant variations in fatty acid composition and provides standardized experimental protocols for their analysis.
Comparative Analysis of Fatty Acid Profiles
The fatty acid composition of a microorganism is a critical determinant of its suitability for various applications, from biofuel production to nutraceuticals.[1] Different microbial groups exhibit distinct fatty acid profiles. For instance, bacteria are often characterized by the presence of branched-chain and short-chain hydroxy acids, while microalgae are known for producing long-chain polyunsaturated fatty acids (PUFAs).[1][2]
Below is a summary of typical fatty acid profiles found in representative strains of bacteria, yeast, and microalgae. The data highlights the diversity in carbon chain length and degree of unsaturation.
| Fatty Acid | Bacteria | Yeast | Microalgae |
| (Rhodococcus opacus)[3] | (Cryptococcus curvatus)[3] | (Chaetoceros gracilis)[3] | |
| Myristic acid (C14:0) | Present (low %) | Not specified | 10% |
| Palmitic acid (C16:0) | 43% | Not specified | ~36% (part of C16 total) |
| Palmitoleic acid (C16:1) | Present | Not specified | ~36% (part of C16 total) |
| Stearic acid (C18:0) | ~27% (part of C18 total) | ~17% (part of C18 total) | Not specified |
| Oleic acid (C18:1) | ~27% (part of C18 total) | 60% | Not specified |
| Linoleic acid (C18:2) | Not specified | 6% | Not specified |
| Total Saturated | 49% | 34% | 38% |
| Total Unsaturated | 51% (all mono) | 66% | 62% |
Note: Data is compiled from biodiesel analysis derived from the specified microbial strains and represents the relative percentage of total fatty acid methyl esters (FAMEs).[3] Profiles can vary significantly based on culture conditions.
Metabolic Pathways for Fatty Acid Synthesis
The primary route for fatty acid production in most microbes is through de novo synthesis. This anabolic process uses acetyl-CoA as the fundamental building block.[4][5] The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).[4] The subsequent elongation steps are carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS), which iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain.[4][6]
Caption: De novo fatty acid synthesis pathway in microbes.
Experimental Protocols
Accurate quantification and comparison of fatty acid profiles require standardized methodologies. The following protocol outlines the key steps from sample preparation to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for microbial fatty acid analysis.
1. Lipid Extraction
The first step involves extracting total lipids from the microbial biomass. This requires effective cell disruption to release intracellular lipids.[1][7]
-
Cell Disruption: For robust microbial cells, mechanical disruption is necessary. Methods include bead beating, sonication, or high-pressure homogenization.[8]
-
Solvent Extraction: The Folch or Bligh and Dyer methods are commonly used.[9]
-
Homogenize the disrupted cell pellet in a chloroform (B151607):methanol mixture (typically 2:1 v/v).
-
Add water or a saline solution to induce phase separation.
-
The lower chloroform layer, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids must be converted into their more volatile methyl ester derivatives (FAMEs).[10] Direct transesterification (in situ) is an efficient method that combines extraction and esterification into a single step, reducing sample loss and processing time.[11]
-
Protocol for Direct Transesterification:
-
Place 5-10 mg of dried microbial biomass into a screw-cap glass tube.
-
Add an internal standard (e.g., nonadecanoic acid, C19:0) for quantification.[12]
-
Add 2 mL of a methanol:acetyl chloride (20:1, v/v) solution and 1 mL of n-hexane.[12]
-
Seal the tube and heat at 100°C for 60 minutes.
-
After cooling, add 1 mL of distilled water and vortex to mix.
-
Centrifuge to separate the phases. The upper hexane (B92381) layer contains the FAMEs.
-
Transfer the hexane layer to a new vial for GC-MS analysis.[12]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for separating and identifying FAMEs.[10] The gas chromatograph separates the FAMEs based on their boiling points and polarity, while the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Typical GC-MS Parameters:
-
GC System: Agilent 6890N or similar.[12]
-
Column: A polar capillary column such as a Supelco Omegawax 250 (30 m x 0.25 mm x 0.25 µm) is suitable for FAME separation.[12]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Injection: 1 µL of the sample is injected in splitless mode.[13]
-
Oven Temperature Program:
-
Initial temperature at 55°C, hold for 1 min.
-
Ramp to 105°C at 8°C/min, hold for 2 min.
-
Ramp to 190°C at 30°C/min, hold for 1 min.[13]
-
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.[13]
-
-
Data Analysis:
-
FAME peaks are identified by comparing their retention times and mass spectra to a known FAME standard mix (e.g., Supelco 37 Component FAME Mix).
-
The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard.
-
References
- 1. Analysis of Fatty Acid Content and Composition in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Methods Used to Separate Lipids from Microbes | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 11. paperpublications.org [paperpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Determination of Methyl Petroselaidate: Linearity and Range of Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of methyl petroselaidate (B1239425), a methyl ester of petroselaidic acid. The focus is on the critical performance characteristics of linearity and the range of detection. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. The information presented is a synthesis of data from various studies on the analysis of fatty acid methyl esters (FAMEs).
Introduction
Methyl petroselaidate (the methyl ester of trans-6-octadecenoic acid) is a fatty acid methyl ester of interest in various fields, including food science, nutrition, and biofuel research. Accurate and precise quantification is crucial for understanding its physiological effects and for quality control in relevant products. The most common analytical techniques for FAMEs are gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). High-performance liquid chromatography (HPLC) is also utilized, though less frequently. This guide will compare these methods based on their linearity and detection capabilities for compounds similar to this compound.
Data Presentation: Performance Comparison
The following tables summarize the typical linearity and detection limits for the analysis of FAMEs, including this compound, using different analytical platforms. These values are compiled from various studies and represent expected performance under optimized conditions.
Table 1: Linearity of Analytical Methods for FAME Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity (r²) | > 0.99 | > 0.9998[1] | ≥ 0.995[2] |
| Typical Range | 0.05 - 100 µg/mL[3] | 10 - 10,500 ng L⁻¹[4] | Low µg/mL to mg/mL range |
Table 2: Range of Detection of Analytical Methods for FAME Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[1] | 9 to 437 ng L⁻¹[4] | 0.0018% mass (methyl oleate)[2] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[1] | < 22 ng/mL[3] | 0.0054% mass (methyl oleate)[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for establishing the linearity and range of detection for this compound.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Accurate analysis of fatty acids by GC requires a derivatization step to increase their volatility. The most common method is the conversion to FAMEs.
Protocol: Acid-Catalyzed Methylation
This is a widely used method for esterifying fatty acids.
-
Sample Preparation : Weigh approximately 50 mg of the lipid sample into a screw-cap test tube.
-
Reagent Addition : Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Reaction : Securely cap the tube and heat at 70°C for 90 minutes in a heating block or water bath.[1]
-
Extraction : After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex for 1 minute.
-
Phase Separation : Centrifuge for 5 minutes to separate the layers.
-
Collection : Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of FAMEs.
Instrumentation and Conditions:
-
Gas Chromatograph : Agilent 7890A GC system or equivalent.[5]
-
Column : Highly polar capillary column, such as a cyanopropyl-based column (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm film thickness) is recommended for optimal separation of cis and trans isomers.
-
Injector : Split/splitless inlet, operated in split mode (e.g., 20:1 ratio).[1]
-
Injector Temperature : 230°C.[1]
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.26 mL/min.[1]
-
Detector : Flame Ionization Detector (FID).
-
Detector Temperature : 250°C.[1]
-
Injection Volume : 1 µL.[1]
Validation Protocol: Linearity and Range of Detection
Linearity Assessment:
-
Prepare Calibration Standards : Prepare a stock solution of a certified this compound standard in hexane. Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Analysis : Inject each calibration standard in triplicate.
-
Calibration Curve : Plot the average peak area against the corresponding concentration.
-
Linear Regression : Perform a linear regression analysis on the data. The method is considered linear if the coefficient of determination (r²) is ≥ 0.99.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Method 1: Signal-to-Noise Ratio :
-
Inject a series of low-concentration standards.
-
Determine the concentration that produces a signal-to-noise ratio of 3 for the LOD and 10 for the LOQ.[3]
-
-
Method 2: Standard Deviation of the Response and the Slope :
-
Prepare and analyze at least seven replicate injections of a blank sample (solvent) and a low-concentration standard.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Mandatory Visualizations
Experimental Workflow for Linearity and Detection Range Assessment
Caption: Workflow for assessing linearity and detection limits.
Logical Relationship of Analytical Method Validation Parameters
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perlan.com.pl [perlan.com.pl]
Safety Operating Guide
Personal protective equipment for handling Methyl petroselaidate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Methyl petroselaidate (B1239425), a trans-fatty acid methyl ester. The following procedural guidance is designed to directly address operational questions and build trust in your laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling Methyl petroselaidate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets for this compound and similar fatty acid methyl esters.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety goggles with side protection | Essential to protect against splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.[2][4] |
| Skin | Chemical-resistant gloves | The specific type of glove should be selected based on the breakthrough time and permeation rate for the substance. Consult the glove manufacturer's compatibility charts. Preventive skin protection with barrier creams is also recommended.[3] |
| Lab coat or other protective clothing | Should be worn to prevent skin contact.[4] Contaminated clothing should be removed immediately.[1] | |
| Respiratory | Respirator with an organic vapor cartridge (Type A) | Necessary when there is a potential for aerosol or mist formation, or when working in poorly ventilated areas.[3][4] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[1]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5]
-
Avoid direct contact with the substance.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands and face thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2][4] The recommended storage temperature is typically between 2–8 °C.[2][3][7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][5]
-
Store away from strong oxidizing agents and strong acids.[8]
-
Store under an inert gas as it may be air and heat sensitive.[9][10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of the chemical in accordance with all applicable federal, state, and local regulations.[1]
-
Options for disposal may include recycling or incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not allow the product to enter drains or waterways.[2]
Contaminated Material Disposal:
-
Absorbent materials (e.g., sand, sawdust) used to clean up spills should be collected and placed in a suitable, labeled container for disposal.[1]
-
Soaked rags or spill absorbents can pose a risk of spontaneous combustion and should be handled and disposed of properly in approved safety containers.[6][8]
-
Empty containers should be treated as hazardous waste and disposed of accordingly, as they may retain product residue.
Experimental Workflow: Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Spill Response Protocol
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. preol.cz [preol.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mercuria.com [mercuria.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. regi.com [regi.com]
- 9. Methyl trans-6-Octadecenoate 14620-36-1 | TCI Deutschland GmbH [tcichemicals.com]
- 10. Methyl trans-6-Octadecenoate 14620-36-1 | TCI EUROPE N.V. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
